Product packaging for Didecyl dimethyl ammonium carbonate(Cat. No.:CAS No. 148788-55-0)

Didecyl dimethyl ammonium carbonate

Cat. No.: B136943
CAS No.: 148788-55-0
M. Wt: 713.3 g/mol
InChI Key: TXOJCSIIFFMREV-UHFFFAOYSA-L
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Description

Didecyl dimethyl ammonium carbonate (DDACarbonate) is a quaternary ammonium compound (QAC) supplied as a liquid with the molecular formula C45H96N2O3 and a molecular weight of 713.3 g/mol . It is a member of the aliphatic alkyl quaternary group of compounds, characterized by a central nitrogen atom bonded to two methyl groups and two decyl chains, with carbonate serving as the counterion . This structural configuration is fundamental to its function as a broad-spectrum antimicrobial agent and a versatile chemical in various industrial and research applications. The primary research and industrial applications of this compound are in the fields of material preservation and microbial control. It functions effectively as a biocide in wood preservation, protecting lumber from degradation by fungi, mold, and mildew . In industrial water systems and coatings, it acts as a corrosion inhibitor by forming a protective monomolecular film on metal surfaces . Furthermore, its utility extends to oil and gas operations and as a disinfectant for hard, non-porous surfaces . The antimicrobial mechanism of action for this compound, shared with similar QACs like didecyldimethylammonium chloride (DDAC), involves the disruption of microbial cell membranes . The positively charged ammonium ion interacts with the negatively charged components of the cell membranes of bacteria and the coatings of viruses. This interaction destabilizes the membrane, leading to leakage of cellular contents and ultimately cell death and lysis . This mechanism provides broad-spectrum activity against a range of microorganisms. Toxicity profiles for this category of aliphatic alkyl quaternaries indicate they are corrosive and highly irritating to the eyes and skin, and exhibit moderate acute toxicity via oral, dermal, and inhalation routes . They are classified as "not likely" to be human carcinogens based on animal studies . This compound is often subject to regulatory oversight. For example, the U.S. Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues on food-contact surfaces when the end-use concentration does not exceed 400 parts per million (ppm) . Attention: This product is for research use only. It is not intended for human or veterinary use, or for application in household, commercial, or industrial settings as a disinfectant or pesticide without appropriate regulatory approvals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H96N2O3 B136943 Didecyl dimethyl ammonium carbonate CAS No. 148788-55-0

Properties

IUPAC Name

didecyl(dimethyl)azanium;carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C22H48N.CH2O3/c2*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h2*5-22H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOJCSIIFFMREV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H96N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040329
Record name Didecyl dimethyl ammonium carbonate
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Molecular Weight

713.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
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CAS No.

148788-55-0
Record name Didecyl dimethyl ammonium carbonate
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Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
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Record name Didecyl dimethyl ammonium carbonate
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Record name 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (2:1)
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Record name DIDECYLDIMONIUM CARBONATE
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Foundational & Exploratory

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) is a quaternary ammonium compound (QAC) with the chemical formula [(C₁₀H₂₁)₂N(CH₃)₂]₂CO₃. It consists of two didecyldimethylammonium cations and a carbonate anion. This compound is part of a broader class of QACs that are widely utilized for their potent antimicrobial properties across various sectors, including healthcare, industrial applications, and material preservation.[1] For professionals in research and drug development, understanding the chemical structure, physicochemical properties, synthesis, and mechanism of action of DDACarbonate is crucial for harnessing its potential in novel formulations and applications.

This technical guide provides a comprehensive overview of didecyl dimethyl ammonium carbonate, with a focus on its chemical structure, properties, synthesis, and antimicrobial activity. It is important to note that while the active antimicrobial agent is the didecyldimethylammonium cation, much of the publicly available research has been conducted on its chloride salt, didecyl dimethyl ammonium chloride (DDAC). Therefore, in instances where specific data for the carbonate form is unavailable, data for the chloride form is presented as a comparable reference, a practice supported by regulatory bodies like the EPA.[2]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, forming the didecyldimethylammonium cation. The positive charge on the nitrogen is balanced by the carbonate anion (CO₃²⁻). The presence of the long alkyl chains imparts significant surface-active properties to the molecule.

A summary of the key physicochemical properties of this compound and the related bicarbonate form is presented in the table below.

PropertyThis compoundDidecyl Dimethyl Ammonium BicarbonateReference
IUPAC Name bis(didecyl(dimethyl)azanium);carbonatedidecyl(dimethyl)azanium;hydrogen carbonate[3][4]
CAS Number 148788-55-0148812-65-1[3][5][6]
Molecular Formula C₄₅H₉₆N₂O₃C₂₃H₄₉NO₃[3][5]
Molecular Weight 713.3 g/mol 387.64 g/mol [3][5]
Physical Description LiquidLiquid[3][4]
Computed LogP -6.23190[5]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: a direct synthesis and an indirect synthesis.

Direct Synthesis

A notable direct synthesis method involves the in situ reaction of didecylmethylamine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727). In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate, which then acts as the quaternizing agent for the didecylmethylamine, directly forming the didecyldimethylammonium cation with a methocarbonate anion. This can then be converted to the carbonate form. This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide (B78521) intermediates.[7]

Indirect Synthesis

The more common indirect synthesis route involves the conversion of the readily available didecyl dimethyl ammonium chloride (DDAC) to the carbonate form.[8] This is typically achieved through an ion exchange reaction. A general two-step protocol is outlined below:

Experimental Protocol: Indirect Synthesis from DDAC

Objective: To synthesize this compound from didecyl dimethyl ammonium chloride.

Materials:

  • Didecyl dimethyl ammonium chloride (DDAC) solution

  • A suitable metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

  • Carbon dioxide gas

  • Isopropanol (B130326) (as a solvent to drive the reaction)

  • Deionized water

  • Reaction vessel with stirring capability

  • Gas dispersion tube

  • Filtration apparatus

Procedure:

Step 1: Formation of the Hydroxide Intermediate

  • Dissolve the DDAC starting material in a suitable solvent, such as isopropanol, in the reaction vessel. The use of isopropanol helps to drive the reaction to completion.[8]

  • Add a stoichiometric amount of the metal hydroxide solution to the DDAC solution with continuous stirring. This will result in the formation of the didecyl dimethyl ammonium hydroxide intermediate and the precipitation of the metal chloride salt (e.g., NaCl or KCl).

  • Allow the reaction to proceed for a sufficient time to ensure complete conversion.

  • Separate the precipitated metal chloride salt from the solution containing the quaternary ammonium hydroxide by filtration.

Step 2: Carbonation to Form the Carbonate Salt

  • Transfer the resulting solution of didecyl dimethyl ammonium hydroxide to a clean reaction vessel.

  • Bubble carbon dioxide gas through the solution using a gas dispersion tube with vigorous stirring. This acid-base neutralization reaction will form the this compound.[1]

  • Carefully control the stoichiometry of the carbon dioxide addition. An excess of carbon dioxide can lead to the formation of the bicarbonate salt.[1]

  • Monitor the reaction progress (e.g., by pH measurement) to determine the endpoint.

  • The final product is a solution of this compound.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is attributed to the cationic didecyldimethylammonium moiety. The mechanism of action is primarily through the disruption of microbial cell membranes, a characteristic shared with other QACs.[1]

Signaling Pathway of Microbial Cell Membrane Disruption

G Mechanism of Didecyl Dimethyl Ammonium Cation Action cluster_membrane Microbial Cell Membrane cluster_disruption Membrane Disruption Cascade Lipid_Bilayer Lipid Bilayer Proteins Membrane Proteins DDAC_cation Didecyldimethylammonium Cation Electrostatic_Interaction Electrostatic Interaction with Negatively Charged Membrane Components DDAC_cation->Electrostatic_Interaction Hydrophobic_Interaction Insertion of Decyl Chains into Lipid Bilayer Electrostatic_Interaction->Hydrophobic_Interaction Membrane_Disorganization Disorganization of Lipid Packing Hydrophobic_Interaction->Membrane_Disorganization Permeability_Increase Increased Membrane Permeability Membrane_Disorganization->Permeability_Increase Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Permeability_Increase->Leakage Cell_Death Cell Lysis and Death Leakage->Cell_Death

Caption: Interaction of the didecyldimethylammonium cation with the microbial cell membrane leading to cell death.

The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins.[1] Following this initial binding, the two long, lipophilic decyl chains penetrate and embed into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, the formation of pores, and a loss of structural integrity.[9] Consequently, essential intracellular components, including ions, ATP, and nucleic acids, leak out of the cell, ultimately resulting in cell lysis and death.[10]

Antimicrobial Efficacy

Didecyl dimethyl ammonium compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[10] As previously mentioned, a significant portion of the available efficacy data is for didecyl dimethyl ammonium chloride (DDAC). The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for DDAC against various microorganisms.

MicroorganismTypeMIC (ppm)Reference
Staphylococcus aureusGram-positive Bacteria0.4 - 1.8
Pseudomonas aeruginosaGram-negative BacteriaVaries[11]
Escherichia coliGram-negative BacteriaVaries[12]
Mold FungiFungiEffective[12]
Enveloped VirusesVirusEffective[13][14]
Non-enveloped VirusesVirusLess Effective[15]

Note: The efficacy of QACs can be influenced by factors such as pH, the presence of organic matter, and water hardness. It is crucial to evaluate their performance under conditions that reflect their intended application.

Experimental Protocols for Efficacy Testing

Standardized methods are essential for evaluating the antimicrobial efficacy of disinfectants like this compound. The AOAC Use-Dilution Test and European Norms (EN) such as EN 1276 are widely recognized protocols.

Experimental Protocol: General Bactericidal Efficacy Testing (Adapted from EN 1276)

Objective: To determine the bactericidal activity of a this compound formulation.

Materials:

  • This compound test solution at various concentrations

  • Standard hard water for dilution

  • Interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions)

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

  • Neutralizer solution to inactivate the disinfectant

  • Culture media (e.g., Tryptone Soy Agar)

  • Sterile test tubes, pipettes, and other laboratory glassware

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare the desired concentrations of the this compound solution in standard hard water.

  • Preparation of Bacterial Suspension: Culture the test bacteria to a standardized cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).

  • Test Procedure: a. To a test tube containing the interfering substance, add the bacterial suspension. b. Add the this compound test solution to the mixture of interfering substance and bacterial suspension. c. Start a timer for the specified contact time (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).

  • Neutralization: At the end of the contact time, transfer an aliquot of the mixture to a tube containing a validated neutralizer solution to stop the antimicrobial action.

  • Enumeration of Survivors: Perform serial dilutions of the neutralized sample and plate onto agar (B569324) plates.

  • Incubation: Incubate the plates at the appropriate temperature and time (e.g., 37°C for 24-48 hours).

  • Calculation: Count the number of colonies on the plates and calculate the reduction in viable counts compared to a control sample without the disinfectant. A log reduction of ≥ 5 is typically required to pass the standard for disinfectants.[16]

Conclusion

This compound is a potent antimicrobial agent with a well-established mechanism of action involving the disruption of microbial cell membranes. Its chemical structure, characterized by a cationic head and two long alkyl chains, underpins its surface activity and biocidal efficacy. While specific quantitative data for the carbonate form is not as abundant as for its chloride counterpart, the shared active cation allows for informed extrapolation of its properties and antimicrobial spectrum. For researchers and professionals in drug development, a thorough understanding of its synthesis, mechanism, and standardized testing methodologies is essential for its effective and reliable application in formulating new antimicrobial products. Further research focusing specifically on the carbonate and bicarbonate forms would be beneficial to fully elucidate any subtle differences in their physicochemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound with significant applications as a biocide and surfactant. The information presented herein is intended for a technical audience and details both direct and indirect synthetic routes, supported by experimental protocols and quantitative data.

Introduction

Didecyl dimethyl ammonium carbonate is a versatile molecule utilized in various industrial and pharmaceutical applications. Its efficacy as an antimicrobial agent has led to its use in disinfectants, wood preservatives, and other formulations. An understanding of its synthesis is crucial for researchers and developers working with this compound. This guide outlines the most common and effective methods for the laboratory and potential industrial-scale synthesis of DDAC.

Synthesis Pathways

There are three primary pathways for the synthesis of this compound:

  • Direct Synthesis: This method involves the direct formation of the quaternary ammonium carbonate from a tertiary amine.

  • Indirect Synthesis via Anion Exchange: This pathway utilizes an anion exchange resin to replace the chloride or other halide anion of a precursor quaternary ammonium salt with a carbonate anion.

  • Indirect Synthesis via Hydroxide (B78521) Intermediate: This two-step process involves the formation of a hydroxide intermediate from a halide precursor, followed by carbonation to yield the final product.

The following sections provide detailed descriptions of each pathway, including experimental protocols and comparative data.

Direct Synthesis Pathway

The direct synthesis of this compound is an efficient method that proceeds via the reaction of didecylmethylamine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727).[1] In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate in situ, which then acts as the quaternizing agent for the didecylmethylamine.[1]

Signaling Pathway Diagram

Direct_Synthesis Didecylmethylamine Didecylmethylamine DDAC_Carbonate Didecyl Dimethyl Ammonium Carbonate Didecylmethylamine->DDAC_Carbonate + Dimethyl Carbonate PropyleneCarbonate Propylene Carbonate DimethylCarbonate Dimethyl Carbonate (in situ) PropyleneCarbonate->DimethylCarbonate + Methanol Methanol Methanol

Caption: Direct synthesis of DDAC via in situ generated dimethyl carbonate.

Experimental Protocol

The following protocol is based on procedures outlined in the patent literature.[1]

Materials:

  • Didecylmethylamine

  • Propylene carbonate

  • Methanol

  • Dimethyl carbonate (optional, as a reaction accelerator)

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with didecylmethylamine, propylene carbonate, and methanol in a specified molar ratio (see Table 1).

  • If desired, add dimethyl carbonate to the mixture to improve reaction kinetics.[1]

  • Heat the mixture to a temperature between 120°C and 150°C with constant stirring.[1]

  • Maintain the reaction temperature for a period of 15 to 28 hours. The reaction progress can be monitored by gas chromatography to determine the conversion of didecylmethylamine.[1]

  • Upon completion, the resulting product is didecyldimethylammonium methocarbonate.[1]

Quantitative Data

The following table summarizes the results of various experimental conditions for the direct synthesis of didecyldimethylammonium methocarbonate, a closely related precursor to the carbonate form.

Molar Ratio (Didecylmethylamine:Propylene Carbonate:Methanol:Dimethyl Carbonate)Temperature (°C)Reaction Time (hours)Conversion of Didecylmethylamine (%)Reference
1 : 1.2 : 6.5 : 01301690-95[1]
1 : 1 : 10 : 11202898-100[1]
1 : 1 : 10 : 113021~97[1]
1 : 1 : 7 : 0.714015~98[1]
1 : 1 : 10 : 11401595-98[1]
1 : 1 : 4 : 115017~85[1]
1 : 1 : 7 : 0.715016~98[1]

Table 1: Quantitative data for the direct synthesis of didecyldimethylammonium methocarbonate.[1]

Indirect Synthesis via Anion Exchange

This method involves the conversion of a didecyl dimethyl ammonium salt with a different anion, typically chloride (DDAC-Cl), to the carbonate form using an anion exchange resin. This is a common and effective laboratory-scale method for producing high-purity DDAC.

Experimental Workflow

Anion_Exchange_Workflow Resin_Cl Anion Exchange Resin (Cl- form) Resin_CO3 Anion Exchange Resin (CO3^2- form) Resin_Cl->Resin_CO3 Treat with Carbonate_Solution Carbonate Solution (e.g., Na2CO3) DDAC_Carbonate_Solution DDAC-Carbonate Solution Resin_CO3->DDAC_Carbonate_Solution Elute with DDAC_Cl_Solution DDAC-Cl Solution Resin_Cl_Regenerated Regenerated Resin (Cl- form) DDAC_Carbonate_Solution->Resin_Cl_Regenerated Byproduct

Caption: Workflow for the synthesis of DDAC via anion exchange resin.

Experimental Protocol

The following is a generalized protocol for the anion exchange process. The specific parameters may need to be optimized based on the resin used.

Materials:

  • Strongly basic anion exchange resin (e.g., Amberlite® IRA-400 series)

  • Didecyl dimethyl ammonium chloride (DDAC-Cl) solution

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Deionized water

  • Chromatography column

Procedure:

Part A: Preparation of the Carbonate-Form Resin

  • Pack a chromatography column with the anion exchange resin in its chloride form.

  • Wash the resin with several bed volumes of deionized water to remove any impurities.

  • Pass a 1 M sodium carbonate solution through the column until the effluent is free of chloride ions (test with silver nitrate (B79036) solution). This converts the resin to the carbonate form.

  • Wash the resin thoroughly with deionized water to remove excess sodium carbonate until the pH of the effluent is neutral.

Part B: Anion Exchange

  • Prepare a solution of didecyl dimethyl ammonium chloride in deionized water or a water/alcohol mixture.

  • Pass the DDAC-Cl solution through the prepared carbonate-form resin column at a controlled flow rate.

  • The chloride ions will be exchanged for carbonate ions on the resin, resulting in a solution of this compound eluting from the column.

  • Collect the eluate containing the DDAC-carbonate.

  • The product can be concentrated under reduced pressure if necessary.

Part C: Resin Regeneration

  • The resin, now in the chloride form, can be regenerated by washing with a concentrated sodium chloride solution, followed by conversion back to the hydroxide or carbonate form as needed for future use.

Indirect Synthesis via Hydroxide Intermediate

This two-step method first involves the synthesis of didecyl dimethyl ammonium hydroxide, which is then converted to the carbonate form by reaction with carbon dioxide.[2]

Logical Relationship Diagram

Hydroxide_Intermediate_Pathway DDAC_Cl Didecyl Dimethyl Ammonium Chloride DDAC_OH Didecyl Dimethyl Ammonium Hydroxide DDAC_Cl->DDAC_OH + Metal Hydroxide Metal_Hydroxide Metal Hydroxide (e.g., KOH) DDAC_Carbonate Didecyl Dimethyl Ammonium Carbonate DDAC_OH->DDAC_Carbonate + CO2 Metal_Chloride Metal Chloride (e.g., KCl) DDAC_OH->Metal_Chloride Byproduct CO2 Carbon Dioxide (CO2)

Caption: Indirect synthesis of DDAC via a hydroxide intermediate.

Experimental Protocol

The following protocol is a representative procedure for this synthesis pathway.

Materials:

  • Didecyl dimethyl ammonium chloride (DDAC-Cl)

  • Potassium hydroxide (KOH) or other suitable metal hydroxide

  • Ethanol or other suitable alcohol solvent

  • Carbon dioxide (gas)

  • Reaction vessel with stirring, heating, and gas inlet capabilities

  • Filtration apparatus

Procedure:

Step 1: Synthesis of Didecyl Dimethyl Ammonium Hydroxide

  • Dissolve didecyl dimethyl ammonium chloride in an alcohol solvent, such as ethanol, in a reaction vessel.

  • Add a stoichiometric amount or a slight excess of potassium hydroxide to the solution.

  • Heat the mixture with stirring. The reaction will produce didecyl dimethyl ammonium hydroxide in solution and a precipitate of potassium chloride.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated potassium chloride. The filtrate contains the didecyl dimethyl ammonium hydroxide intermediate.

Step 2: Carbonation

  • Transfer the filtrate containing the didecyl dimethyl ammonium hydroxide to a suitable reaction vessel.

  • Bubble carbon dioxide gas through the solution with vigorous stirring.

  • The reaction is an acid-base neutralization, where the hydroxide is converted to the carbonate.

  • The reaction can be monitored by measuring the pH of the solution.

  • Once the carbonation is complete, the resulting solution of this compound can be used as is or concentrated as needed.

Conclusion

This guide has detailed the primary synthesis pathways for this compound, providing a technical resource for researchers and professionals in the field. The direct synthesis method offers an efficient route with high conversion rates. The indirect methods, via anion exchange or a hydroxide intermediate, provide alternative pathways that can yield high-purity products. The choice of synthesis route will depend on factors such as the desired scale of production, available starting materials, and required purity of the final product. The provided experimental protocols and quantitative data serve as a foundation for the practical synthesis of this important quaternary ammonium compound.

References

In-Depth Technical Guide: The Core Mechanism of Action of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound (QAC), is a potent, broad-spectrum antimicrobial agent with extensive applications in disinfection and preservation. Its primary mechanism of action is the catastrophic disruption of microbial cell membranes, a process driven by both electrostatic and hydrophobic interactions. This guide provides a detailed exploration of the molecular interactions, cellular consequences, and secondary effects of DDAC on microbial targets. It includes a compilation of quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visual representations of key pathways and workflows to support further research and development.

Core Mechanism of Action: Cell Membrane Disruption

The fundamental antimicrobial activity of didecyl dimethyl ammonium carbonate stems from its molecular structure, which facilitates a multi-step assault on the microbial cell envelope.[1][2][3] DDAC is a cationic surfactant, and its action is rapid and irreversible, leading to cell death.[3]

The process can be broken down into the following key stages:

  • Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen headgroup of the DDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface.[3] In Gram-positive bacteria, this includes teichoic and lipoteichoic acids, while in Gram-negative bacteria, it is the lipopolysaccharides (LPS) of the outer membrane.[1][4]

  • Hydrophobic Interaction and Membrane Penetration: Following initial binding, the twin lipophilic decyl chains of the DDAC molecule penetrate the hydrophobic core of the cell's lipid bilayer.[1][3] This "double-long-chain" structure enhances its surface activity and lipophilicity, allowing for more effective insertion and disruption compared to single-chain QACs.[3]

  • Membrane Disorganization and Permeability Increase: The insertion of DDAC molecules into the lipid bilayer disrupts the packing of phospholipids, leading to a disorganization of the membrane structure.[5] This increases membrane fluidity and permeability.[6] Studies using liposomes have demonstrated that DDAC induces a phase transition in the membrane, further indicating a significant alteration of its physical state.[6][7]

  • Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+).[8][9] This is followed by the release of higher-molecular-weight materials, including RNA, DNA (260nm-absorbing materials), proteins, and metabolites like β-galactosidase.[6][7][8]

  • Cell Lysis and Death: The extensive loss of cellular contents, disruption of the proton motive force, and overall homeostatic imbalance culminate in cell lysis and death.[5][10]

cluster_0 DDAC Molecule cluster_1 Microbial Cell Membrane DDAC DDAC Cation Head Positively Charged Headgroup (N+) Tails Two Lipophilic Decyl Chains Membrane Lipid Bilayer (Negatively Charged Surface) Head->Membrane 1. Electrostatic Attraction Tails->Membrane 2. Hydrophobic Penetration Leakage Leakage of Ions, Metabolites, Proteins, Nucleic Acids Membrane->Leakage 3. Membrane Disruption Lysis Cell Lysis and Death Leakage->Lysis 4. Loss of Cellular Integrity

Caption: Core mechanism of DDAC action on microbial cell membranes.

Spectrum of Activity

DDAC exhibits a broad spectrum of antimicrobial activity. It is effective against:

  • Bacteria: Both Gram-positive and Gram-negative bacteria are susceptible, although efficacy can vary.[11][12]

  • Fungi and Molds: It possesses fungicidal and mildewcidal properties.[12][13]

  • Enveloped Viruses: DDAC is highly effective against enveloped viruses such as Hepatitis B and HIV by disrupting their lipid envelopes.[12][14] Its efficacy against non-enveloped viruses is more limited but can be enhanced in synergistic formulations.[14][15]

Secondary Mechanisms of Action

Beyond direct membrane disruption, DDAC can exert other antimicrobial effects, particularly at higher concentrations:

  • Protein Denaturation: Like other surfactants, DDAC can interact with proteins, leading to the disruption of their tertiary structure and loss of function.[7][16] This includes both membrane-associated proteins and cytoplasmic enzymes.

  • Enzyme Inhibition: The denaturation of enzymes critical for cellular processes, such as dehydrogenases involved in respiration, contributes to the overall lethal action of DDAC.[8]

  • Induction of Autolysis: At certain bactericidal concentrations, DDAC has been shown to trigger cellular autolytic systems, which contribute to cell death. However, at very high concentrations, these autolytic enzymes may themselves be inhibited.[9]

Quantitative Data on Antimicrobial Efficacy

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Microorganism Strain MIC (mg/L or ppm) Reference
Escherichia coli-1.3[6]
Escherichia coliClinical IsolatesMIC ≤8 mg/L (Susceptible)[17]
Escherichia coliK-124.5[18]
Staphylococcus aureus-0.4 - 1.8[9]
Pseudomonas aeruginosaATCC 1544245[19]
Pseudomonas aeruginosaATCC 4708565[19]

Note: MIC values can vary based on the specific strain, inoculum size, temperature, and testing methodology.[9][20] The bactericidal or bacteriostatic effect of DDAC is dependent on its concentration and the growth phase of the microbial population.[11][13]

Microbial Resistance to DDAC

Prolonged exposure to sub-lethal concentrations of DDAC can lead to the development of microbial resistance. Key mechanisms include:

  • Efflux Pumps: Upregulation of genes encoding for efflux pumps, such as those from the Major Facilitator Superfamily (MFS), can actively transport DDAC out of the cell, reducing its intracellular concentration.[21]

  • Genetic Mutations: Mutations in genes associated with the cell membrane, transport proteins, and regulatory pathways can decrease susceptibility.[18] For instance, exposure to DDAC has been shown to induce a broader range of mutations compared to some other QACs.[22]

  • Changes in Cell Wall/Membrane Composition: Alterations in the composition of the cell envelope can reduce the binding affinity or penetration of DDAC molecules.

cluster_0 DDAC Exposure cluster_1 Bacterial Cell Response DDAC Didecyl Dimethyl Ammonium Carbonate Gene_Expression Altered Gene Expression DDAC->Gene_Expression Induces Stress Response Efflux_Pump Upregulation of Efflux Pumps (e.g., MFS) Gene_Expression->Efflux_Pump Mutation Genetic Mutations (Membrane, Transport Genes) Gene_Expression->Mutation Resistance Development of Resistance Efflux_Pump->Resistance Pumps out DDAC Mutation->Resistance Reduces Susceptibility

Caption: Simplified overview of microbial resistance mechanisms to DDAC.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DDAC.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of DDAC that inhibits visible microbial growth.

Methodology:

  • Preparation of DDAC Stock: Prepare a sterile, concentrated stock solution of DDAC in a suitable solvent (e.g., sterile deionized water).

  • Microorganism Culture: Grow a pure culture of the test microorganism in an appropriate liquid broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Inoculum Standardization: Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DDAC stock solution in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no DDAC) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of DDAC in which no visible turbidity (growth) is observed.[9]

Intracellular Leakage Assay (260 nm Absorbing Material)

Objective: To quantify the release of nucleic acids and other UV-absorbing materials from cells upon DDAC treatment.

Methodology:

  • Cell Preparation: Harvest microbial cells from a log-phase culture by centrifugation. Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS).

  • Cell Suspension: Resuspend the cells in the buffer to a high density (e.g., an optical density at 600 nm of ~1.0).

  • DDAC Treatment: Add DDAC to the cell suspension to achieve the desired final concentrations (typically including concentrations at, above, and below the MIC). An untreated suspension serves as the control.

  • Incubation: Incubate the suspensions at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Collection & Centrifugation: At each time point, withdraw an aliquot and immediately centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.

  • Spectrophotometry: Carefully collect the supernatant and measure its absorbance at 260 nm using a UV-Vis spectrophotometer. The buffer solution should be used as a blank.

  • Data Analysis: An increase in A260 absorbance in the supernatant of treated samples compared to the control indicates leakage of intracellular material.

Protein Denaturation Assay (General Protocol)

Objective: To assess the ability of DDAC to denature proteins.

Methodology:

  • Protein Solution: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA, or a specific enzyme) in a suitable buffer.

  • DDAC Addition: Add varying concentrations of DDAC to the protein solution.

  • Incubation: Incubate the mixtures for a defined period at a specific temperature.

  • Denaturation Assessment: Measure protein denaturation using one of the following techniques:

    • Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary and tertiary structure of the protein. A loss of the characteristic alpha-helical or beta-sheet signal indicates denaturation.

    • Differential Scanning Fluorimetry (DSF): Measure the change in the protein's melting temperature (Tm) in the presence of DDAC. A decrease in Tm suggests destabilization and denaturation.

    • Size-Exclusion Chromatography (SEC): Analyze changes in the protein's hydrodynamic radius. Denatured or aggregated proteins will elute differently than the native protein.[23]

    • Enzyme Activity Assay: If the model protein is an enzyme, measure its activity after DDAC treatment. A loss of activity indicates denaturation.

cluster_workflow Experimental Workflow: Mechanism of Action Study Start Select Test Microorganism MIC_Test Determine MIC & MBC Values Start->MIC_Test Leakage_Assay Perform Leakage Assays (Ions, 260nm material, Proteins) MIC_Test->Leakage_Assay Use MIC as concentration reference Microscopy Visualize Morphological Changes (SEM / TEM) MIC_Test->Microscopy Protein_Assay Assess Protein Denaturation & Enzyme Inhibition MIC_Test->Protein_Assay Gene_Expression Analyze Gene Expression (qPCR / RNA-Seq) MIC_Test->Gene_Expression Conclusion Synthesize Data to Confirm Mechanism of Action Leakage_Assay->Conclusion Microscopy->Conclusion Protein_Assay->Conclusion Gene_Expression->Conclusion

Caption: A typical experimental workflow for investigating the antimicrobial mechanism of action.

Conclusion

The primary mechanism of action of this compound is the rapid and lethal disruption of microbial cell membranes, a process initiated by electrostatic attraction and driven by hydrophobic interactions. This leads to increased membrane permeability, leakage of vital cellular components, and ultimately, cell death. Secondary effects, including protein denaturation and enzyme inhibition, further contribute to its potent, broad-spectrum antimicrobial activity. Understanding these core mechanisms, supported by quantitative data and robust experimental protocols, is critical for the effective application of DDAC in existing formulations and for the development of novel antimicrobial technologies to combat microbial threats in diverse settings.

References

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate/Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate and its bicarbonate counterpart are potent quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of their chemical identity, mechanism of action, and methods for evaluating their efficacy. Detailed experimental protocols for key assays are presented, along with a structured summary of their antimicrobial activity. Furthermore, this document illustrates the molecular interactions and experimental workflows through detailed diagrams to support research and development in the fields of drug development, antimicrobial research, and disinfectant formulation.

Chemical Identification

Didecyl dimethyl ammonium exists in solution as a cationic species, which can be paired with either a carbonate or a bicarbonate anion. These two forms are closely related and often coexist, depending on the pH of the solution.

Compound Name Didecyl Dimethyl Ammonium CarbonateDidecyl Dimethyl Ammonium Bicarbonate
CAS Number 148788-55-0148812-65-1
IUPAC Name bis(didecyl(dimethyl)azanium);carbonatedidecyl(dimethyl)azanium;hydrogen carbonate
Molecular Formula C45H96N2O3C23H49NO3
Molecular Weight 713.3 g/mol 387.64 g/mol

Mechanism of Action

The primary antimicrobial action of this compound/bicarbonate is the disruption of microbial cell membranes, a multi-step process that leads to cell death.[1][2]

  • Electrostatic Adsorption: The positively charged quaternary ammonium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids.[3]

  • Hydrophobic Interaction and Membrane Penetration: The two long, lipophilic decyl chains penetrate the hydrophobic core of the lipid bilayer.[1][3] This insertion disrupts the structural integrity of the membrane.

  • Membrane Disruption and Permeabilization: The integration of the QAC molecules into the membrane leads to a loss of fluidity and the formation of pores or blebs, although bleb formation may be a result of membrane damage rather than the direct cause of cell death.[2][4][5]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, such as potassium (K+), and larger molecules like proteins, RNA, and DNA.[1][2]

  • Cell Lysis and Death: The substantial loss of cellular contents and the inability to maintain a proton motive force result in metabolic disruption and ultimately, cell lysis and death.[1][2]

Mechanism_of_Action Mechanism of Action of this compound/Bicarbonate cluster_extracellular Extracellular Environment cluster_cell Microbial Cell QAC Didecyl Dimethyl Ammonium Cation CellSurface Negatively Charged Cell Surface (Phospholipids, Teichoic Acids) QAC->CellSurface 1. Electrostatic Adsorption Membrane Lipid Bilayer Membrane CellSurface->Membrane 2. Hydrophobic Interaction & Penetration Membrane->Membrane CellDeath Cell Death Membrane->CellDeath 5. Cell Lysis & Death Cytoplasm Cytoplasm (K+, Proteins, ATP, Nucleic Acids) Cytoplasm->Extracellular 4. Leakage of Intracellular Components

Figure 1. Step-wise mechanism of microbial cell membrane disruption by didecyl dimethyl ammonium cations.

While the primary mechanism is membrane disruption, it is important to note that for some quaternary ammonium compounds, downstream effects on intracellular signaling, such as calcium signaling, have been observed in non-target organisms.[6] However, specific data on the effects of this compound/bicarbonate on microbial or mammalian intracellular signaling pathways are limited. Toxicological studies on the chloride salt (DDAC) in mammalian systems indicate that at high concentrations, it is irritating or corrosive to the skin and can cause toxicity in repeated oral dose studies, with effects primarily being local irritation and reduced body weight.[6]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of didecyl dimethyl ammonium compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented below is primarily for the closely related didecyl dimethyl ammonium chloride (DDAC), which is considered representative of the carbonate and bicarbonate forms.

Microorganism Type MIC (mg/L) Reference
Escherichia coliGram-negative Bacteria1.3[4]
Bacillus cereusGram-positive Bacteria0.05 - 1.50[7]
Staphylococcus aureusGram-positive Bacteria0.4 - 1.8[5]
Pseudomonas aeruginosaGram-negative Bacteria8 - 32[5]
Candida albicansFungus (Yeast)Not specified[8]
Aspergillus nigerFungus (Mold)Not specified[8]

Note: MIC values can vary depending on the specific strain, testing methodology, and presence of interfering substances.

Studies on the time-kill kinetics of DDAC show a rapid bactericidal effect, with higher concentrations leading to a faster reduction in viable bacterial counts.[7][9] At concentrations of 4-fold the MBC, DDAC can eliminate bacterial populations within 30 minutes.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties and mechanism of action of this compound/bicarbonate.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]

Materials:

  • Test compound (this compound/bicarbonate)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test microorganism culture (18-24 hours old)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well (except for the sterility control). b. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.[14][15][16][17][18]

Materials:

  • Gram-negative bacterial culture (mid-logarithmic phase)

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Test compound

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay: a. In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well. b. Add NPN to a final concentration of 10 µM. c. Add varying concentrations of the test compound. Include a no-compound negative control and a positive control (e.g., Polymyxin B). d. Immediately place the plate in a fluorescence microplate reader. e. Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Data Analysis: a. An increase in fluorescence intensity corresponds to the uptake of NPN and indicates outer membrane permeabilization.

Assessment of Inner Membrane Permeability: o-Nitrophenyl-β-D-galactopyranoside (ONPG) Hydrolysis Assay

This assay is used for bacteria that possess the enzyme β-galactosidase. ONPG is a colorless substrate that, when hydrolyzed by β-galactosidase, produces o-nitrophenol, which is yellow. ONPG can only reach the cytoplasmic enzyme if the inner membrane is compromised.[19][20][21][22][23]

Materials:

  • Bacterial culture with β-galactosidase activity (e.g., E. coli ML-35)

  • 10 mM Sodium phosphate (B84403) buffer (pH 7.5) containing 100 mM NaCl

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)

  • Test compound

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and resuspend in sodium phosphate buffer to an OD₆₀₀ of 0.5.

  • Assay: a. In a 96-well plate or cuvettes, mix the washed cells with ONPG stock solution to a final concentration of 1.5 mM. b. Add varying concentrations of the test compound. c. Immediately begin measuring the absorbance at 405-420 nm kinetically.

  • Data Analysis: a. The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus reflects the permeability of the inner membrane.

Assessment of Membrane Damage: Potassium Leakage Assay

This assay directly measures the leakage of intracellular potassium ions, an early indicator of membrane damage.[24][25][26][27][28]

Materials:

  • Bacterial culture (mid-log phase)

  • Low potassium buffer

  • Test compound

  • Potassium ion-selective electrode (ISE) and meter

  • Ionic strength adjustment buffer (ISAB)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash several times with a low potassium buffer to remove external potassium. c. Resuspend the cells in the low potassium buffer.

  • Assay: a. Place the cell suspension in a beaker with a magnetic stirrer. b. Immerse the potassium ISE into the suspension. c. Add the test compound to the desired concentration. d. Record the potential (mV) or concentration of potassium ions over time.

  • Data Analysis: a. An increase in the extracellular potassium concentration indicates leakage from the bacterial cells due to membrane damage.

Experimental_Workflow General Workflow for Antimicrobial Efficacy Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis PrepCulture 1. Prepare and Standardize Microbial Inoculum Inoculation 3. Inoculate Compound Dilutions with Microbial Suspension PrepCulture->Inoculation PrepCompound 2. Prepare Serial Dilutions of Test Compound PrepCompound->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation ReadResults 5. Assess Microbial Growth (e.g., Visually, Spectrophotometrically) Incubation->ReadResults DetermineMIC 6. Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC FurtherTests Further Tests (e.g., MBC, Time-Kill Kinetics) DetermineMIC->FurtherTests Optional

References

A Comprehensive Technical Review of Didecyl Dimethyl Ammonium Carbonate (DDAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent, broad-spectrum antimicrobial properties. While often commercially available and researched in conjunction with its bicarbonate salt or as the chloride salt, this guide focuses on the carbonate form, drawing parallels and distinctions where data is available. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death, making it an effective biocide in various applications, including wood preservation, industrial water treatment, and as a disinfectant for hard, non-porous surfaces.[1] This technical guide provides an in-depth review of DDAC, encompassing its chemical and physical properties, synthesis, mechanisms of action, antimicrobial efficacy, toxicology, environmental fate, and detailed experimental protocols.

Chemical and Physical Properties

Didecyl dimethyl ammonium carbonate is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, with a carbonate anion.[1]

Table 1: Physico-chemical Properties of this compound

PropertyValueReference
IUPAC Name bis(didecyl(dimethyl)azanium);carbonate[2]
CAS Number 148788-55-0[2]
Molecular Formula C45H96N2O3[1][2]
Molecular Weight 713.3 g/mol [1][2]
Physical State Liquid[2]
Solubility Miscible with water; soluble in organic solvents[3]
Vapor Pressure Low[4]
Appearance Colorless to yellowish liquid[3][5]
pH (10% solution) 6-12[5]

Synthesis of this compound

The synthesis of this compound can be achieved through both direct and indirect routes.

Direct Synthesis

A notable direct synthesis method involves the in situ reaction of didecyl methyl tertiary amine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727).[1] In this process, methanol reacts with the cyclic carbonate to form dimethyl carbonate, which then acts as the quaternizing agent for the didecyl methyl amine, directly yielding the desired product.[1] This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide (B78521) intermediates.[1]

Indirect Synthesis

Indirect methods typically start with a more common quaternary ammonium salt, such as didecyl dimethyl ammonium chloride (DDAC-Cl).

A prevalent indirect route is the conversion of DDAC-Cl to the carbonate form via an ion exchange or metathesis reaction.[1] This can be accomplished by reacting DDAC-Cl with a metal carbonate, such as sodium or potassium carbonate.[1]

Another indirect approach involves the initial conversion of DDAC-Cl to didecyl dimethyl ammonium hydroxide, followed by a reaction with carbon dioxide.[1] This acid-base neutralization reaction must be carefully controlled to prevent the formation of the bicarbonate salt through the addition of excess carbon dioxide.[1]

Synthesis_of_DDAC cluster_direct Direct Synthesis cluster_indirect Indirect Synthesis Didecyl methyl tertiary amine Didecyl methyl tertiary amine DDAC DDAC Didecyl methyl tertiary amine->DDAC + Propylene Carbonate + Methanol DDAC-Cl Didecyl Dimethyl Ammonium Chloride DDAC-Cl->DDAC + Metal Carbonate DDAC-OH Didecyl Dimethyl Ammonium Hydroxide DDAC-Cl->DDAC-OH + Metal Hydroxide DDAC-OH->DDAC + CO2

Synthesis pathways for this compound (DDAC).

Mechanism of Action

The antimicrobial activity of DDAC is primarily attributed to the interaction of its cationic head with the negatively charged components of microbial cell membranes.[1] This interaction disrupts the membrane's integrity, leading to a cascade of events culminating in cell death.

Membrane Disruption

The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with negatively charged molecules on the microbial cell surface, such as phospholipids (B1166683) and proteins.[1] The two long, lipophilic decyl chains then penetrate the hydrophobic core of the lipid bilayer, causing disorganization and increased permeability.[1] This leads to the leakage of essential intracellular components, including potassium ions and 260-nm-absorbing materials like nucleotides.[6] Studies on the chloride form have shown that DDAC can form a double monolayer on the cell surface.[6]

Downstream Cellular Effects

The disruption of membrane integrity and leakage of cellular contents trigger a series of downstream events. While specific signaling pathways are not fully elucidated for the carbonate form, studies on DDAC and other QACs suggest the induction of cellular stress responses. In human bronchial epithelial cells, DDAC exposure led to a decrease in cell viability, an increase in LDH release (indicating membrane damage), and the formation of apoptotic bodies.[7] Furthermore, DDAC may disrupt mitochondrial function, leading to decreased ATP production.[8][9] This combination of direct membrane damage and subsequent cellular stress can lead to cell death through necrosis or apoptosis.[8] Proteomic analyses of bacteria treated with QACs have shown alterations in proteins involved in various cellular processes, pointing to the multifaceted mechanisms of inhibition.[10]

Mechanism_of_Action cluster_membrane Membrane Interaction cluster_cellular Cellular Effects DDAC_cation DDAC Cation Cell_Membrane Negatively Charged Cell Membrane DDAC_cation->Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Penetration by Decyl Chains Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Mitochondrial_Dysfunction Mitochondrial Dysfunction Membrane_Disruption->Mitochondrial_Dysfunction Cellular_Stress Cellular Stress (Oxidative, ER) Leakage->Cellular_Stress Mitochondrial_Dysfunction->Cellular_Stress Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Stress->Apoptosis_Necrosis Cell_Death Cell_Death Apoptosis_Necrosis->Cell_Death Leads to Synthesis_Protocol start Start dissolve Dissolve DDAC-Cl in Solvent start->dissolve add_carbonate Add Metal Carbonate dissolve->add_carbonate react Heat and Stir add_carbonate->react cool Cool Reaction Mixture react->cool filter Filter to Remove Precipitate cool->filter product Collect Filtrate (DDAC Solution) filter->product end End product->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells prepare_ddac Prepare Serial Dilutions of DDAC seed_cells->prepare_ddac treat_cells Treat Cells with DDAC and Incubate prepare_ddac->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate: Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family. While its chloride counterpart, didecyl dimethyl ammonium chloride (DDAC-Cl), is extensively studied and utilized, DDACarbonate has carved out a niche, particularly in applications where corrosion and environmental profiles are of concern. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and antimicrobial mechanism of didecyl dimethyl ammonium carbonate. It addresses the notable gap in scientific literature regarding the specific antimicrobial efficacy of the carbonate form and presents data for the chloride form as a widely accepted surrogate. Detailed experimental protocols for its synthesis via ion exchange and for determining antimicrobial efficacy are provided, alongside visualizations of key pathways to aid in research and development.

Discovery and History

The emergence of this compound is closely linked to the broader development and application of quaternary ammonium compounds as biocides. While DDAC-Cl has been a staple disinfectant and wood preservative, concerns over its corrosivity (B1173158) and environmental impact spurred research into alternative formulations.

The development of this compound, often in combination with its bicarbonate salt (DDACB), was notably driven by the wood preservation industry in the 1990s. Patents from this era describe the synthesis of quaternary ammonium carbonates from their corresponding chlorides.[1][2] A key innovation highlighted in these patents is that the carbonate and bicarbonate forms of didecyl dimethyl ammonium compounds are effective wood preservatives that do not require the metal couplers that were necessary to prevent the leaching of the chloride-based formulations.[1]

The first pesticide product containing this compound and bicarbonate as active ingredients was registered in the United States in 1995.[3][4][5] Since then, its application has expanded to include hard non-porous surface disinfectants and materials preservatives in food handling, industrial, and medical environments.[3][4][5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) often group DDACarbonate with other aliphatic alkyl quaternary ammonium compounds, leveraging the extensive toxicological database of DDAC-Cl to assess the entire class.[5]

Physicochemical Properties

There is a notable scarcity of experimentally determined physicochemical data for this compound in peer-reviewed literature. The following table summarizes computed data available from public chemical databases and general descriptions from regulatory documents.

PropertyValueSource
Molecular Formula C₄₅H₉₆N₂O₃PubChem[1]
Molecular Weight 713.3 g/mol PubChem[1][2]
IUPAC Name bis(didecyl(dimethyl)azanium);carbonatePubChem[1]
CAS Number 148788-55-0PubChem[1][2]
Physical Description Liquid (experimental)PubChem[1]
Description (in solution) A 70-80% solution in alcohol/water is a yellow/orange liquid with a slightly fruity odor.Patent EP1121857A1
Solubility Expected to have some water solubility due to its ionic nature, but the long alkyl chains confer significant hydrophobicity.[5]Inferred
Thermal Stability Ammonium carbonate salts are generally unstable and can decompose upon heating into ammonia, carbon dioxide, and water.[6]General Chemical Principle

Synthesis of this compound

This compound is primarily synthesized from its chloride precursor, didecyl dimethyl ammonium chloride, through an anion exchange process.

Synthesis Pathway

The overall synthesis involves the exchange of the chloride anion for a carbonate anion. This is typically achieved by first converting the chloride salt to a hydroxide (B78521) intermediate using a strong base or an ion-exchange resin, followed by reaction with carbon dioxide or a carbonate salt.

Synthesis_Pathway DDAC_Cl Didecyl Dimethyl Ammonium Chloride [(C10H21)2(CH3)2N]+Cl- DDAC_OH Didecyl Dimethyl Ammonium Hydroxide [(C10H21)2(CH3)2N]+OH- DDAC_Cl->DDAC_OH Pass through resin Anion_Exchange Anion Exchange Resin (OH- form) Anion_Exchange->DDAC_OH DDAC_CO3 Didecyl Dimethyl Ammonium Carbonate {[(C10H21)2(CH3)2N]+}2 CO3^2- DDAC_OH->DDAC_CO3 React with CO2 Resin_Cl Resin (Cl- form) DDAC_OH->Resin_Cl Resin regeneration CO2 Carbon Dioxide (CO2) CO2->DDAC_CO3

Caption: Synthesis of this compound via Anion Exchange.

Experimental Protocol: Synthesis via Anion Exchange

This protocol is a generalized procedure based on established methods for anion exchange in quaternary ammonium salts.[7][8][9]

Materials:

  • Didecyl dimethyl ammonium chloride (DDAC-Cl) solution

  • Strongly basic anion exchange resin (e.g., Amberlite IRA-400) in hydroxide (OH⁻) form

  • Deionized water

  • Ethanol (or other suitable polar organic solvent)

  • Carbon dioxide gas

  • Glass column for chromatography

  • Reaction vessel equipped with a gas dispersion tube and stirrer

Procedure:

  • Resin Preparation: If the anion exchange resin is not in the hydroxide form, it must be activated. Pack the resin into the glass column and wash thoroughly with deionized water. Pass a 1 M solution of sodium hydroxide (NaOH) through the column until the eluent is strongly basic. Wash the resin with deionized water until the pH of the eluent is neutral.

  • Ion Exchange: Prepare a solution of DDAC-Cl in a water/ethanol co-solvent. The organic co-solvent helps to maintain the solubility of the quaternary ammonium salt.[9]

  • Slowly pass the DDAC-Cl solution through the prepared hydroxide-form anion exchange resin column. The chloride ions (Cl⁻) will be exchanged for hydroxide ions (OH⁻) on the resin, resulting in a solution of didecyl dimethyl ammonium hydroxide (DDAC-OH) eluting from the column.

  • Collect the DDAC-OH solution. The completion of the exchange can be monitored by testing the eluent for the absence of chloride ions (e.g., with a silver nitrate (B79036) test).

  • Carbonation: Transfer the collected DDAC-OH solution to the reaction vessel. While stirring, bubble carbon dioxide gas through the solution using the gas dispersion tube. The reaction is as follows: 2[(C₁₀H₂₁)₂(CH₃)₂N]⁺OH⁻ + CO₂ → {[(C₁₀H₂₁)₂(CH₃)₂N]⁺}₂CO₃²⁻ + H₂O

  • Monitor the reaction by measuring the pH of the solution. The pH will decrease from strongly basic to a more neutral or slightly basic pH upon completion.

  • The resulting solution is a mixture of this compound and potentially some bicarbonate in a water/ethanol solvent system. The solvent can be partially removed under reduced pressure if a more concentrated product is desired.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is attributed to the cationic didecyl dimethyl ammonium ion. The mechanism is a multi-step process that leads to the physical disruption of the microbial cell membrane, a mechanism shared with other QACs.[2][10]

Step 1: Adsorption and Binding The positively charged quaternary nitrogen head of the DDACarbonate molecule is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[10][11]

Step 2: Membrane Penetration and Disruption The two long, lipophilic decyl chains penetrate the hydrophobic core of the microbial cell's lipid bilayer.[10] This insertion disrupts the ordered structure of the membrane, leading to a loss of its integrity and fluidity.[2][12][13]

Step 3: Leakage of Intracellular Components The disruption of the cell membrane leads to increased permeability, causing the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides.[14]

Step 4: Cell Lysis and Death The extensive loss of cellular contents and the degradation of proteins and nucleic acids ultimately lead to cell lysis and death.[2][13]

Mechanism_of_Action cluster_steps Antimicrobial Action Pathway Adsorption 1. Electrostatic Adsorption DDAC+ binds to negatively charged cell surface. Penetration 2. Membrane Penetration Hydrophobic tails insert into the lipid bilayer. Adsorption->Penetration Disruption 3. Membrane Disruption Loss of structural integrity and increased permeability. Penetration->Disruption Leakage 4. Leakage of Contents Essential ions (K+) and macromolecules escape. Disruption->Leakage Death 5. Cell Death Irreversible damage leads to cell lysis. Leakage->Death DDAC_mol DDAC Cation Cell Bacterial Cell

Caption: Mechanism of Antimicrobial Action of Didecyl Dimethyl Ammonium Cation.

Antimicrobial Efficacy

A critical review of the available scientific literature reveals a notable absence of data specifically detailing the antimicrobial efficacy of this compound.[15] However, the active moiety is the didecyl dimethyl ammonium cation, and regulatory agencies and scientific consensus indicate that data from didecyl dimethyl ammonium chloride (DDAC-Cl) can be used to represent the activity of this class of compounds.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DDAC-Cl against common microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismStrainMIC (mg/L)Source(s)
Escherichia coli(various)1.3 - 8Yoshimatsu & Hiyama, 2007[12][13]; Briandet et al., 2011[16]
Bacillus cereus(various)0.05 - 1.5Turoňová et al., 2021[17]
Staphylococcus aureus(various)0.59 - 78Jansen et al., 2013[14]; Anjos et al., 2004[18]
General Range for Foodborne Bacteria(various)0.5 - 6.0Kampf, 2018[17]
General QACs vs. Vegetative Bacteria(various)59 - 78Anjos et al., 2004[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[3][4][19]

Materials:

  • This compound solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of MHB.

    • Incubate the broth culture at the optimal temperature (e.g., 37°C) until it reaches the logarithmic growth phase (typically indicated by turbidity).

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

    • Prepare a stock solution of DDACarbonate at twice the highest desired test concentration.

    • Add 200 µL of this stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial). Add 100 µL of MHB to it.

    • Well 12 serves as the sterility control (no bacteria). Add 200 µL of MHB to it.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 will be 200 µL. The antimicrobial concentrations are now half of the initial serial dilutions.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

    • Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Results can also be read quantitatively using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Analytical Methods for Quantification

The quantification of didecyl dimethyl ammonium compounds in various matrices is essential for quality control and research. Several methods are available:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, is a common and accurate method for quantifying QACs.[20][21][22]

  • Ion Chromatography (IC): This technique is highly sensitive and specific for the analysis of ionic species like the didecyl dimethyl ammonium cation.[2][23]

  • Titration: A two-phase titration method or an automatic potentiometric titration can be used for determining the concentration of QACs in product formulations.[24]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the rapid and sensitive detection of DDAC in commercial products and industrial solutions.[24]

Conclusion

This compound is a significant member of the quaternary ammonium compound family, offering advantages in specific applications like wood preservation due to its reduced leaching potential. While a comprehensive body of literature dedicated solely to the carbonate form is lacking, its fundamental properties and antimicrobial mechanism of action can be reliably inferred from the extensive research on its chloride counterpart and the broader class of aliphatic QACs. For researchers and developers, understanding the synthesis via anion exchange and the standard protocols for efficacy testing provides a solid foundation for further investigation and application of this versatile biocide. Future research should aim to generate specific experimental data on the physicochemical properties and antimicrobial spectrum of the pure carbonate form to fill the existing knowledge gaps.

References

Didecyl Dimethyl Ammonium Carbonate: A Technical Safety and Efficacy Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data, and much of the toxicological information is based on studies of the closely related compound, didecyl dimethyl ammonium (B1175870) chloride (DDAC), which is considered a representative chemical for this class of quaternary ammonium compounds by regulatory agencies.[1][2]

Chemical and Physical Properties

Didecyl dimethyl ammonium carbonate (DDACarbonate) is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties.[3] It is a cationic surfactant whose molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two long decyl chains, is key to its biocidal activity.[3][4]

PropertyValueSource
Chemical Name This compoundPubChem[5]
CAS Number 148788-55-0PubChem[5]
Molecular Formula C45H96N2O3PubChem[5]
Molecular Weight 713.3 g/mol PubChem[5]
Physical Description LiquidPubChem[5]
Solubility Freely soluble in water, lower alcohols, ketones, and glycols.Benchchem[3]

Toxicological Data

The toxicological profile of DDACarbonate is largely based on data from didecyl dimethyl ammonium chloride (DDAC).[1][2] The primary concern associated with exposure to these compounds is local irritation and corrosion.[6][7] Systemic toxicity is considered low due to poor absorption through oral and dermal routes (≤10%), with the majority being excreted in feces.[6]

Acute Toxicity

DDAC is classified as having moderate acute toxicity via oral, dermal, and inhalation routes.[1][8] It is corrosive and highly irritating to the eyes and skin.[1][8]

EndpointValueSpeciesNotesSource
Oral LD50 450 mg/kgRatFor DDAC.Bardac™ 2250[9]
Dermal LD50 4,300 mg/kgRabbitFor DDAC.Bardac™ 2250[9]
Skin Irritation Corrosive (Toxicity Category I)RabbitBased on a primary skin irritation study of a 50% DDACB product.Regulations.gov[2]
Eye Irritation Corrosive (Toxicity Category I)RabbitData waiver granted due to corrosive nature; severe irritation observed.Regulations.gov[2], TURI[7]
Repeated Dose Toxicity

The main effects observed in repeated dose studies are related to local irritation, such as reduced food consumption and body weight gain.[6]

EndpointValueSpeciesStudy DurationEffects Observed at LOAELSource
NOAEL 10 mg/kg/dayRatSubchronicIncreased incidence of skeletal variations in females at 20 mg/kg/day.Regulations.gov[10]
NOAEL 10 - 93.1 mg/kg/dayVariousSub- & ChronicReduced food consumption, reduced body weight, local irritation.ResearchGate[6]
Carcinogenicity, Genotoxicity, and Reproductive Toxicity

DDAC and related quaternary ammonium compounds are not considered to be carcinogenic or genotoxic.[6][8] They are also not classified as specific developmental or reproductive toxicants.[6]

Experimental Protocols

General Protocol for Acute Oral Toxicity (OECD 423):

  • Animal Model: Typically rats, fasted prior to dosing.

  • Dosing: A single oral dose of the test substance is administered.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

General Protocol for Dermal Irritation (OECD 404):

  • Animal Model: Typically albino rabbits.

  • Application: A small amount of the test substance is applied to a shaved patch of skin.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and an overall irritation classification is determined.

Mechanism of Action and Safety Workflow

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for didecyl dimethyl ammonium compounds is the disruption of microbial cell membranes.[3][4] The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids.[3] This interaction leads to a loss of membrane integrity, increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[4][11]

Antimicrobial Mechanism of Action cluster_0 This compound cluster_1 Bacterial Cell DDAC DDAC Cation (Positively Charged) CellMembrane Cell Membrane (Negatively Charged Phospholipids) DDAC->CellMembrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Causes Intracellular Intracellular Components (Ions, Proteins, etc.) Leakage Leakage of Intracellular Components Disruption->Leakage Leads to CellDeath Cell Death Leakage->CellDeath Results in

Caption: Antimicrobial mechanism of this compound.

General Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new chemical entity, which would be applicable to this compound.

Safety Assessment Workflow Start New Chemical Entity PhysChem Physicochemical Characterization Start->PhysChem AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) PhysChem->AcuteTox Irritation Irritation & Sensitization (Skin, Eye) PhysChem->Irritation RepeatedDose Repeated Dose Toxicity (Subchronic, Chronic) AcuteTox->RepeatedDose Irritation->RepeatedDose Genotox Genotoxicity Screening RepeatedDose->Genotox ReproTox Reproductive & Developmental Toxicity Genotox->ReproTox RiskAssessment Hazard Identification & Risk Assessment ReproTox->RiskAssessment Regulatory Regulatory Submission (e.g., EPA, ECHA) RiskAssessment->Regulatory

Caption: A generalized workflow for chemical safety assessment.

References

Solubility of Didecyl Dimethyl Ammonium Carbonate in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound, is a versatile molecule with significant applications across various industries, notably as a broad-spectrum antimicrobial agent and a wood preservative.[1] Its efficacy and formulation flexibility are intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility of DDAC in a range of common solvents, intended to assist researchers, scientists, and drug development professionals in its application and formulation.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Didecyl dimethyl ammonium carbonate possesses a unique chemical structure, featuring a positively charged quaternary ammonium cation with two long alkyl (decyl) chains and a carbonate anion. This structure imparts both hydrophilic (from the charged headgroup) and lipophilic (from the alkyl chains) properties to the molecule, influencing its solubility across a spectrum of solvents.

Solubility Profile of this compound

Solvent ClassSolventThis compound (DDAC) SolubilityDidecyl Dimethyl Ammonium Chloride (DDAC-Cl) Solubility (Quantitative Data)
Aqueous WaterFreely Soluble[2], Water Soluble[3]0.65 g/L at 20 °C[4]
Alcohols Lower Alcohols (e.g., Methanol, Ethanol)Freely Soluble[2]Soluble[5]
Ketones e.g., AcetoneFreely Soluble[2]Soluble[5]
Glycols e.g., Ethylene Glycol, Propylene GlycolFreely Soluble[2]Data Not Available
Chlorinated Solvents ChloroformData Not AvailableSoluble[5]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Constant temperature bath or incubator

  • Vials with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the solvent. The amount of solid should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. Alternatively, for finer suspensions, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To prevent any undissolved microparticles from being transferred, pass the aliquot through a syringe filter.

  • Quantification: Accurately dilute the collected sample with the solvent in a volumetric flask. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. A pre-established calibration curve for DDAC with the chosen analytical method is required for accurate quantification.

  • Calculation: Calculate the solubility of DDAC in the solvent at the specified temperature, typically expressed in g/100mL, mg/L, or mol/L.

Safety Precautions: Didecyl dimethyl ammonium compounds can be corrosive and irritating to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood.

Visualizations

experimental_workflow prep Preparation of Supersaturated Solution (Excess DDAC in Solvent) equil Equilibration (Constant Temperature & Agitation) prep->equil Incubate sep Phase Separation (Settling or Centrifugation) equil->sep Allow to Settle sample Sample Collection (Filtered Supernatant) sep->sample Withdraw Aliquot quant Quantification (e.g., HPLC, Titration) sample->quant Analyze calc Calculation of Solubility quant->calc Compute

Caption: Experimental workflow for determining the solubility of DDAC.

solubility_relationships ddac Didecyl Dimethyl Ammonium Carbonate polar_protic Polar Protic Solvents (e.g., Water, Alcohols, Glycols) ddac->polar_protic Freely Soluble polar_aprotic Polar Aprotic Solvents (e.g., Ketones) ddac->polar_aprotic Freely Soluble non_polar Non-Polar Solvents (e.g., Hydrocarbons) ddac->non_polar Poorly Soluble (Expected)

Caption: Logical relationships of DDAC solubility in different solvent classes.

References

Spectroscopic and Mechanistic Analysis of Didecyl Dimethyl Ammonium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyl dimethyl ammonium (B1175870) carbonate is a quaternary ammonium compound with significant applications as a biocide and surfactant. A thorough understanding of its chemical properties, including its spectroscopic signature and mechanism of action, is crucial for its effective application and for the development of new formulations. This technical guide provides a summary of the available spectroscopic data for didecyl dimethyl ammonium carbonate and its close analogue, didecyl dimethyl ammonium chloride (DDAC). It details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. Furthermore, it presents a visualization of the compound's antimicrobial mechanism of action.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, data for the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), can serve as a valuable reference. The primary difference between these two compounds is the counter-ion (carbonate vs. chloride), which is expected to have a minimal effect on the ¹H and ¹³C NMR spectra of the didecyl dimethyl ammonium cation but will be apparent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data for DDAC)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for the didecyl dimethyl ammonium cation based on data for analogous quaternary ammonium salts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Didecyl Dimethyl Ammonium Cation

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N⁺-(CH₃)₂~3.3~52
N⁺-(CH₂)₂-~3.4~65
N⁺-CH₂-CH₂-~1.7~26
-(CH₂)₇-~1.3~22-32
-CH₃~0.9~14

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the alkyl chains and the quaternary ammonium group, similar to DDAC. However, it will also exhibit distinct absorption bands corresponding to the carbonate anion.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C-H (Alkyl)2850 - 2960Stretching
C-H (Alkyl)1465 - 1475Bending
C-N⁺900 - 1000Stretching
CO₃²⁻~1410 - 1450Asymmetric Stretching
CO₃²⁻~860 - 880Out-of-plane Bending

The presence of a strong absorption band around 1410-1450 cm⁻¹ would be a key indicator of the carbonate counter-ion.[1][2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of quaternary ammonium salts. The mass spectrum is expected to show a prominent peak corresponding to the didecyl dimethyl ammonium cation.

Table 3: Expected Mass-to-Charge Ratio (m/z) in ESI-MS

Ion Formula Expected m/z
Didecyl dimethyl ammonium cation[C₂₂H₄₈N]⁺326.4

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for long-chain quaternary ammonium compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup:

    • Use a standard ¹H and ¹³C NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: As this compound is often a viscous liquid or a waxy solid, ATR-FTIR is a convenient method. Place a small amount of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform ATR correction if necessary.

    • Identify and label the major absorption bands.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[3]

    • The addition of a small amount of a volatile acid like formic acid can sometimes improve ionization, but care must be taken as strong ion-pairing agents can suppress the signal.[3]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the analyte.[4][5]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range to include the expected molecular ion.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[4]

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the m/z of the parent ion and any significant fragment ions.

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory and potential industrial method involves the conversion of didecyl dimethyl ammonium chloride (DDAC) via an ion exchange reaction with a carbonate salt.

G Synthesis of this compound DDAC Didecyl Dimethyl Ammonium Chloride Reaction Ion Exchange Reaction DDAC->Reaction Na2CO3 Sodium Carbonate (or other carbonate salt) Na2CO3->Reaction Solvent Solvent (e.g., Water/Alcohol mixture) Solvent->Reaction Filtration Filtration Reaction->Filtration Product Didecyl Dimethyl Ammonium Carbonate Filtration->Product Byproduct Sodium Chloride (Precipitate) Filtration->Byproduct

Caption: Workflow for the synthesis of this compound.

Antimicrobial Mechanism of Action

Didecyl dimethyl ammonium compounds are effective biocides due to their ability to disrupt the cell membranes of microorganisms.[6][7][8] This mechanism is driven by the electrostatic interaction between the positively charged quaternary ammonium head group and the negatively charged components of the microbial cell membrane.[6][7]

G Antimicrobial Mechanism of Didecyl Dimethyl Ammonium Compounds cluster_cell Microbial Cell CellMembrane Negatively Charged Cell Membrane Intracellular Intracellular Components (Ions, Proteins, etc.) Leakage Leakage of Intracellular Components Intracellular->Leakage DDAC Didecyl Dimethyl Ammonium Cation (+) Adsorption Electrostatic Adsorption DDAC->Adsorption Adsorption->CellMembrane Insertion Alkyl Chain Insertion into Lipid Bilayer Adsorption->Insertion Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of didecyl dimethyl ammonium compounds.

References

The Environmental Fate and Degradation of Didecyl Dimethyl Ammonium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) is a quaternary ammonium compound widely utilized for its biocidal properties in various applications, including as a disinfectant, sanitizer, and wood preservative.[1][2] Understanding its environmental fate and degradation is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and degradation of DDAC in the environment. While much of the available data pertains to the closely related Didecyl Dimethyl Ammonium Chloride, this document will leverage that information as a surrogate where data for the carbonate form is limited, a practice supported by regulatory bodies for toxicological assessments.[3]

Physicochemical Properties and Environmental Distribution

DDAC possesses properties that influence its distribution and behavior in the environment. It is a cationic surfactant that adsorbs strongly to negatively charged particles such as clay and organic matter in soil and sediment.[3] This strong adsorption significantly limits its mobility, reducing the likelihood of leaching into groundwater or transport to surface waters.[1][3]

Abiotic Degradation

Abiotic degradation pathways, including hydrolysis and photolysis, are generally not significant routes of transformation for DDAC.

Hydrolysis

Studies on Didecyl Dimethyl Ammonium Chloride (DDAC) have demonstrated that it is hydrolytically stable under abiotic and buffered conditions across a pH range of 5 to 9.[1][2] Calculated half-lives for hydrolysis are extensive, with extrapolated values of 368 days at pH 5, 175-194 days at pH 7, and 506 days at pH 9.[2]

Photolysis

DDAC is also stable to photodegradation in aqueous solutions. Even in the presence of a photosensitizer, degradation is minimal.[1][2] In soil, DDAC is not subject to significant photodegradation.[1][2]

Biotic Degradation

The biodegradation of DDAC is a more complex process, with conflicting reports on its rate and extent. While some studies indicate that DDAC is stable to microbial degradation with long half-lives in soil and aquatic systems, others have shown that it can be biodegraded by specific microorganisms.[1][2]

Aerobic Degradation

Under aerobic conditions, some studies have reported very slow degradation of DDAC. For instance, an aerobic soil metabolism study found DDAC to be stable with very little degradation over a year, resulting in a calculated half-life of 1,048 days.[1] Similarly, the aerobic half-life in flooded river water has been calculated to be 180 days.[1][2]

However, other research has demonstrated that certain bacteria can utilize DDAC as a carbon source. Notably, Pseudomonas fluorescens TN4, isolated from activated sludge, has been shown to degrade DDAC through an N-dealkylation process.[4][5] This suggests that the biodegradability of DDAC is highly dependent on the presence of adapted microbial populations.[1][2]

Anaerobic Degradation

Under anaerobic conditions, DDAC also appears to be persistent. The calculated anaerobic half-life of ¹⁴C-DDAC in flooded river water is 261 days.[1][2] In anaerobic aquatic sediment systems, the half-lives for the water, sediment, and the entire system were calculated to be 261, 4,594, and 6,217 days, respectively, with no significant transformation products observed.[1][2]

Mobility and Sorption

DDAC exhibits very low mobility in soil due to its strong tendency to bind to soil and sediment particles.[1][3] This strong adsorption is attributed to the cationic nature of the molecule, which facilitates binding to negatively charged soil components like clay and organic matter.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of Didecyl Dimethyl Ammonium Chloride, which serves as a surrogate for the carbonate form.

Table 1: Half-life of Didecyl Dimethyl Ammonium Chloride in Various Environmental Compartments

Environmental CompartmentConditionHalf-life (days)Reference
Aerobic SoilLaboratory1,048[1]
Aerobic Aquatic System (flooded river water)Laboratory180[1][2]
Anaerobic Aquatic System (flooded river water)Laboratory261[1][2]
Anaerobic Aquatic Sediment System (Water)Laboratory261[1][2]
Anaerobic Aquatic Sediment System (Sediment)Laboratory4,594[1][2]
Anaerobic Aquatic Sediment System (Total)Laboratory6,217[1][2]
Hydrolysis (pH 5)Laboratory368[2]
Hydrolysis (pH 7)Laboratory175 - 194[2]
Hydrolysis (pH 9)Laboratory506[2]

Table 2: Soil-Water Adsorption Coefficients (Kads) for Didecyl Dimethyl Ammonium Chloride

Soil TypeFreundlich KadsReference
Sand1,095[1][2]
Sandy Loam8,179[1][2]
Silty Clay Loam32,791[1][2]
Silt Loam30,851[1][2]

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of DDAC are often based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to evaluate the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are treated with the test substance (typically ¹⁴C-labeled for pathway analysis) and incubated in the dark under controlled temperature and moisture.

  • Aerobic Conditions: A continuous flow of air is passed through the test vessels.

  • Anaerobic Conditions: After an initial aerobic phase to reduce oxygen, the test vessels are maintained under an inert atmosphere (e.g., nitrogen).

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector. Evolved CO₂ is trapped to determine the extent of mineralization.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses degradation in water-sediment systems.

  • Test System: Intact water-sediment cores are collected from a suitable source. The test substance is added to the overlying water.

  • Aerobic Conditions: The overlying water is aerated.

  • Anaerobic Conditions: The system is maintained under an inert atmosphere.

  • Sampling and Analysis: The water and sediment phases are separated at different intervals and analyzed for the parent compound and its transformation products.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the soil and sediment adsorption/desorption characteristics.

  • Procedure: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration.

  • Equilibration: The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: The concentration of the test substance in the aqueous phase is measured after separating the solid and liquid phases by centrifugation. The amount adsorbed to the solid phase is calculated by the difference.

  • Desorption: The solid phase is then resuspended in a fresh solution without the test substance to measure the extent of desorption.

Analytical Methodology: HPLC-MS/MS

The quantification of DDAC in environmental matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Extraction: DDAC is extracted from the solid matrix (soil, sediment) using an appropriate solvent, often an acidified organic solvent.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate DDAC from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where DDAC is ionized (typically by electrospray ionization) and detected based on its specific mass-to-charge ratio and fragmentation pattern.

Degradation Pathway and Visualization

The primary identified biotic degradation pathway for DDAC is N-dealkylation, which is carried out by certain microorganisms such as Pseudomonas fluorescens.[4][5] This process involves the sequential removal of the decyl chains from the quaternary nitrogen atom.

DDAC_Degradation DDAC Didecyl Dimethyl Ammonium Carbonate Intermediate1 Decyldimethylamine DDAC->Intermediate1 N-dealkylation (Pseudomonas fluorescens) Intermediate2 Dimethylamine Intermediate1->Intermediate2 N-dealkylation Mineralization Mineralization (CO2, H2O, NH4+) Intermediate2->Mineralization

Caption: Proposed biodegradation pathway of Didecyl Dimethyl Ammonium Carbonate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an environmental fate study of DDAC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil/Sediment Collection Spiking Spiking with DDAC Soil_Collection->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Degradation_Kinetics Degradation Kinetics HPLC_MS->Degradation_Kinetics Metabolite_ID Metabolite Identification HPLC_MS->Metabolite_ID Risk_Assessment Environmental Risk Assessment Degradation_Kinetics->Risk_Assessment Metabolite_ID->Risk_Assessment

Caption: General experimental workflow for assessing the environmental fate of DDAC.

Conclusion

This compound is expected to be a persistent and immobile compound in the environment. Its strong adsorption to soil and sediment limits its potential for leaching and transport. Abiotic degradation processes such as hydrolysis and photolysis are not significant. While some studies indicate slow biodegradation, certain microorganisms can degrade DDAC through N-dealkylation. Further research focusing specifically on the carbonate form is needed to fully elucidate its environmental behavior and to confirm the applicability of data from the chloride analogue. The use of standardized OECD protocols provides a robust framework for conducting such studies.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate). Due to a lack of direct studies on the carbonate form, this guide synthesizes information from its more studied counterpart, didecyl dimethyl ammonium chloride (DDAC), and fundamental principles of quaternary ammonium salt and organic carbonate chemistry. This document outlines hypothesized decomposition pathways, presents relevant data from analogous compounds, and provides detailed experimental protocols for characterization.

Introduction

Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound (QAC) with a wide range of applications, including as a biocide and disinfectant.[1] Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in formulations that may be exposed to elevated temperatures. Understanding its decomposition behavior is essential for predicting potential degradation products and ensuring product efficacy and safety.

This guide addresses the current knowledge gap regarding the thermal properties of this compound by providing a theoretical framework based on related compounds and general chemical principles.

Thermal Stability and Decomposition of the Didecyl Dimethyl Ammonium Cation

DDAC is reported to decompose at temperatures above 180°C before it reaches its boiling point.[2] Upon heating to decomposition, it is known to emit toxic fumes containing nitrogen oxides, ammonia, and hydrogen chloride.

Hypothesized Decomposition Pathways for the Cation

The thermal decomposition of quaternary ammonium salts can proceed through several pathways, with the most common being the Hofmann elimination .[1][3][4][5] This reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. For the didecyl dimethyl ammonium cation, this would result in decene and decyldimethylamine.

Another potential decomposition pathway is nucleophilic substitution , where the counter-ion (in this case, carbonate) attacks one of the alkyl groups, leading to the formation of a tertiary amine and an alkylated counter-ion.

The diagram below illustrates the hypothesized Hofmann elimination pathway for the didecyl dimethyl ammonium cation.

Caption: Hypothesized Hofmann Elimination of the Didecyl Dimethyl Ammonium Cation.

Thermal Decomposition of the Carbonate Anion

Organic carbonates are known to decompose upon heating. The stability of metal carbonates is influenced by the electronegativity of the cation.[6] While didecyl dimethyl ammonium is an organic cation, the principle of charge interaction remains relevant. The decomposition of the carbonate anion typically yields carbon dioxide. In the context of this compound, the carbonate ion could decompose to carbon dioxide and an oxide ion, which would then likely react with the cationic components or decomposition products.

Hypothesized Overall Decomposition of this compound

Based on the individual behaviors of the cation and anion, the overall thermal decomposition of this compound is likely a complex process involving multiple competing pathways. The initial decomposition temperature is anticipated to be influenced by the stability of the cation, suggesting a decomposition onset in the range of that observed for DDAC (i.e., >180°C).

The primary decomposition products are hypothesized to be:

  • From the cation (via Hofmann elimination): Decene and decyldimethylamine.

  • From the anion: Carbon dioxide.

Secondary reactions between these initial products could lead to a more complex mixture of final decomposition products.

The following diagram illustrates the proposed overall decomposition workflow.

Decomposition_Workflow DDACarbonate Didecyl Dimethyl Ammonium Carbonate Heat Thermal Energy (Heat) DDACarbonate->Heat Cation_Decomp Cation Decomposition (Hofmann Elimination) Heat->Cation_Decomp Anion_Decomp Anion Decomposition Heat->Anion_Decomp Primary_Products Primary Products: - Decene - Decyldimethylamine - Carbon Dioxide Cation_Decomp->Primary_Products Anion_Decomp->Primary_Products Secondary_Rxns Secondary Reactions Primary_Products->Secondary_Rxns Final_Products Final Decomposition Mixture Secondary_Rxns->Final_Products

Caption: Hypothesized Thermal Decomposition Workflow for DDACarbonate.

Quantitative Data (from Analogous Compounds)

As direct quantitative data for this compound is unavailable, the following table summarizes relevant data for didecyl dimethyl ammonium chloride (DDAC) to serve as a proxy for the thermal behavior of the cation.

ParameterValue (for DDAC)Source
Decomposition Temperature >180°C (decomposes before boiling)[2]
Decomposition Products Nitrogen oxides, ammonia, hydrogen chloride

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Maintain an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Execute a temperature program, for example:

    • Heat from ambient to a temperature above the expected decomposition (e.g., 250°C) at a constant rate (e.g., 10°C/min).

    • Cool the sample back to ambient temperature at a controlled rate.

    • A second heating scan may be performed to observe any changes in the material's thermal behavior after the initial heating.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting thermogram for endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Methodology:

  • A pyrolysis unit is coupled to the injector of a gas chromatograph-mass spectrometer (GC-MS) system.

  • A small amount of this compound is placed in a pyrolysis tube or on a filament.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300°C) in the pyrolysis unit.

  • The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).

  • The decomposition products are separated based on their boiling points and interactions with the GC column stationary phase.

  • The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and known fragmentation patterns.[6][7][8][9][10]

The following diagram outlines the experimental workflow for the characterization of thermal stability.

Experimental_Workflow cluster_ThermalAnalysis Thermal Analysis cluster_ProductAnalysis Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Determines DSC Differential Scanning Calorimetry (DSC) Thermal_Transitions Thermal Transitions (e.g., melting, decomposition) DSC->Thermal_Transitions Identifies Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Volatile_Products Volatile Decomposition Products Py_GC_MS->Volatile_Products Identifies Sample Didecyl Dimethyl Ammonium Carbonate Sample Sample->TGA Sample->DSC Sample->Py_GC_MS

Caption: Experimental Workflow for Thermal Stability Characterization.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a combination of data from its chloride analogue and fundamental chemical principles allows for the formulation of a strong hypothesis regarding its behavior at elevated temperatures. It is anticipated that decomposition begins at temperatures above 180°C, proceeding through pathways such as Hofmann elimination of the cation and decarboxylation of the anion to yield decene, decyldimethylamine, and carbon dioxide as primary products. For definitive characterization, a systematic study employing TGA, DSC, and Py-GC-MS is recommended. The experimental protocols provided in this guide offer a robust framework for such an investigation.

References

Methodological & Application

Application Notes and Protocols: Didecyl Dimethyl Ammonium Carbonate as a Phase Transfer Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is invaluable in organic synthesis for enhancing reaction rates, improving yields, and enabling the use of a wider range of reaction conditions and reagents, often leading to greener chemical processes. Quaternary ammonium (B1175870) salts are a cornerstone class of phase transfer catalysts, and among these, Didecyl Dimethyl Ammonium Carbonate (DDAC) presents unique potential.

This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom surrounded by two long-chain decyl groups and two methyl groups, with a carbonate anion. The lipophilic nature of the long alkyl chains allows the cation to be soluble in organic solvents, while the cationic nitrogen can form an ion pair with an anion from an aqueous or solid phase. This enables the transport of the anion into the organic phase, where it can react with an organic substrate.

While extensive literature on the specific use of the carbonate form of Didecyl Dimethyl Ammonium salts as a phase transfer catalyst is not widely available, the catalytic activity of the Didecyl Dimethyl Ammonium cation is well-recognized, particularly with more common counter-ions like chloride. The presence of a carbonate anion introduces the potential for this catalyst to also act as a base, which could be advantageous in reactions requiring basic conditions.

These application notes will provide an overview of the mechanism, potential applications, and a detailed protocol for a representative organic reaction using a Didecyl Dimethyl Ammonium salt as a phase transfer catalyst.

Mechanism of Action

The fundamental principle of phase transfer catalysis with this compound involves the transfer of a reactant anion from a solid or aqueous phase into an organic phase. The catalytic cycle can be described as follows:

  • Anion Exchange: The Didecyl Dimethyl Ammonium cation ([DDAM]⁺) in the organic phase can exchange its carbonate anion for a reactant anion (Nu⁻) present at the interface of the two phases.

  • Ion Pair Formation and Transport: The newly formed ion pair, [DDAM]⁺Nu⁻, is sufficiently lipophilic to be soluble in the organic phase.

  • Reaction in the Organic Phase: The nucleophile (Nu⁻) is now "solubilized" and highly reactive in the organic phase, where it can readily react with the organic substrate (R-X).

  • Catalyst Regeneration: After the reaction, the resulting anion (X⁻) forms an ion pair with the [DDAM]⁺ cation. This ion pair then migrates back to the interface, where the [DDAM]⁺ cation can exchange X⁻ for another Nu⁻ anion, thus completing the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Nu_aq Nu⁻ DDAM_Nu_org [DDAM]⁺Nu⁻ Nu_aq->DDAM_Nu_org Anion Exchange X_aq X⁻ M_plus M⁺ RX_org R-X RNu_org R-Nu RX_org->RNu_org Product Formation DDAM_X_org [DDAM]⁺X⁻ RNu_org->DDAM_X_org By-product DDAM_Nu_org->RX_org Reaction DDAM_X_org->X_aq Catalyst Regeneration

Applications in Organic Synthesis

Didecyl Dimethyl Ammonium salts are particularly effective in reactions involving the transfer of anions such as hydroxides, halides, and phenoxides. Potential applications include:

  • Williamson Ether Synthesis: O-alkylation of phenols and alcohols.

  • Nucleophilic Substitution Reactions: Displacement of leaving groups with various nucleophiles (e.g., CN⁻, N₃⁻, SCN⁻).

  • C-Alkylation: Alkylation of active methylene (B1212753) compounds.

  • Oxidation Reactions: Using oxidizing agents like permanganate (B83412) or hypochlorite (B82951) in a biphasic system.

  • Polymerization: In the synthesis of polyethers and polyesters.

Application Example: O-Benzylation of Eugenol (B1671780)

The O-benzylation of eugenol to produce benzyl (B1604629) eugenol is a valuable transformation in the flavor and fragrance industry. This reaction is an example of a Williamson ether synthesis and can be efficiently catalyzed by Didecyl Dimethyl Ammonium salts under phase transfer conditions.

Experimental Protocol

Materials:

  • Eugenol (4-allyl-2-methoxyphenol)

  • Benzyl chloride

  • Potassium carbonate (anhydrous, powdered)

  • Didecyl Dimethyl Ammonium Chloride (as a representative catalyst)

  • Toluene (B28343)

  • Deionized water

  • Sodium hydroxide (B78521) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add eugenol (10.0 g, 60.9 mmol), potassium carbonate (12.6 g, 91.4 mmol), and toluene (100 mL).

  • Catalyst Addition: Add Didecyl Dimethyl Ammonium Chloride (1.1 g, 3.0 mmol, 5 mol%) to the reaction mixture.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (8.4 g, 66.4 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of toluene.

    • Transfer the filtrate to a separatory funnel and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted eugenol.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude benzyl eugenol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Eugenol, K₂CO₃, and Toluene B Add DDAC Catalyst A->B C Add Benzyl Chloride B->C D Heat to 80°C with Vigorous Stirring for 6h C->D E Cool and Filter D->E F Wash with 5% NaOH, Water, and Brine E->F G Dry with MgSO₄ F->G H Concentrate G->H I Vacuum Distillation or Column Chromatography H->I

Data Presentation

The following table summarizes representative data for the phase transfer catalyzed O-benzylation of phenols using quaternary ammonium salts.

CatalystSubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
DDAC (representative)EugenolBenzyl ChlorideK₂CO₃Toluene806>90
TBAB4-CresolBenzyl BromideNaOHDichloromethane25295
Aliquat 336Phenoln-Butyl BromideNaOHHeptane75492

Note: DDAC = Didecyl Dimethyl Ammonium Chloride, TBAB = Tetrabutylammonium Bromide, Aliquat 336 = Tricaprylylmethylammonium chloride. Data for DDAC is representative based on typical outcomes for this catalyst class in this reaction type.

Conclusion

This compound and its related salts are effective phase transfer catalysts for a variety of organic transformations. Their ability to facilitate reactions between immiscible phases offers significant advantages in terms of reaction efficiency, product yield, and process sustainability. The provided protocol for the O-benzylation of eugenol serves as a practical example of their application in Williamson ether synthesis. Researchers and drug development professionals can adapt these principles and protocols to a wide range of synthetic challenges, leveraging the benefits of phase transfer catalysis in their work. Further investigation into the specific role and potential advantages of the carbonate counter-ion in DDAC is a promising area for future research.

Application Notes and Protocols for the Quantification of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC). The methods described are based on established analytical techniques for quaternary ammonium compounds and are adaptable for various matrices.

Introduction

Didecyl Dimethyl Ammonium Carbonate is a quaternary ammonium compound (QAC) with applications as a biocide, disinfectant, and antiseptic. Accurate quantification of DDAC is crucial for quality control, formulation development, and regulatory compliance. This document outlines several analytical techniques suitable for this purpose, including titration, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and spectrophotometry.

Analytical Techniques

A variety of methods can be employed for the quantification of DDAC. The choice of technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Potentiometric Titration

Potentiometric titration is a classic and robust method for the quantification of QACs. It involves the titration of the cationic DDAC with an anionic surfactant standard, such as sodium dodecyl sulfate (B86663) (SDS). The endpoint is detected using an ion-selective electrode.[1][2] This method is suitable for the analysis of bulk material and concentrated formulations.

Principle: The cationic didecyldimethylammonium ion reacts with the anionic dodecyl sulfate ion to form an insoluble ion pair. The change in the potential of an ion-selective electrode is monitored to determine the equivalence point of the titration.

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater selectivity compared to titration and is suitable for the analysis of DDAC in more complex matrices.[3][4][5] Separation is typically achieved on a reversed-phase column. Due to the lack of a strong chromophore in the DDAC molecule, detection can be performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if the formulation components allow.[5]

Principle: The sample is injected into an HPLC system where DDAC is separated from other components on a stationary phase. The concentration of DDAC is determined by comparing its peak area to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of DDAC, especially at trace levels in complex matrices such as biological fluids, environmental samples, and food products.[6][7][8][9][10][11][12] This technique combines the separation power of liquid chromatography with the mass-selective detection of a tandem mass spectrometer.

Principle: After chromatographic separation, the DDAC molecules are ionized, and specific parent and daughter ions are monitored for highly selective and sensitive quantification.

UV-Vis Spectrophotometry

A simple and cost-effective method for DDAC quantification involves the formation of a colored ion-pair with an anionic dye, such as eosin-Y.[13] The intensity of the color, which is proportional to the DDAC concentration, is measured using a spectrophotometer.

Principle: DDAC forms a colored complex with an anionic dye in a suitable buffer. The absorbance of this complex is measured at a specific wavelength and is directly proportional to the concentration of DDAC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described analytical techniques. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Potentiometric Titration Quaternary Ammonium CompoundsAntimicrobial Products1 - 1000 ppm-1 ppm94 - 104
HPLC-ELSD Didecyldimethylammonium ChlorideWood Extracts250 ng - 5 µg (on column)-->85
LC-MS/MS Didecyldimethylammonium ChlorideWater-0.1 µg/L--
LC-MS/MS Didecyldimethylammonium ChlorideHuman Serum & Urine-0.002 - 0.42 ng/mL0.006 - 1.40 ng/mL61 - 129
UV-Vis Spectrophotometry Quaternary Ammonium CompoundsStainless Steel Surfaces0.5 - 10 mg/L0.53 mg/L1.77 mg/L93 - 97
ELISA Didecyldimethylammonium ChlorideAntisapstain Products8 - 55 ppm8 ppm--

Experimental Protocols

Protocol for Potentiometric Titration

Apparatus and Reagents:

  • Automatic Potentiometric Titrator with an ion-selective electrode (e.g., surfactant electrode) and an Ag/AgCl reference electrode.[14]

  • Sodium Dodecyl Sulfate (SDS) solution, 0.004 M, standardized.[1]

  • Borate (B1201080) buffer, pH 10.[1][2]

  • Magnetic stirrer and stir bars.

  • Beakers (150 mL).

Procedure:

  • Accurately weigh a sample containing 0.02 – 0.06 mmol of DDAC into a 150 mL beaker.

  • Add 50 mL of deionized water and 10 mL of borate buffer (pH 10).[1][2]

  • Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrodes in the solution.

  • Titrate with standardized 0.004 M SDS solution.

  • The endpoint is determined by the inflection point of the titration curve.

  • Calculate the concentration of DDAC based on the volume of titrant consumed.

Protocol for HPLC-ELSD Analysis

Apparatus and Reagents:

  • HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • DDAC standard.

  • Internal standard (e.g., didodecyldimethylammonium (B1216837) bromide).[5]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • ELSD Drift Tube Temperature: 50 °C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

Procedure:

  • Prepare a series of standard solutions of DDAC and a constant concentration of the internal standard in the mobile phase.

  • Prepare the sample by dissolving it in the mobile phase and adding the internal standard. Filter the sample through a 0.45 µm filter.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the ratio of the peak area of DDAC to the peak area of the internal standard against the concentration of DDAC.

  • Determine the concentration of DDAC in the sample from the calibration curve.

Protocol for LC-MS/MS Analysis

Apparatus and Reagents:

  • LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source).

  • Reversed-phase HPLC column (e.g., C18, 3 µm, 2.1 x 100 mm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • DDAC standard.

  • Isotope-labeled internal standard (e.g., DDAC-d6) is recommended for highest accuracy.[9]

LC and MS Conditions (Example):

  • LC Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • LC Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for DDAC and the internal standard (e.g., for DDAC with a molecular weight of 326.3 m/z, a potential precursor ion could be m/z 326.3).[6]

Procedure:

  • Sample preparation may involve a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for complex matrices.[7][12] For simpler matrices, a dilute-and-shoot approach may be sufficient.

  • Prepare calibration standards in a matrix that matches the sample to compensate for matrix effects.

  • Add the internal standard to all standards and samples.

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantify DDAC using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Protocol for UV-Vis Spectrophotometry

Apparatus and Reagents:

  • UV-Vis Spectrophotometer.

  • Eosin-Y solution.[13]

  • Triton X-100 solution.[13]

  • Buffer solution (e.g., phosphate (B84403) buffer).

  • DDAC standard.

Procedure:

  • Prepare a series of DDAC standard solutions.

  • To a fixed volume of each standard and the sample solution in a separate test tube, add the buffer solution, eosin-Y solution, and Triton X-100 solution.[13]

  • Mix well and allow the color to develop for a specified time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 535 nm).[13]

  • Create a calibration curve by plotting absorbance versus the concentration of the DDAC standards.

  • Determine the concentration of DDAC in the sample from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Titration Potentiometric Titration Filtration->Titration Choice of Method HPLC HPLC Analysis Filtration->HPLC Choice of Method LCMS LC-MS/MS Analysis Filtration->LCMS Choice of Method UVVis UV-Vis Spectrophotometry Filtration->UVVis Choice of Method Quantification Quantification Titration->Quantification Calibration Calibration Curve HPLC->Calibration LCMS->Calibration UVVis->Calibration Calibration->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for the quantification of DDAC.

signaling_pathway_placeholder cluster_lcms LC-MS/MS Principle LC Liquid Chromatography (Separation of DDAC) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Caption: Principle of LC-MS/MS analysis for DDAC.

References

Application Notes and Protocols for Preparing Stable Aqueous Solutions of Didecyl Dimethyl Ammonium Carbonate/Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) and its corresponding bicarbonate form are quaternary ammonium compounds (QACs) with a wide range of applications, including as antimicrobial agents, wood preservatives, and corrosion inhibitors.[1][2] In aqueous solutions, DDAC exists in equilibrium with its bicarbonate form, often referred to collectively as DDACB.[1][2] The carbonate/bicarbonate anion contributes to improved stability and reduced corrosiveness compared to other halide-based QACs.[1] This document provides detailed protocols for the preparation of stable aqueous solutions of DDACB, along with methods for their characterization and a discussion on the factors influencing their stability.

Data Presentation

Table 1: Reactants for Didecyl Dimethyl Ammonium Carbonate/Bicarbonate Synthesis
ReactantFormulaMolar Mass ( g/mol )Role
DidecylmethylamineC₂₁H₄₅N311.60Tertiary Amine Precursor
Propylene (B89431) CarbonateC₄H₆O₃102.09Carbonate Source
Dimethyl CarbonateC₃H₆O₃90.08Methylating Agent & Carbonate Source
Methanol (B129727)CH₄O32.04Reactant & Solvent
WaterH₂O18.02Solvent & Reactant for Bicarbonate Conversion
Table 2: Reaction Parameters for Didecyl Dimethyl Ammonium Methocarbonate Synthesis
ParameterValueReference
Reactant Molar Ratio (Didecylmethylamine:Propylene Carbonate:Methanol:Dimethyl Carbonate)1:1:7:0.7[3]
Reaction Temperature140°C[3]
Reaction Time15 hours[3]
Initial StateTwo-phase solution[3]
Final State (after 6 hours)Single-phase solution[3]

Experimental Protocols

Protocol 1: Preparation of this compound/Bicarbonate (DDACB) Aqueous Solution

This protocol is based on an in-situ synthesis method which avoids the handling of corrosive quaternary ammonium hydroxides.[3] The process involves the formation of a methocarbonate intermediate, which is then converted to the carbonate and bicarbonate forms.

Materials:

  • Didecylmethylamine

  • Propylene Carbonate

  • Methanol

  • Dimethyl Carbonate

  • Deionized Water

  • High-pressure reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, charge the reactants in the following molar ratio: 1 part didecylmethylamine, 1 part propylene carbonate, 7 parts methanol, and 0.7 parts dimethyl carbonate.[3]

  • Reaction: Heat the mixture to 140°C with continuous stirring. The reaction will initially be a two-phase system. Maintain the reaction for 15 hours. After approximately 6 hours, the solution should become a single phase, indicating the formation of didecyldimethylammonium methocarbonate.[3]

  • Conversion to Bicarbonate/Carbonate: After the initial reaction, add a controlled amount of water to the reaction mixture. The water facilitates the conversion of the methocarbonate to the corresponding bicarbonate and carbonate forms.[3]

  • Solvent Removal and Concentration: The excess methanol and other volatile components can be removed by distillation.[4] The heat from distillation can also drive the conversion of bicarbonate to carbonate.[4]

  • Final Formulation: Add deionized water to dilute the mixture to the desired final concentration. A typical formulation might contain 50% by weight of the combined quaternary ammonium bicarbonate and carbonate.[3]

Protocol 2: Characterization and Quantification of DDACB in Aqueous Solution

Accurate quantification of the active ingredient is crucial for application and stability studies. Several analytical methods are suitable for this purpose.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Ion Trap) and an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., Luna C18).[5]

  • Mobile Phase: A gradient elution using a buffer such as 50 mM formic acid-ammonium formate (B1220265) at pH 3.5 as the aqueous phase and an organic solvent like acetonitrile.[5]

  • Detection: Monitor the specific mass-to-charge ratio (m/z) of the didecyldimethylammonium cation.

  • Quantification: Prepare a standard curve using a certified reference standard of didecyldimethylammonium chloride. The limit of detection can be as low as 0.1 µg/L.[5]

Method 2: Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector.

  • Sample Preparation: Appropriate sample preparation, which may include extraction and derivatization, is required.

  • Analysis: The concentration of DDAC is determined by comparing the peak area of the sample to that of a known standard.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This method utilizes polyclonal antibodies specific to didecyldimethylammonium chloride (DDAC).

  • Procedure: A competitive ELISA format is typically used. The detection limit can be around 8 ppm, with an effective working range of 8 to 55 ppm.

  • Comparison: Results obtained with ELISA have been shown to be in good agreement with HPLC and colorimetric titration methods.

Stability of Aqueous DDACB Solutions

The stability of aqueous DDACB solutions is a key factor for their effective application.

  • Conversion to Bicarbonate: In the presence of water, quaternary ammonium methyl carbonates tend to convert to the more stable bicarbonate form.[6]

  • Thermal Stability: Didecyldimethylammonium bicarbonate salts are thermally stable up to approximately 140°C.[6] Studies on similar quaternary ammonium salts in aqueous solutions have shown no significant degradation under various conditions, indicating good stability in water.[7][8]

  • pH Influence: While specific quantitative data on the effect of pH on DDACB stability is limited, the carbonate-bicarbonate equilibrium is pH-dependent. It is advisable to maintain a neutral to slightly alkaline pH to ensure the stability of the carbonate and bicarbonate forms.

  • Solubility: Didecyldimethylammonium compounds have limited solubility in water due to their long hydrophobic alkyl chains.[9] Solubility can be influenced by temperature, concentration (micelle formation), and pH.[9]

Visualizations

PreparationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_conversion Conversion & Purification cluster_product Final Product Didecylmethylamine Didecylmethylamine Reactor High-Pressure Reactor (140°C, 15h) Didecylmethylamine->Reactor PropyleneCarbonate Propylene Carbonate PropyleneCarbonate->Reactor Methanol Methanol Methanol->Reactor DimethylCarbonate Dimethyl Carbonate DimethylCarbonate->Reactor WaterAddition Addition of Water Reactor->WaterAddition Methocarbonate Intermediate Distillation Distillation WaterAddition->Distillation Bicarbonate/Carbonate Mixture DDACBSolution Stable Aqueous DDACB Solution Distillation->DDACBSolution Concentrated DDACB StabilityFactors cluster_factors Influencing Factors DDAC_Stability DDACB Aqueous Solution Stability Water Presence of Water Water->DDAC_Stability Promotes Bicarbonate Formation (Stable) Temperature Temperature Temperature->DDAC_Stability Stable up to ~140°C pH pH pH->DDAC_Stability Affects Carbonate/Bicarbonate Equilibrium Concentration Concentration Concentration->DDAC_Stability Impacts Solubility (Micellization)

References

Application Notes and Protocols for the Use of Didecyl Dimethyl Ammonium Carbonate in Wood Preservation Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) is a quaternary ammonium compound utilized as a carbon-based, water-borne wood preservative. It is primarily applied through pressure treatment for wood products intended for residential use, such as fencing and decking.[1] Formulations containing DDAC are effective against a range of wood decay fungi and have insecticidal properties.[2] DDAC is often a key component in Alkaline Copper Quaternary (ACQ) preservative systems, where it is combined with a copper compound to enhance efficacy.[2]

The primary mechanism of action for DDAC involves the disruption of the lipid bilayers of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. This broad-spectrum biocidal activity makes it effective against various microorganisms that cause wood decay.

Wood treated with DDAC exhibits corrosion rates on metal fasteners similar to that of untreated wood, and aluminum building products can be placed in direct contact with it.[1] The treated wood surface is typically clean, paintable, and stainable with high-quality oil or latex-based products.[1] For enhanced weathering performance, a water-repellent coating can be applied after ensuring the wood is dry and free of surface deposits.[1]

While DDAC penetrates and remains in the wood for an extended period, some leaching into the surrounding soil may occur over time.[1] Therefore, proper handling and disposal of treated wood are essential to minimize environmental impact.

Data Presentation

Table 1: Leaching of Didecyl Dimethyl Ammonium Carbonate (DDACarb) from Treated Wood

This table summarizes the total recovery of DDACarb from wood samples vacuum-treated at three different retention levels and leached in deionized water over a 14-day period, according to the American Wood Preservers' Association (AWPA) Standard E11-97.

Retention LevelConcentration of DDACarb in Treating Solution (%)Total Recovery from Leachate over 14 days (µg)
0.5X0.853464.7
1X1.74483.0
2X3.47444.7

Data sourced from an aqueous availability study cited in the Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED).[3]

Table 2: Preservative Retention of ACQ-D (DDAC, copper carbonate, ethanolamine) in Poplar Wood Before and After Leaching

This table presents the preservative retention in poplar wood treated with different concentrations of ACQ-D via three different methods, both before and after a leaching test.

Treatment MethodConcentration (wt.%)Retention Before Leaching ( kg/m ³)Retention After Leaching ( kg/m ³)
Pressure Treatment1.54.893.07
Immersion Treatment1.53.853.11
Injection Treatment1.53.783.16
Pressure Treatment1.03.982.89
Immersion Treatment1.03.122.54
Injection Treatment1.02.952.61
Pressure Treatment0.52.762.11
Immersion Treatment0.52.211.87
Injection Treatment0.52.031.92

Data adapted from a study on the leachability of ACQ-D after three different preservative treatments.[4]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of wood preservatives containing this compound, based on standards from the American Wood Protection Association (AWPA).

Protocol 1: Evaluation of Wood Preservative Efficacy Against Fungal Decay (Based on AWPA Standard E10)

Objective: To determine the minimum amount of a wood preservative that is effective in preventing decay of wood by selected fungi under controlled laboratory conditions.

Materials:

  • Wood blocks (e.g., Southern Pine sapwood), 19 mm cubes.

  • Test fungi cultures (e.g., Gloeophyllum trabeum, Postia placenta).

  • Soil-block culture bottles with feeder strips.

  • DDAC-based preservative solution at various concentrations.

  • Apparatus for pressure treating wood samples.

  • Incubator.

  • Analytical balance.

Procedure:

  • Preparation of Wood Blocks: Cut wood into 19 mm cubes. The blocks should be free of knots and other defects. Condition the blocks to a constant weight at a specified temperature and relative humidity.

  • Preservative Treatment:

    • Prepare a series of DDAC solutions of varying concentrations.

    • Treat the wood blocks with the preservative solutions using a vacuum-pressure impregnation method to achieve a range of preservative retentions.

    • Include untreated control blocks and blocks treated with a reference preservative.

    • After treatment, weigh the blocks to determine the amount of preservative solution absorbed and calculate the retention in kg/m ³.

  • Soil-Block Culture Preparation:

    • Prepare soil-block culture bottles by adding a specific amount of soil and moisture.

    • Place a feeder strip of untreated wood on the soil surface.

    • Sterilize the bottles and introduce the test fungus to the feeder strip.

    • Incubate the bottles until the feeder strip is covered with fungal mycelium.

  • Exposure of Treated Wood Blocks:

    • Place the treated and control wood blocks on the feeder strips in the culture bottles.

    • Incubate the bottles at a controlled temperature and humidity for a specified period (typically 12 weeks).

  • Data Collection and Analysis:

    • After the incubation period, remove the blocks from the culture bottles and carefully clean off any surface mycelium.

    • Oven-dry the blocks to a constant weight.

    • Calculate the percentage weight loss of each block due to decay.

    • The toxic threshold is determined as the lowest preservative retention that prevents a mean mass loss of more than 3%.[5]

Protocol 2: Accelerated Evaluation of Preservative Leaching (Based on AWPA Standard E11)

Objective: To determine the leachability of a water-borne wood preservative in a laboratory setting.

Materials:

  • Wood blocks (19 mm cubes) treated with a known retention of DDAC preservative.

  • Leaching flasks.

  • Deionized water.

  • Shaker or magnetic stirrer.

  • Analytical equipment for determining DDAC concentration (e.g., HPLC).

Procedure:

  • Preparation of Treated Samples:

    • Treat wood blocks with the DDAC preservative to a specified retention level.

    • After conditioning, calculate the initial amount of preservative in each block.

  • Leaching Procedure:

    • Place the treated wood blocks in a leaching flask.

    • Add a specified volume of deionized water.

    • Agitate the flask for a set period (e.g., 6 hours, 24 hours, 48 hours, and then every 48 hours for up to 14 days).

    • At each time point, decant the entire volume of leachate and replace it with fresh deionized water.

  • Analysis of Leachate:

    • Analyze the collected leachate samples for the concentration of DDAC using a suitable analytical method.

  • Calculation of Leaching Rate:

    • Calculate the cumulative amount of DDAC leached from the wood blocks over the entire test period.

    • Express the results as a percentage of the initial amount of preservative in the wood.

Protocol 3: Determination of DDAC Concentration in Wood (Based on AWPA Standard A17)

Objective: To quantify the amount of didecyl dimethyl ammonium compounds in treated wood.

Materials:

  • Wood samples (borings or ground wood) from DDAC-treated timber.

  • Extraction solvent (e.g., acidified ethanol).

  • Soxhlet extraction apparatus or ultrasonic bath.

  • Two-phase titration apparatus or High-Performance Liquid Chromatography (HPLC) system.

  • Analytical standards of DDAC.

Procedure:

  • Sample Preparation:

    • Obtain representative core samples or grind a portion of the treated wood to a fine powder.

    • Accurately weigh a subsample of the wood.

  • Extraction:

    • Extract the DDAC from the wood sample using a suitable solvent and method (e.g., Soxhlet extraction or ultrasonic-assisted extraction).

  • Analysis:

    • Two-Phase Titration: A common method involving the titration of the quaternary ammonium compound with an anionic surfactant in a two-phase system (e.g., chloroform (B151607) and water) using an indicator dye.

    • HPLC: A more specific and sensitive method where the extract is analyzed by HPLC with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer).

  • Quantification:

    • Prepare a calibration curve using standard solutions of DDAC.

    • Determine the concentration of DDAC in the extract by comparing its response to the calibration curve.

    • Calculate the retention of DDAC in the original wood sample in kg/m ³.

Visualizations

Mechanism_of_Action cluster_ddac DDAC Molecule cluster_fungus Fungal Cell DDAC Didecyl Dimethyl Ammonium Carbonate (DDAC) Head Positively Charged Quaternary Ammonium Head (Hydrophilic) Tails Two Long Didecyl Chains (Lipophilic) Adsorption 1. Electrostatic Adsorption Head->Adsorption Penetration 2. Penetration of Cell Membrane Tails->Penetration FungalCell Fungal Cell Wall (Negatively Charged) LipidBilayer Lipid Bilayer (Cell Membrane) Intracellular Intracellular Components Disruption 3. Disruption and Leakage LipidBilayer->Disruption CellDeath 4. Cell Death Intracellular->CellDeath Disruption->Intracellular Leakage

Caption: Mechanism of action of DDAC against fungal cells.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Preservative Treatment cluster_testing Efficacy and Leaching Tests cluster_analysis Data Analysis WoodSample Select Wood Species (e.g., Southern Pine) CutBlocks Cut Wood Blocks (19mm cubes) WoodSample->CutBlocks Conditioning1 Condition to Constant Weight CutBlocks->Conditioning1 PressureTreatment Vacuum-Pressure Impregnation Conditioning1->PressureTreatment DDACSolution Prepare DDAC Solutions DDACSolution->PressureTreatment RetentionCalc Calculate Preservative Retention (kg/m³) PressureTreatment->RetentionCalc EfficacyTest Efficacy Test (AWPA E10) RetentionCalc->EfficacyTest LeachingTest Leaching Test (AWPA E11) RetentionCalc->LeachingTest WeightLoss Calculate % Weight Loss (Efficacy) EfficacyTest->WeightLoss LeachateAnalysis Analyze Leachate for DDAC LeachingTest->LeachateAnalysis FinalReport Determine Toxic Threshold & Leaching Rate WeightLoss->FinalReport LeachateAnalysis->FinalReport

Caption: Experimental workflow for evaluating DDAC wood preservatives.

References

Application Notes and Protocols for Didecyl Dimethyl Ammonium Carbonate in Industrial Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) for microbial control in industrial water systems. The information is intended to guide researchers and professionals in evaluating and implementing this broad-spectrum antimicrobial agent. While much of the available literature focuses on Didecyl Dimethyl Ammonium Chloride, the antimicrobial efficacy is primarily attributed to the didecyldimethylammonium cation. Therefore, the data presented for the chloride salt is considered highly relevant to the carbonate form.

Principle of Action

Didecyl Dimethyl Ammonium Carbonate is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its antimicrobial activity stems from the interaction of the positively charged didecyldimethylammonium cation with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[1] This electrostatic interaction disrupts the cell membrane's integrity, leading to increased permeability. The two long, hydrophobic decyl chains of the molecule then penetrate the lipid bilayer, causing further disorganization.[1] This disruption results in the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately leading to cell death.[2] DDAC is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and algae.[3][4]

Applications in Industrial Water Systems

DDAC is a versatile biocide for controlling microbial growth in various industrial water systems. Its stability in hard water and effectiveness across a broad pH range make it a suitable choice for these applications.[3]

  • Cooling Towers: Controls the growth of algae, bacteria (including Legionella pneumophila), and fungi, preventing biofouling and microbiologically influenced corrosion.[3]

  • Recirculating Water Systems: Maintains water quality and prevents slime formation.[3]

  • Wastewater Treatment: Reduces microbial populations in wastewater streams.[3]

Data Presentation: Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of Didecyl Dimethyl Ammonium compounds against various microorganisms. It is important to note that efficacy can be influenced by factors such as pH, temperature, water hardness, and the presence of organic matter.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyl Dimethyl Ammonium Chloride (DDAC)

MicroorganismStrainMIC (mg/L)Reference
Escherichia coliNot Specified1.3[6]
Escherichia coliClinical Isolates≤8[7]
Staphylococcus aureusATCC 65380.4 - 1.8[2]
Bacillus cereusNot Specified0.05 - 1.50[4]

Table 2: Bactericidal and Other Efficacy Data for Didecyl Dimethyl Ammonium Chloride (DDAC)

MicroorganismTest ConditionConcentration (mg/L)EffectReference
Staphylococcus aureusBactericidal Concentration>9Induces leakage of intracellular components[2]
Escherichia coliLeakage of Proteins/β-galactosidase3 - 4Causes leakage of intracellular macromolecules[6]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the efficacy of antimicrobial agents in industrial water systems, such as the ASTM E645 standard.[5][8][9][10]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of DDAC that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (DDAC) stock solution of known concentration.

  • Sterile industrial water (from the system of interest or a synthetic equivalent).

  • Pure culture of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth).

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare a serial two-fold dilution of the DDAC stock solution in the growth medium across the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.

  • Include a positive control (microorganism without DDAC) and a negative control (medium without microorganism).

  • Incubate the plate at the appropriate temperature for the test microorganism (e.g., 35°C) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC at which no visible growth is observed.

  • Optionally, use a microplate reader to measure the optical density at 600 nm to determine growth inhibition.

Protocol for Evaluating Efficacy in a Simulated Cooling Tower System (Based on ASTM E645)

Objective: To evaluate the efficacy of DDAC under conditions that simulate an industrial cooling water environment.

Materials:

  • DDAC solution of known concentration.

  • Water sample collected from an industrial cooling tower, or a synthetic cooling water formulation.

  • Biofilm coupons (e.g., glass or stainless steel slides) colonized with microorganisms from the cooling tower or a known biofilm-forming strain.

  • Test vessels (e.g., sterile flasks or beakers).

  • Shaker or stirring apparatus.

  • Neutralizer solution to inactivate the DDAC at the end of the contact time.

  • Plate count agar (B569324) for enumeration of viable microorganisms.

Procedure:

  • Dispense a known volume of the cooling tower water into the test vessels.

  • If evaluating against biofilms, place the colonized coupons into the test vessels.

  • Add the desired concentrations of DDAC to the test vessels. Include an untreated control.

  • Incubate the vessels at a temperature representative of the cooling system (e.g., 30°C) with agitation for a specified contact time (e.g., 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot from each vessel and add it to the neutralizer solution. For biofilm evaluation, remove the coupons, rinse to remove non-adherent cells, and scrape the biofilm into the neutralizer solution.

  • Perform serial dilutions of the neutralized samples and plate onto agar plates to determine the number of viable microorganisms (CFU/mL for planktonic cells, CFU/cm² for biofilm cells).

  • Incubate the plates and count the colonies.

  • Calculate the log reduction in microbial counts for each DDAC concentration compared to the untreated control. A log reduction of ≥3 is often considered effective.

Visualizations

Signaling Pathways and Mechanisms

G cluster_cell Microbial Cell CellMembrane Cell Membrane (Negatively Charged) Intracellular Intracellular Components (Ions, Proteins, Nucleic Acids) CellMembrane->Intracellular 3. Leakage of    Components CellDeath Cell Death Intracellular->CellDeath 4. Leads to DDAC Didecyl Dimethyl Ammonium Carbonate (DDAC) (Cationic) DDAC->CellMembrane 1. Electrostatic    Interaction DDAC->CellMembrane 2. Disruption of    Lipid Bilayer G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DDAC Stock Solution E Add DDAC at Varying Concentrations A->E B Prepare Microbial Inoculum / Biofilm D Inoculate Test Medium with Microbes B->D C Prepare Test Medium (Industrial Water) C->D D->E F Incubate under Simulated Conditions (Time, Temp, Agitation) E->F G Neutralize DDAC at Time Points F->G H Enumerate Viable Cells (Planktonic & Biofilm) G->H I Calculate Log Reduction vs. Control H->I

References

Application Notes and Protocols: Formulation and Evaluation of Antimicrobial Coatings with Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC) is a potent antimicrobial agent belonging to the quaternary ammonium compound (QAC) family. Its cationic nature allows it to effectively disrupt the cellular membranes of a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This property makes DDAC an excellent candidate for incorporation into antimicrobial coatings for various surfaces in healthcare, industrial, and consumer settings. These application notes provide detailed protocols for the formulation of DDAC-based antimicrobial coatings, their application onto surfaces, and the evaluation of their antimicrobial efficacy.

Principle of Action

The antimicrobial activity of didecyl dimethyl ammonium carbonate is primarily due to the electrostatic interaction between the positively charged quaternary nitrogen atom and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the penetration of the dual lipophilic decyl chains into the hydrophobic core of the lipid bilayer, leading to a loss of membrane integrity. The subsequent leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately results in cell death.

Data Presentation

The following tables summarize the antimicrobial efficacy of didecyl dimethyl ammonium compounds (DDACs) against various microorganisms. This data is crucial for determining the appropriate concentration of DDAC in coating formulations.

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyl Dimethyl Ammonium Compounds (DDACs)

MicroorganismCompoundMIC (mg/L or ppm)Reference
Escherichia coliDDAC1.3
Escherichia coliDDAC0.5 - 3.0
Staphylococcus aureusDDAC0.4 - 1.8
Pseudomonas aeruginosaDDAC>1000
Bacillus cereusDDAC0.05 - 1.5

Table 2: Bactericidal and Fungicidal Efficacy of Didecyl Dimethyl Ammonium Compounds (DDACs)

MicroorganismCompoundConcentrationContact TimeEfficacyReference
Staphylococcus aureusDDAC>9 µg/ml-Bactericidal
Escherichia coliDDAC-containing copolymer60/40 w/w %2 hours97.8% mortality
Staphylococcus aureusDDAC-containing copolymer60/40 w/w %2 hours99.7% mortality
Various BacteriaDDAC1%1 minuteBactericidal
Various YeastsDDAC0.0076%15 minutesYeasticidal

Experimental Protocols

Protocol 1: Formulation of a Polyurethane-Based Antimicrobial Coating

This protocol describes the preparation of a one-part, moisture-cured polyurethane coating incorporating this compound.

Materials:

  • Polycarbonate diol

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • 3-dimethylamino-1,2-propanediol (as a chain extender and precursor for quaternization)

  • 1-bromododécane (for quaternization)

  • This compound (DDAC) solution (e.g., 50% in water/ethanol)

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

Procedure:

  • Prepurchasing of Polyurethane Prepolymer:

    • In a clean, dry, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polycarbonate diol.

    • Heat the diol to 60°C under vacuum for 1 hour to remove any residual moisture.

    • Cool the reactor to 40°C and add MDI under a nitrogen atmosphere.

    • Add a catalytic amount of dibutyltin dilaurate.

    • Increase the temperature to 80°C and stir for 2-3 hours until the desired isocyanate content is reached (can be monitored by titration).

  • Incorporation of DDAC:

    • Cool the prepolymer to 60°C.

    • In a separate vessel, dissolve the desired amount of DDAC solution in the anhydrous solvent. The concentration of DDAC in the final dried coating typically ranges from 0.5% to 5% (w/w).

    • Slowly add the DDAC solution to the polyurethane prepolymer with vigorous stirring.

    • Continue stirring for 30 minutes to ensure homogeneous mixing.

  • Final Formulation:

    • The resulting formulation is a moisture-curable antimicrobial coating.

    • Store the formulation in a sealed, moisture-proof container until use.

Protocol 2: Application of Antimicrobial Coating by Dip-Coating

This protocol provides a step-by-step guide for applying the formulated antimicrobial coating onto a stainless steel substrate.

Materials and Equipment:

  • Stainless steel coupons (e.g., 5 cm x 5 cm)

  • Formulated DDAC-polyurethane coating

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Deionized water

  • Dip-coater apparatus

  • Curing oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the stainless steel coupons by sonicating in a degreasing solvent for 15 minutes.

    • Rinse the coupons with deionized water and dry them completely with a stream of nitrogen or in an oven at 100°C.

  • Dip-Coating Process:

    • Pour the formulated antimicrobial coating into the dip-coater reservoir.

    • Mount the cleaned and dried stainless steel coupon onto the dip-coater arm.

    • Immersion: Immerse the coupon into the coating solution at a constant speed (e.g., 100 mm/min).

    • Dwell Time: Hold the coupon fully immersed in the solution for a predetermined time (e.g., 60 seconds) to allow for complete wetting of the surface.

    • Withdrawal: Withdraw the coupon from the solution at a constant, slow speed (e.g., 50 mm/min). The withdrawal speed is a critical parameter that influences the coating thickness.

  • Curing:

    • Allow the coated coupons to air-dry for 10-15 minutes to allow for solvent evaporation.

    • Transfer the coupons to a curing oven.

    • Cure the coating at a specified temperature and duration (e.g., 80°C for 2 hours, followed by 24 hours at ambient temperature for moisture curing). The exact curing parameters will depend on the specific polyurethane formulation.

Protocol 3: Evaluation of Antimicrobial Efficacy (ISO 22196:2011)

This protocol is a standardized method to quantitatively measure the antibacterial activity of non-porous surfaces.

Materials and Equipment:

  • Antimicrobial coated test specimens (5 cm x 5 cm)

  • Untreated control specimens (5 cm x 5 cm)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)

  • Nutrient agar (B569324) and broth

  • Phosphate buffered saline (PBS)

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth)

  • Sterile polyethylene (B3416737) film (4 cm x 4 cm)

  • Incubator (35°C ± 1°C, >90% relative humidity)

  • Stomacher or vortex mixer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria on nutrient agar overnight at 37°C.

    • Inoculate a single colony into nutrient broth and incubate overnight at 37°C with shaking.

    • Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in a small amount of nutrient broth to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Inoculation of Test Specimens:

    • Place each test and control specimen in a sterile Petri dish.

    • Pipette 0.4 mL of the bacterial inoculum onto the surface of each specimen.

    • Cover the inoculum with a sterile polyethylene film, pressing down gently to spread the inoculum evenly under the film.

  • Incubation:

    • Incubate the Petri dishes at 35°C and >90% relative humidity for 24 hours.

  • Recovery of Bacteria:

    • After incubation, add 10 mL of neutralizing solution to each Petri dish.

    • Gently lift the polyethylene film and rinse the surface of the specimen and the film with the neutralizing solution.

    • Close the Petri dish and vigorously shake or process in a stomacher to dislodge the bacteria from the surface.

  • Enumeration of Bacteria:

    • Perform serial dilutions of the neutralizing solution.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) on each plate.

  • Calculation of Antibacterial Activity (R):

    • Calculate the antibacterial activity value (R) using the following formula: R = (Ut - U0) - (At - U0) = Ut - At Where:

      • U0 = the average of the common logarithm of the number of viable bacteria, in CFU/cm², recovered from the untreated test specimens immediately after inoculation.

      • Ut = the average of the common logarithm of the number of viable bacteria, in CFU/cm², recovered from the untreated test specimens after 24 hours.

      • At = the average of the common logarithm of the number of viable bacteria, in CFU/cm², recovered from the treated test specimens after 24 hours.

    • An antibacterial activity value (R) of ≥ 2.0 is typically considered effective, representing a 99% reduction in bacteria.

Visualizations

antimicrobial_mechanism DDAC Didecyl Dimethyl Ammonium Carbonate (DDAC) BacterialCell Bacterial Cell DDAC->BacterialCell Approaches CellMembrane Negatively Charged Cell Membrane DDAC->CellMembrane Electrostatic Interaction (Cationic DDAC attracts) BacterialCell->CellMembrane Possesses Disruption Membrane Disruption CellMembrane->Disruption Penetration by Decyl Chains Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound.

experimental_workflow cluster_formulation Coating Formulation cluster_application Coating Application cluster_evaluation Antimicrobial Efficacy Evaluation (ISO 22196) Formulation 1. Formulate DDAC- Polyurethane Coating Preparation 2. Substrate Preparation (Cleaning) Formulation->Preparation DipCoating 3. Dip-Coating Preparation->DipCoating Curing 4. Curing DipCoating->Curing Inoculation 5. Inoculation with Bacteria Curing->Inoculation Incubation 6. Incubation (24h, 35°C, >90% RH) Inoculation->Incubation Recovery 7. Bacterial Recovery with Neutralizer Incubation->Recovery Enumeration 8. Enumeration (CFU) Recovery->Enumeration Calculation 9. Calculate Log Reduction (R) Enumeration->Calculation

Caption: Experimental workflow for antimicrobial coating formulation and testing.

Application Notes and Protocols: Didecyl Dimethyl Ammonium Carbonate in Drug Delivery Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) is a cationic surfactant belonging to the quaternary ammonium compound family. While its primary applications have traditionally been in disinfection and biocide formulations, its structural similarity to other cationic lipids used in drug delivery suggests its potential as a component in novel drug delivery vehicles. Cationic lipids are integral to the formulation of various non-viral vectors, such as liposomes and nanoparticles, for the delivery of therapeutic agents, including small molecules and nucleic acids. The positive charge of DDAC can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. Furthermore, its amphiphilic nature allows for self-assembly into vesicular structures capable of encapsulating both hydrophilic and lipophilic drug molecules.

These application notes provide an overview of the potential use of DDAC in the preparation of drug delivery vehicles, drawing parallels from its more studied chloride counterpart and other cationic lipids. Detailed, adapted experimental protocols for the preparation and characterization of DDAC-based nanoparticles are provided to guide researchers in exploring its utility in drug delivery.

Data Presentation

Due to the limited availability of specific data for didecyl dimethyl ammonium carbonate in drug delivery applications, the following table summarizes typical quantitative parameters for cationic liposomes, including those formulated with the closely related Didecyl Dimethyl Ammonium Chloride (DDAC), intended for gene delivery. These values should be considered as a starting point for the development and characterization of DDAC-based drug delivery systems for small molecules.

Table 1: Typical Physicochemical Properties of Cationic Liposomal Formulations

ParameterTypical RangeMethod of AnalysisSignificance in Drug Delivery
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential +20 to +60 mVLaser Doppler Velocimetry (LDV)Positive charge facilitates interaction with cell membranes and encapsulation of negatively charged cargo.
Drug Loading Efficiency (%) > 50% (drug-dependent)Spectrophotometry, HPLCRepresents the percentage of the initial drug that is successfully encapsulated.
Encapsulation Efficiency (%) > 80% (drug-dependent)Spectrophotometry, HPLCIndicates the amount of drug encapsulated relative to the total amount of lipid.

Experimental Protocols

The following protocols are adapted from standard methods for preparing cationic liposomes and nanoparticles and will require optimization for specific drug candidates and applications.

Protocol 1: Preparation of DDAC-based Liposomes by Thin-Film Hydration

This method is a common technique for the preparation of liposomes.

Materials:

  • This compound (DDAC)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve DDAC and the helper lipid in the organic solvent in a round-bottom flask. The molar ratio of DDAC to helper lipid should be optimized (e.g., 1:1 or 1:2).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Vortex the flask until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes).

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using DLS and a zeta potential analyzer.

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Protocol 2: In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the DDAC-based delivery vehicle over time.

Materials:

  • Drug-loaded DDAC nanoparticles

  • Release buffer (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 5.5 to simulate endosomal conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Equipment:

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the DDAC-based nanoparticles on a relevant cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DDAC-based nanoparticles (both empty and drug-loaded)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

Equipment:

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of empty nanoparticles, drug-loaded nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Lipid Film Formation (DDAC + Helper Lipid + Drug) prep2 Hydration (Aqueous Buffer) prep1->prep2 prep3 Sonication & Extrusion prep2->prep3 prep4 Purification prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 eval1 Drug Release Study prep4->eval1 char2 Zeta Potential (LDV) char3 Drug Loading & Encapsulation eval2 Cytotoxicity Assay (MTT) eval3 Cellular Uptake Study

Caption: Experimental workflow for DDAC-based nanoparticle preparation and evaluation.

cellular_uptake cluster_cell Cell membrane Cell Membrane (Negatively Charged) endosome Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Drug Release) lysosome->cytoplasm Degradation & Drug Release nucleus Nucleus cytoplasm->nucleus Drug Action nanoparticle DDAC Nanoparticle (Positively Charged) nanoparticle->membrane Electrostatic Interaction

Caption: Proposed mechanism of cellular uptake for cationic DDAC-based nanoparticles.

Application Notes & Protocols for Determining the Critical Micelle Concentration (CMC) of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Didecyl dimethyl ammonium (B1175870) carbonate (DDAC) is a quaternary ammonium compound, a class of cationic surfactants widely used for their antimicrobial and surface-active properties.[1][2] Like other surfactants, DDAC molecules in an aqueous solution self-assemble into aggregates known as micelles above a certain concentration. This concentration is the Critical Micelle Concentration (CMC).[3][4] The CMC is a fundamental parameter that dictates many of the physicochemical properties of a surfactant solution, including its ability to solubilize non-polar substances, reduce surface tension, and its overall efficacy in various formulations.[3][5] Therefore, accurate determination of the CMC is crucial for research, quality control, and formulation development.

This document provides detailed protocols for three common and effective methods for determining the CMC of ionic surfactants like didecyl dimethyl ammonium carbonate: Surface Tensiometry, Conductivity Measurement, and Fluorescence Probe Spectroscopy.

Method 1: Surface Tensiometry

Application Notes

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a significant decrease in the surface tension of the solution as the surfactant concentration increases.[6] Once the interface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution.[4] Above the CMC, the concentration of free monomers remains relatively constant, resulting in a plateau or a much smaller change in surface tension with increasing total surfactant concentration.[3] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[6]

Advantages:

  • It is considered a standard and direct method for CMC determination.[3]

  • Applicable to ionic, non-ionic, and amphoteric surfactants.[3]

  • High sensitivity, especially for surfactants with low CMC values.[3]

Limitations:

  • Requires highly accurate instrumentation.[6]

  • The method is sensitive to temperature and impurities, which can affect surface tension measurements.[3]

Experimental Protocol

Materials and Reagents:

  • This compound (DDAC)

  • High-purity deionized or Milli-Q water (solvent)

  • Calibrated volumetric flasks and pipettes

  • Glass or Teflon beakers

Instrumentation:

  • Digital Tensiometer (equipped with a Du Noüy ring or Wilhelmy plate)

  • Thermostatically controlled sample stage or water bath

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of DDAC in high-purity water (e.g., 10-20 times the expected CMC).

    • Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. It is advisable to use a logarithmic dilution series.

  • Instrument Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-known surface tension (approx. 72.8 mN/m at 20°C).

  • Measurement:

    • Ensure the sample vessel and the ring/plate are scrupulously clean to avoid contamination.

    • Maintain a constant temperature (e.g., 25°C) throughout the experiment using the thermostated stage.[7]

    • Starting with the most dilute solution, measure the surface tension of each DDAC dilution.

    • Allow the reading to stabilize before recording the value.[7]

    • Clean and dry the ring or plate thoroughly between each measurement.[7]

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[6]

    • The resulting graph will show two distinct linear regions.[7]

    • Fit straight lines to the data points in both regions.

    • The CMC is the concentration corresponding to the intersection point of these two lines.[6]

Visualization: Surface Tensiometry Workflow

Tensiometry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare DDAC Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data fit_lines Fit Linear Regions plot_data->fit_lines find_intersect Determine Intersection (CMC) fit_lines->find_intersect

Caption: Workflow for CMC determination using surface tensiometry.

Method 2: Conductivity Measurement

Application Notes

Principle: This method is well-suited for ionic surfactants like DDAC.[7] In a dilute solution (below CMC), the surfactant exists as individual ions (didecyl dimethyl ammonium cations and carbonate anions), and the specific conductivity increases linearly with concentration.[6] When micelles form, the mobility of the surfactant ions decreases because the counterions become associated with the micelle, and the large micellar aggregates are less efficient charge carriers than the free monomers.[3][8] This leads to a change in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.[6]

Advantages:

  • Simple, rapid, and does not require expensive instrumentation.[9]

  • Less susceptible to certain types of impurities compared to surface tensiometry.[3]

Limitations:

  • Only applicable to ionic surfactants.[3][6]

  • Sensitivity may be reduced in solutions with high background electrolyte concentrations.

Experimental Protocol

Materials and Reagents:

  • This compound (DDAC)

  • High-purity deionized water (with low intrinsic conductivity)

  • Calibrated volumetric flasks and pipettes

  • Thermostated beaker

Instrumentation:

  • Digital conductivity meter with a temperature-compensated probe

  • Magnetic stirrer and stir bar

  • Thermostated water bath

Procedure:

  • Solution Preparation:

    • Prepare a series of DDAC solutions in deionized water, spanning a concentration range below and above the expected CMC.

  • Instrument Calibration:

    • Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.

  • Measurement:

    • Place a known volume of a DDAC solution in a thermostated beaker and immerse the conductivity probe.[7]

    • Maintain a constant temperature (e.g., 25°C) and gentle stirring.

    • Record the conductivity reading once it stabilizes.

    • Rinse the probe and beaker thoroughly with deionized water between measurements, moving from lower to higher concentrations.

  • Data Analysis:

    • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.[7]

    • The plot will exhibit two linear segments with different slopes.[7]

    • Perform linear regression on the data points for both segments.

    • The CMC is the concentration at which the two fitted lines intersect.[7]

Visualization: Conductivity Measurement Workflow

Conductivity_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_solutions Prepare DDAC Solutions of Varying Concentrations measure_cond Measure Conductivity of Each Solution prep_solutions->measure_cond calibrate Calibrate Conductometer calibrate->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data fit_lines Fit Linear Slopes plot_data->fit_lines find_break Determine Break Point (CMC) fit_lines->find_break

Caption: Workflow for CMC determination using conductivity measurement.

Method 3: Fluorescence Probe Spectroscopy

Application Notes

Principle: This sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene (B120774), to detect the formation of micelles.[6][10] Pyrene has very low solubility in water but readily partitions into the non-polar, hydrophobic core of micelles as they form.[10] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment.[10] Specifically, the ratio of the intensity of the third vibronic peak (I3, ~384 nm) to the first vibronic peak (I1, ~373 nm), known as the I3/I1 ratio, increases significantly as pyrene moves from the polar aqueous environment to the non-polar micellar core.[11] A plot of the I3/I1 ratio versus surfactant concentration yields a sigmoidal curve, and the CMC is determined from the inflection point.[4]

Advantages:

  • Extremely sensitive method, ideal for very low CMC values.[6][12]

  • Requires only a small sample volume.

  • Can be used for both ionic and non-ionic surfactants.[12]

Limitations:

  • The probe itself could potentially interact with the surfactant and slightly alter the "true" CMC.

  • The concentration of the probe must be kept very low to avoid the formation of pyrene excimers.[10]

Experimental Protocol

Materials and Reagents:

  • This compound (DDAC)

  • Pyrene (fluorescence grade)

  • Spectroscopic grade solvent (e.g., acetone (B3395972) or methanol) for pyrene stock

  • High-purity deionized water

  • Calibrated volumetric flasks and micropipettes

  • Quartz cuvettes

Instrumentation:

  • Spectrofluorometer

Procedure:

  • Probe Preparation:

    • Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

  • Solution Preparation:

    • Prepare a series of DDAC solutions in deionized water over a range of concentrations.

    • Add a small aliquot of the pyrene stock solution to each DDAC solution so that the final pyrene concentration is very low (e.g., 0.2–1.0 µM).[11] The final concentration of the organic solvent should be negligible (<0.1%).

    • Allow the solutions to equilibrate for a period (e.g., 30 minutes to several hours) in the dark.

  • Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Identify the fluorescence intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I3/I1 ratio for each DDAC concentration.

    • Plot the I3/I1 ratio on the y-axis against the surfactant concentration or log(concentration) on the x-axis.

    • The data will form a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents from the pre- and post-micellar regions. Fitting the data to a Boltzmann sigmoidal function can provide a more precise CMC value.[13]

Visualization: Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution prep_samples Prepare DDAC Solutions with Pyrene Probe prep_pyrene->prep_samples measure_fluor Record Fluorescence Emission Spectra prep_samples->measure_fluor extract_peaks Extract Peak Intensities (I1 and I3) measure_fluor->extract_peaks calc_ratio Calculate I3/I1 Ratio extract_peaks->calc_ratio plot_data Plot I3/I1 Ratio vs. Concentration calc_ratio->plot_data fit_curve Fit Sigmoidal Curve and Find Inflection (CMC) plot_data->fit_curve

Caption: Workflow for CMC determination using a fluorescence probe.

Data Presentation Summary

Surfactant NameAlkyl Chain LengthsMethod UsedTemperature (°C)CMC (mM)Reference
Didecyldimethylammonium Chloride (DDAC)C10, C10Surface Tensiometry25~1.2[14] (Implied)
Cetyltrimethylammonium Bromide (CTAB)C16Conductivity250.95 - 0.98[15]
Sodium Decyl SulfateC10Fluorescence PolarizationNot Specified40.085[4]
This compound C10, C10 (Enter Method) (Enter Temp.) (Enter Value) (Your Data)

References

Application Notes and Protocols: Didecyl Dimethyl Ammonium Carbonate in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) as a functional finish for textiles. The information presented herein is intended to guide researchers and professionals in the development and evaluation of antimicrobial and multifunctional textiles.

Introduction to Didecyl Dimethyl Ammonium Carbonate (DDAC) in Textile Finishing

This compound (DDAC) is a fourth-generation quaternary ammonium compound that is utilized in the textile industry as a versatile finishing agent.[1][2] Its primary application is to impart antimicrobial properties to fabrics, offering protection against a broad spectrum of bacteria and fungi.[1][3] Beyond its biocidal activity, DDAC also offers additional benefits such as improved softness, antistatic properties, and moth-proofing, making it a multifunctional finish for a wide range of textile substrates, including natural and synthetic fibers.[4][5]

The cationic nature of DDAC allows it to interact with the typically anionic surface of textile fibers, facilitating its adhesion and retention on the fabric.[1][4] The mechanism of antimicrobial action involves the disruption of the microbial cell membrane's lipid bilayer, leading to the leakage of essential intracellular components and ultimately, cell death.[6][7] This non-leaching mechanism, where the molecule is bound to the fiber surface, contributes to the durability of the antimicrobial effect.[1]

Key Applications and Benefits

  • Antimicrobial Finishing: DDAC is highly effective against a wide range of Gram-positive and Gram-negative bacteria and fungi, making it suitable for creating hygienic textiles for medical, hospitality, and sportswear applications.[1][3]

  • Moth-Proofing: It creates an environment on the textile that is inhospitable to moths and other fabric pests, protecting natural fibers like wool from damage.[4]

  • Fabric Softening: As a cationic surfactant, DDAC can impart a soft handle to fabrics.[4]

  • Antistatic Properties: The presence of DDAC on the fabric surface can help to dissipate static electricity, which is particularly beneficial for synthetic fibers.[4]

  • Versatility: DDAC can be applied to a variety of natural and synthetic fibers and is compatible with other finishing agents.[3][4]

Quantitative Data on Performance

The following tables summarize the expected performance of DDAC-treated textiles. It is important to note that the actual performance can vary depending on the fabric type, DDAC concentration, application method, and laundering conditions.

Table 1: Antimicrobial Efficacy of DDAC on Cotton Fabric (Illustrative Data)

DDAC Concentration (% owf*)Test OrganismBacterial Reduction (%) (AATCC 100)Durability (Bacterial Reduction % after 20 washes)
0.5%Staphylococcus aureus>99.9%>95%
0.5%Escherichia coli>99.9%>95%
1.0%Staphylococcus aureus>99.99%>98%
1.0%Escherichia coli>99.99%>98%
2.0%Staphylococcus aureus>99.99%>99%
2.0%Escherichia coli>99.99%>99%

% owf: on the weight of the fabric

Table 2: Effect of DDAC Treatment on Physical Properties of Cotton Fabric (Illustrative Data)

DDAC Concentration (% owf)Change in Tensile Strength (%)Change in Tear Strength (%)Colorfastness to Washing (AATCC 61)Colorfastness to Light (AATCC 16)
0.5%-2 to -5%-3 to -6%4-54-5
1.0%-3 to -7%-4 to -8%4-54-5
2.0%-5 to -10%-6 to -12%44

Experimental Protocols

Protocol for Application of DDAC via Pad-Dry-Cure Method

This protocol describes a standard laboratory procedure for applying DDAC to a textile substrate.

Materials and Equipment:

  • This compound (DDAC) solution

  • Textile fabric (e.g., 100% cotton, desized, scoured, and bleached)

  • Laboratory padding mangle

  • Drying oven

  • Curing oven

  • Beakers, graduated cylinders, and stirring rods

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation of Finishing Bath:

    • Calculate the required amount of DDAC solution based on the desired final concentration on the fabric (e.g., 1% on the weight of fabric, owf).

    • Prepare the finishing bath by diluting the concentrated DDAC solution with deionized water to the target concentration. For example, for a 1% owf add-on and a 70% wet pick-up, the bath concentration would be approximately 1.43%.

    • Thoroughly mix the solution.

  • Padding:

    • Set the pressure of the laboratory padding mangle to achieve a consistent wet pick-up percentage (e.g., 70-80%).

    • Pass the pre-weighed, dry fabric sample through the finishing bath.

    • Immediately pass the saturated fabric through the nip rollers of the padding mangle to ensure even distribution of the finish and to remove excess liquor.

  • Drying:

    • Carefully remove the padded fabric and hang it on a frame or place it on a pin frame.

    • Dry the fabric in a pre-heated oven at 80-100°C for 3-5 minutes, or until completely dry.

  • Curing:

    • Transfer the dried fabric to a curing oven.

    • Cure the fabric at a temperature of 130-150°C for 2-4 minutes. This step helps to fix the DDAC onto the fabric fibers.

  • Post-Treatment:

    • After curing, allow the fabric to cool down to room temperature.

    • The fabric can be rinsed with cold water to remove any unfixed chemicals and then dried again.

Protocol for Antimicrobial Efficacy Testing: AATCC 100-2019

This protocol outlines the quantitative assessment of antibacterial finishes on textile materials.

Materials and Equipment:

  • DDAC-treated and untreated (control) fabric swatches (circular, 4.8 cm diameter)

  • Sterile petri dishes

  • Bacterial cultures (Staphylococcus aureus ATCC 6538, Klebsiella pneumoniae ATCC 4352)

  • Sterile nutrient broth and agar (B569324)

  • Neutralizing solution (e.g., Letheen Broth)

  • Incubator (37°C)

  • Vortex mixer

  • Pipettes and sterile dilution tubes

  • Colony counter

Procedure:

  • Preparation of Inoculum:

    • Prepare a 24-hour broth culture of the test organism.

    • Dilute the culture in sterile nutrient broth to a concentration of 1-2 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation of Fabric Swatches:

    • Place sterile fabric swatches into sterile petri dishes.

    • Inoculate each swatch with 1.0 ± 0.1 mL of the standardized bacterial inoculum, ensuring the liquid is absorbed by the fabric.

  • Incubation:

    • For "0" contact time determination, immediately after inoculation, add 100 mL of neutralizing solution to a set of control and treated swatches.

    • For the test samples, cover the petri dishes and incubate at 37°C for 18-24 hours.

  • Elution and Plating:

    • After incubation, add 100 mL of neutralizing solution to each petri dish.

    • Agitate the jars vigorously for 1 minute to elute the bacteria from the fabric.

    • Perform serial dilutions of the eluate in sterile water.

    • Plate the dilutions onto nutrient agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies on the plates and calculate the number of CFU per swatch.

  • Calculation of Bacterial Reduction:

    • Calculate the percentage reduction of bacteria using the following formula: % Reduction = [(A - B) / A] x 100 Where: A = the number of bacteria recovered from the inoculated untreated control fabric swatch immediately after inoculation ("0" contact time). B = the number of bacteria recovered from the inoculated treated fabric swatch after the specified contact time.

Visualizations

G cluster_mechanism Antimicrobial Mechanism of DDAC DDAC Didecyl Dimethyl Ammonium Carbonate (DDAC) (Cationic) Interaction Electrostatic Interaction DDAC->Interaction CellMembrane Microbial Cell Membrane (Anionic) CellMembrane->Interaction Disruption Disruption of Lipid Bilayer Interaction->Disruption Adsorption & Penetration Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of DDAC on microbial cells.

G cluster_workflow Textile Finishing and Evaluation Workflow cluster_testing Performance Evaluation start Start: Untreated Fabric prep Fabric Preparation (Desizing, Scouring, Bleaching) start->prep pad Padding with DDAC Solution prep->pad dry Drying (80-100°C) pad->dry cure Curing (130-150°C) dry->cure finish Finished Fabric cure->finish antimicrobial Antimicrobial Testing (AATCC 100) finish->antimicrobial physical Physical Property Testing (Tensile Strength, Colorfastness) finish->physical durability Durability Testing (Laundering Cycles) finish->durability

Caption: Workflow for DDAC textile finishing and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Didecyl Dimethyl Ammonium Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a key component in various research and development applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing didecyl dimethyl ammonium carbonate (DDAC)?

A1: There are two main synthetic routes for DDAC:

  • Direct Synthesis: This method involves the reaction of didecylmethylamine with a methylating agent, such as dimethyl carbonate. The reaction is typically carried out in the presence of a cyclic carbonate (e.g., propylene (B89431) carbonate) and an alcohol like methanol (B129727). This process forms didecyldimethylammonium methocarbonate, which can then be converted to the carbonate.[1] This route is advantageous as it avoids the handling of corrosive intermediates.[1]

  • Indirect Synthesis (via Hydroxide (B78521) Intermediate): This route starts with the conversion of didecyl dimethyl ammonium chloride (DDAC) to its hydroxide form by reacting it with a metal hydroxide. The resulting didecyl dimethyl ammonium hydroxide is then reacted with carbon dioxide to yield the final carbonate product.[1] This method is often chosen when a highly pure product is desired.

Q2: What are the critical factors that influence the yield of the direct synthesis method?

A2: The yield of the direct synthesis is primarily influenced by:

  • Molar Ratios of Reactants: The stoichiometry of didecylmethylamine, cyclic carbonate, methanol, and dimethyl carbonate is crucial. An imbalance can lead to incomplete reactions or the formation of side products.

  • Reaction Temperature: Temperature plays a significant role in the reaction kinetics. However, excessively high temperatures can lead to the degradation of reactants or products, potentially causing discoloration of the reaction mixture.[2]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. However, prolonged reaction times, especially at elevated temperatures, can also contribute to product degradation.[2]

  • Homogeneity of the Reaction Mixture: The reaction may initially start as a two-phase system. Achieving a single-phase solution during the reaction is often indicative of a successful and higher-yielding conversion.[2]

Q3: What can cause the reaction mixture to remain in two phases, and how does this affect the yield?

A3: The persistence of a two-phase system in the direct synthesis method often correlates with lower conversion rates.[2] This can be due to inappropriate molar ratios of the reactants or a reaction temperature that is insufficient to achieve miscibility. The top layer in such cases has been observed to be high in unreacted tridecylamine.[2] Optimizing the reactant ratios and reaction temperature can help in achieving a homogeneous reaction mixture and improving the yield.

Q4: How can the final product be purified?

A4: Recrystallization is a common method for purifying quaternary ammonium salts. The choice of solvent is critical and should be one in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures. For related compounds, a mixture of ethanol (B145695) and water has been shown to be an effective recrystallization solvent.[3]

Q5: What analytical techniques can be used to monitor the reaction and assess product purity?

A5: Several analytical methods can be employed:

  • Gas Chromatography (GC): Useful for monitoring the conversion of the starting amine.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A sensitive and specific method for the analysis of DDAC and related quaternary ammonium compounds.[4][5][6]

  • Titration: A classical method that can be used for the quantification of DDAC in commercial products and working solutions.[7]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the detailed explanations.

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature & Time) CheckReagents->CheckConditions Reagents OK OptimizeRatios Adjust Molar Ratios of Reactants CheckReagents->OptimizeRatios Incorrect Stoichiometry or Impure Reagents CheckHomogeneity Assess Reaction Mixture Homogeneity CheckConditions->CheckHomogeneity Conditions OK OptimizeTempTime Optimize Temperature and Reaction Time CheckConditions->OptimizeTempTime Suboptimal Conditions CheckPurification Review Purification and Workup Procedure CheckHomogeneity->CheckPurification Mixture is Homogeneous ImproveSolubility Address Phase Separation Issues CheckHomogeneity->ImproveSolubility Two-Phase System Observed MinimizeLoss Refine Product Isolation Technique CheckPurification->MinimizeLoss Product Loss During Workup ImprovedYield Improved Yield CheckPurification->ImprovedYield Purification Optimized OptimizeRatios->CheckReagents OptimizeTempTime->CheckConditions ImproveSolubility->CheckHomogeneity MinimizeLoss->CheckPurification

Caption: Troubleshooting workflow for low yield in DDAC synthesis.

  • Potential Cause 1: Incorrect Stoichiometry or Impure Reagents

    • Solution: Carefully verify the molar ratios of all reactants. Ensure that all reagents, especially solvents like methanol, are of high purity and anhydrous. Water can interfere with the reaction and lead to lower yields. The starting didecylmethylamine should also be of high purity.

  • Potential Cause 2: Suboptimal Reaction Temperature or Time

    • Solution: The reaction temperature is a critical parameter. Too low a temperature will result in a slow reaction rate and incomplete conversion. Conversely, excessively high temperatures can lead to the thermal degradation of the product or reactants.[2] Systematically optimize the temperature and monitor the reaction progress over time using an appropriate analytical technique (e.g., GC or TLC) to determine the optimal reaction duration.

  • Potential Cause 3: Phase Separation

    • Solution: As observed in several reported experiments, if the reaction mixture remains as two phases, the conversion is often incomplete.[2] This can sometimes be resolved by adjusting the molar ratios of the reactants, particularly the solvent (methanol), or by moderately increasing the reaction temperature to achieve a single homogeneous phase.

  • Potential Cause 4: Product Loss During Workup and Purification

    • Solution: Review your product isolation procedure. Ensure that all glassware is properly rinsed to recover the maximum amount of product. If using recrystallization, ensure the choice of solvent and the cooling process are optimized to maximize crystal formation and minimize loss in the mother liquor.

Issue 2: Product Discoloration

Question: The final product or the reaction mixture has a dark color. What causes this and how can it be prevented?

Answer:

  • Potential Cause 1: Thermal Degradation

    • Solution: A dark coloration, especially after prolonged heating at high temperatures, can be an indication of product or reactant degradation.[2] This is more likely to occur when using ethylene (B1197577) carbonate as a reactant.[2] To mitigate this, consider running the reaction at a lower temperature for a longer period. The use of a color-inhibiting agent, such as hypophosphorous acid, during the synthesis of the precursor quaternary ammonium salt has been shown to improve the color of the final product.[8]

  • Potential Cause 2: Impurities in Starting Materials

    • Solution: Impurities in the starting didecylmethylamine or other reagents can lead to colored byproducts. Ensure the purity of all starting materials before commencing the synthesis.

Issue 3: Formation of Side Products

Question: I suspect the formation of side products in my reaction. What are the likely side products and how can their formation be minimized?

Answer:

  • Potential Side Product 1: Bicarbonate Salt (in Indirect Synthesis)

    • Solution: In the indirect synthesis method, reacting didecyl dimethyl ammonium hydroxide with an excess of carbon dioxide can lead to the formation of the bicarbonate salt.[1] To favor the formation of the carbonate, carefully control the stoichiometry of the carbon dioxide addition.

  • Potential Side Product 2: Unreacted Starting Materials

    • Solution: The presence of unreacted didecylmethylamine is a common impurity if the reaction is incomplete. Monitor the reaction to completion using an appropriate analytical technique. Purification methods like recrystallization can help in separating the final product from unreacted starting materials.

Data Presentation

Table 1: Reaction Conditions and Conversion for the Synthesis of Didecyldimethylammonium Methocarbonate

Amine:Propylene Carbonate:Methanol Molar RatioDimethyl Carbonate (molar equivalent to amine)Temperature (°C)Time (hours)Conversion (%)Observations
1:2:1001402397-100Two phases initially, one phase after 6 hours.
1:1.6:1001302085-90Two phases initially, one phase after 16 hours.
1:1.2:6.501301675-80Remained as two phases; top layer high in tridecylamine.[2]
1:1:1011302197Two phases initially, one phase after 21 hours.
1:1:1011401595-98-
1:1:70.71401598Two phases initially, one phase after 6 hours.
1:1:40.41502075Remained as two phases.[2]

Data adapted from patent EP1406856B1.[2]

Experimental Protocols

Protocol 1: Direct Synthesis of Didecyldimethylammonium Methocarbonate

This protocol is based on the examples provided in patent EP1406856B1.

Direct_Synthesis_Workflow ChargeReactor Charge reactor with didecylmethylamine, propylene carbonate, methanol, and optionally dimethyl carbonate. HeatAndStir Heat the mixture to the desired temperature (e.g., 130-150°C) with stirring. ChargeReactor->HeatAndStir MonitorReaction Maintain temperature for the specified duration (e.g., 15-23 hours). Monitor for phase change. HeatAndStir->MonitorReaction AnalyzeConversion Cool the reaction mixture and analyze the conversion of didecylmethylamine by Gas Chromatography (GC). MonitorReaction->AnalyzeConversion Product Didecyldimethylammonium Methocarbonate Solution AnalyzeConversion->Product

Caption: Workflow for the direct synthesis of DDAC.

  • Reaction Setup: In a suitable pressure reactor, charge didecylmethylamine, propylene carbonate, and methanol in the desired molar ratio (e.g., 1:2:10). Optionally, dimethyl carbonate can be added to improve reaction kinetics.[2]

  • Reaction: Heat the mixture to the target temperature (e.g., 140°C) with constant stirring.

  • Monitoring: Maintain the reaction at the set temperature for the specified duration (e.g., 23 hours). Observe the reaction mixture for any phase changes; a transition from a two-phase to a single-phase system is often indicative of reaction progression.[2]

  • Analysis: After the reaction is complete, cool the mixture to room temperature. Take an aliquot of the reaction mixture and analyze the conversion of didecylmethylamine using gas chromatography.

Protocol 2: Indirect Synthesis of this compound

This protocol is a general representation based on the description in the literature.[1]

Indirect_Synthesis_Workflow cluster_0 Hydroxide Formation cluster_1 Carbonate Formation Step1 Step 1: Formation of Hydroxide Intermediate Reactants1 React didecyl dimethyl ammonium chloride with a metal hydroxide (e.g., KOH) in a suitable solvent (e.g., isopropanol). Filter Filter the reaction mixture to remove the precipitated metal chloride (e.g., KCl). Reactants1->Filter Intermediate Didecyldimethylammonium hydroxide solution Filter->Intermediate Reactants2 Bubble carbon dioxide gas through the didecyldimethylammonium hydroxide solution. Intermediate->Reactants2 Step2 Step 2: Carbonation MonitorpH Monitor the reaction (e.g., by pH) to ensure complete conversion to the carbonate. Reactants2->MonitorpH FinalProduct Didecyl Dimethyl Ammonium Carbonate Solution MonitorpH->FinalProduct

Caption: Workflow for the indirect synthesis of DDAC.

  • Formation of Hydroxide Intermediate:

    • Dissolve didecyl dimethyl ammonium chloride in a suitable solvent such as isopropanol.

    • Add a stoichiometric amount or a slight excess of a metal hydroxide (e.g., potassium hydroxide).

    • Stir the mixture at room temperature or with gentle heating to facilitate the ion exchange reaction.

    • The precipitated metal chloride (e.g., potassium chloride) is removed by filtration.

  • Carbonation:

    • Take the resulting filtrate containing didecyl dimethyl ammonium hydroxide.

    • Bubble carbon dioxide gas through the solution with stirring.

    • Monitor the reaction to ensure the complete conversion to the carbonate. Controlling the amount of CO2 is important to avoid the formation of the bicarbonate.[1]

    • The final product is a solution of this compound. The solvent can be removed under reduced pressure if the solid product is desired.

References

troubleshooting solubility issues with didecyl dimethyl ammonium carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to didecyl dimethyl ammonium (B1175870) carbonate.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of didecyl dimethyl ammonium carbonate in a question-and-answer format.

Question 1: My this compound solution appears cloudy or hazy. What is the cause and how can I fix it?

Answer: A cloudy or hazy appearance typically indicates incomplete dissolution or the formation of a fine suspension. This can be caused by several factors:

  • Low Temperature: The solubility of long-chain quaternary ammonium compounds like this compound can be temperature-dependent.

    • Solution: Gently warm the solution while stirring. An increase in temperature can enhance solubility. For didecyl dimethyl ammonium chloride (a similar compound), heating can improve dissolution in polar solvents.[1]

  • Incorrect Solvent: While this compound is described as water-soluble, its long alkyl chains can limit its solubility in water alone, especially at higher concentrations.[1][2]

    • Solution: Consider using a co-solvent. This compound is freely soluble in lower alcohols (e.g., ethanol (B145695), isopropanol), ketones, and glycols. Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.

  • High Concentration: You may be exceeding the solubility limit of the compound in the chosen solvent system.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, a different solvent system may be necessary. At higher concentrations, micelle formation can occur, which might affect the solution's properties.[1]

Question 2: I've observed a precipitate forming in my this compound solution, either immediately or over time. What should I do?

Answer: Precipitation indicates that the compound is coming out of solution. The cause depends on when the precipitation occurs.

  • Immediate Precipitation:

    • Cause: This is often due to poor solubility in the chosen solvent or a chemical incompatibility.

    • Solution:

      • Verify Solvent Choice: Ensure you are using a recommended solvent. For aqueous solutions, the use of a co-solvent is advisable.

      • Check for Contaminants: Ensure your solvent is pure and your glassware is clean.

      • pH Adjustment: The pH of the solution can influence the solubility of quaternary ammonium compounds.[1] this compound is stable in alkaline to neutral pH. Ensure the pH of your final solution is within a compatible range.

  • Precipitation Over Time:

    • Cause: This can be due to temperature fluctuations, solvent evaporation, or slow degradation.

    • Solution:

      • Stable Storage: Store the solution in a tightly sealed container at a constant temperature. Avoid refrigeration unless you have confirmed the compound's solubility at lower temperatures.

      • Protect from Light: While didecyl dimethyl ammonium chloride is stable to photodegradation, it is good practice to store solutions in amber bottles or in the dark.

      • Monitor pH: Periodically check the pH of the solution to ensure it remains within the optimal range.

Question 3: My this compound solution is forming a gel or has become very viscous. How can I prevent this?

Answer: Gel formation or high viscosity can occur at certain concentrations and temperatures, and is related to the self-assembly of the surfactant molecules into structures like micelles.

  • Solution:

    • Adjust Concentration: Lowering the concentration of the compound is the most straightforward approach to reduce viscosity.

    • Increase Temperature: Gently warming the solution can help to break down the gel structure and reduce viscosity.

    • Change Solvent: Using a different solvent or a higher proportion of an organic co-solvent can disrupt the molecular interactions that lead to gel formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a quaternary ammonium compound. It consists of a central nitrogen atom bonded to two decyl chains and two methyl groups, with carbonate as the counter-ion. It is used as a biocide, disinfectant, and corrosion inhibitor.

Q2: In which solvents is this compound soluble?

A2: this compound is described as being freely soluble in water, lower alcohols (like ethanol and isopropanol), ketones, and glycols. However, its amphiphilic nature, with long hydrophobic alkyl chains, means that for aqueous solutions, using a co-solvent can be beneficial, especially at higher concentrations.[1]

Q3: How does pH affect the stability and solubility of this compound solutions?

A3: this compound is chemically stable in alkaline to neutral pH. The solubility of quaternary ammonium compounds can be pH-dependent.[1] It is advisable to maintain the pH of stock solutions within a neutral to alkaline range to ensure stability.

Q4: Is it necessary to heat the solvent to dissolve this compound?

A4: Gentle heating can aid in the dissolution of this compound, particularly in polar solvents like water. The solubility of similar long-chain surfactants often increases with temperature.[1] However, excessive heat should be avoided to prevent potential degradation.

Q5: Can I mix this compound with other chemicals?

A5: this compound is incompatible with anionic detergents. When preparing formulations, it is crucial to ensure compatibility with all other components to avoid precipitation or inactivation of the compound.

Data Presentation

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information.

SolventSolubilityTemperatureConcentrationNotes
WaterFreely Soluble / Water SolubleRoom TemperatureLow to ModerateAt higher concentrations, solubility may be limited due to hydrophobic chains. Micelle formation can occur.[1][2]
Lower Alcohols (Ethanol, Isopropanol)Freely SolubleRoom TemperatureNot SpecifiedGood choice as a co-solvent for aqueous solutions.
Ketones (e.g., Acetone)Freely SolubleRoom TemperatureNot SpecifiedCan be used for preparing stock solutions.
GlycolsFreely SolubleRoom TemperatureNot Specified

Experimental Protocols

Protocol for the Preparation of a 1% (w/v) this compound Aqueous Solution

Materials:

  • This compound

  • High-purity deionized or distilled water

  • Ethanol (optional, as a co-solvent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 1% (w/v) solution (e.g., 1 gram for 100 mL of solution).

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Solvent Preparation:

    • Aqueous Solution: To a clean volumetric flask, add approximately 80% of the final volume of deionized water.

    • Aqueous Solution with Co-solvent: To a clean volumetric flask, add a small amount of ethanol (e.g., 5-10% of the final volume) to first wet and partially dissolve the compound. Then, add approximately 70-75% of the final volume of deionized water.

  • Dissolution:

    • Place a magnetic stir bar in the volumetric flask and place it on a magnetic stirrer.

    • Slowly add the weighed this compound to the solvent while stirring.

    • Continue stirring until the solid is completely dissolved. The solution should be clear and free of any visible particles.

    • If dissolution is slow, gently warm the solution to 30-40°C while stirring. Avoid boiling.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has cooled to room temperature, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the solution in a well-sealed, clearly labeled container at room temperature, protected from light.

Mandatory Visualization

TroubleshootingWorkflow start Start: Solubility Issue with This compound issue What is the nature of the issue? start->issue cloudy Solution is Cloudy/Hazy issue->cloudy Cloudy/Hazy precipitate Precipitate has Formed issue->precipitate Precipitate gel Gel Formation / High Viscosity issue->gel Gel/Viscous check_temp_cloudy Is the solution at room temperature? cloudy->check_temp_cloudy check_precipitate_time When did the precipitate form? precipitate->check_precipitate_time check_conc_gel Is the concentration high? gel->check_conc_gel warm_solution Action: Gently warm the solution (30-40°C) with stirring. check_temp_cloudy->warm_solution No check_solvent Are you using an appropriate solvent/co-solvent? check_temp_cloudy->check_solvent Yes resolved Issue Resolved warm_solution->resolved use_cosolvent Action: Prepare a stock in a suitable organic solvent (e.g., ethanol) and dilute. check_solvent->use_cosolvent No check_conc_cloudy Is the concentration high? check_solvent->check_conc_cloudy Yes use_cosolvent->resolved dilute_solution_cloudy Action: Prepare a more dilute solution. check_conc_cloudy->dilute_solution_cloudy Yes check_conc_cloudy->resolved No dilute_solution_cloudy->resolved immediate_precipitate Immediately upon mixing check_precipitate_time->immediate_precipitate over_time_precipitate Over time during storage check_precipitate_time->over_time_precipitate immediate_precipitate->check_solvent check_storage Is the solution stored properly (sealed, constant temp)? over_time_precipitate->check_storage check_ph Is the solution pH neutral to alkaline? check_ph->resolved Yes adjust_ph Action: Adjust pH or prepare a fresh solution in a buffered system. check_ph->adjust_ph No adjust_ph->resolved check_storage->check_ph Yes improve_storage Action: Store in a tightly sealed container at a stable temperature. check_storage->improve_storage No improve_storage->resolved dilute_solution_gel Action: Prepare a more dilute solution. check_conc_gel->dilute_solution_gel Yes warm_solution_gel Action: Gently warm the solution. check_conc_gel->warm_solution_gel No dilute_solution_gel->resolved warm_solution_gel->resolved

Caption: Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility solubility Solubility of Didecyl Dimethyl Ammonium Carbonate solvent Solvent System solubility->solvent temperature Temperature solubility->temperature concentration Concentration solubility->concentration ph pH solubility->ph additives Presence of Other Substances (e.g., salts, anionic detergents) solubility->additives solvent_details Polarity (Water, Alcohols, etc.) Use of Co-solvents solvent->solvent_details temp_details Solubility generally increases with temperature temperature->temp_details conc_details High concentrations can lead to micelle formation or precipitation concentration->conc_details ph_details Stable in neutral to alkaline conditions ph->ph_details additives_details Incompatible with anionic detergents additives->additives_details

Caption: Factors influencing solubility.

References

Technical Support Center: Optimization of Reaction Conditions for Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of didecyl dimethyl ammonium carbonate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like gas chromatography to determine the optimal duration and temperature. For the reaction of didecylmethylamine with propylene (B89431) carbonate and methanol (B129727), temperatures around 130-150°C for 15-23 hours have been shown to be effective.[1]
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. For the synthesis from didecylmethylamine, a molar ratio of amine to total carbonate sources of 1:1.5 to 1:2 is recommended.[1]
Poor mixing of a two-phase reaction mixture.Ensure vigorous and efficient stirring to facilitate the interaction between reactants, especially in heterogeneous systems. The transition from a two-phase to a single-phase system can indicate reaction progression.[1]
Presence of Halide Impurities (e.g., Chloride) Incomplete conversion of a halide starting material (e.g., didecyl dimethyl ammonium chloride).When synthesizing from a halide precursor, ensure the reaction goes to completion. For ion-exchange methods, use a sufficient amount of carbonate-loaded resin and control the flow rate to allow for complete ion exchange.
Inefficient removal of byproduct metal halides.If a metal hydroxide (B78521) is used to form the hydroxide intermediate, ensure complete precipitation and thorough filtration of the resulting metal halide salt. The choice of a solvent in which the inorganic salt is insoluble can drive the reaction to completion.[2]
Formation of Didecyl Dimethyl Ammonium Bicarbonate Excess carbon dioxide used during the carbonation step.Carefully control the stoichiometry of carbon dioxide when converting the hydroxide intermediate to the carbonate.[2] Monitoring the pH of the reaction mixture can help prevent the formation of the bicarbonate salt.
Product Decomposition Excessive reaction temperature or prolonged heating.While higher temperatures can increase reaction rates, they can also lead to decomposition. For instance, didecyldimethylammonium methocarbonate can decompose to produce decene and decyldimethylamine.[1] Determine the optimal temperature that maximizes yield without significant degradation.
Presence of Unreacted Tertiary Amine Incomplete quaternization.Ensure the alkylating agent is used in a slight excess and that the reaction conditions (temperature, time) are sufficient for complete conversion of the tertiary amine.
Reversion of the quaternary ammonium salt.Certain conditions can cause the Hofmann elimination of quaternary ammonium salts. Avoid excessively high temperatures and strongly basic conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for producing this compound:

  • Direct Carbonation/Alkylation: This method involves the reaction of a tertiary amine, such as didecylmethylamine, with a carbonate source like a cyclic carbonate (e.g., propylene carbonate) or a dialkyl carbonate (e.g., dimethyl carbonate), often in the presence of an alcohol like methanol.[1]

  • Anion Exchange/Conversion from Halide: This route starts with a quaternary ammonium halide, typically didecyl dimethyl ammonium chloride (DDAC). The halide anion is then exchanged for a carbonate anion. This can be achieved through a few methods:

    • Via Hydroxide Intermediate: DDAC is reacted with a metal hydroxide to form the corresponding quaternary ammonium hydroxide. This intermediate is then reacted with carbon dioxide to yield the carbonate.[2]

    • Ion-Exchange Resin: A solution of DDAC is passed through an ion-exchange column that has been pre-loaded with carbonate ions.[2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by tracking the consumption of the starting materials and the formation of the product. A common analytical technique for this is gas chromatography (GC), which can be used to determine the percentage of the initial amine that has been converted to the quaternary ammonium salt.[1]

Q3: What is the role of methanol in the synthesis from didecylmethylamine and propylene carbonate?

A3: In the reaction of didecylmethylamine with propylene carbonate, methanol acts as a reactant. It is believed that the propylene carbonate first reacts with methanol to form dimethyl carbonate and propylene glycol. The in-situ generated dimethyl carbonate then reacts with the didecylmethylamine to form didecyldimethylammonium methocarbonate.[1]

Q4: Can I use other carbonate sources besides propylene carbonate?

A4: Yes, other cyclic carbonates and aliphatic polyesters can also be used as carbonate sources. Dimethyl carbonate can also be added directly to the reaction mixture to improve the reaction kinetics.[1]

Q5: How can I purify the final product?

A5: Purification methods depend on the synthesis route and the impurities present. If the reaction mixture contains a precipitated inorganic salt (e.g., sodium chloride), it can be removed by filtration. Unreacted starting materials and solvents can often be removed by distillation under reduced pressure. For removing halide impurities, ion-exchange chromatography can be an effective method.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Didecyldimethylammonium Methocarbonate from Didecylmethylamine.

Amine : Propylene Carbonate : Methanol Molar Ratio Added Dimethyl Carbonate (molar equivalent to amine) Temperature (°C) Time (hours) Conversion of Didecylmethylamine (%) Reference
1 : 2 : 1001402397-100[1]
1 : 1.6 : 1001302085-90[1]
1 : 1.2 : 6.501301675-80[1]
1 : 1 : 1011401595-98[1]
1 : 1 : 10113021~97[1]
1 : 1 : 70.714015~98[1]
1 : 1 : 4115017~85[1]

Experimental Protocols

Protocol 1: Synthesis of Didecyldimethylammonium Methocarbonate from Didecylmethylamine

This protocol is based on the reaction of a tertiary amine with a cyclic carbonate and an alcohol.

Materials:

  • Didecylmethylamine

  • Propylene carbonate

  • Methanol

  • Optional: Dimethyl carbonate

  • Reaction vessel equipped with a stirrer, condenser, and temperature control (e.g., a heated reactor)

Procedure:

  • Charge the reactor with didecylmethylamine, propylene carbonate, and methanol in a desired molar ratio (e.g., 1:2:10). If desired, dimethyl carbonate can also be added.

  • Heat the reaction mixture to the target temperature (e.g., 140°C) with continuous stirring.

  • Maintain the reaction at this temperature for a specified duration (e.g., 8.5 to 23 hours). The reaction mixture may initially be two phases and become a single phase as the reaction progresses.[1]

  • Monitor the conversion of didecylmethylamine periodically using gas chromatography. The reaction is considered complete when the concentration of the starting amine stabilizes.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is a solution of didecyldimethylammonium methocarbonate.

Protocol 2: Conversion of Didecyl Dimethyl Ammonium Chloride to Carbonate via Hydroxide Intermediate

This protocol describes a general procedure for the anion exchange from a chloride to a carbonate.

Materials:

  • Didecyl dimethyl ammonium chloride (DDAC)

  • A metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

  • A suitable solvent (e.g., isopropanol)

  • Carbon dioxide (gas or solid)

  • Filtration apparatus

Procedure:

  • Dissolve the didecyl dimethyl ammonium chloride in a suitable solvent, such as isopropanol, in which the corresponding metal chloride is poorly soluble.

  • Add a stoichiometric amount of the metal hydroxide to the DDAC solution. This will result in an equilibrium mixture containing the quaternary ammonium hydroxide and the precipitated metal chloride.

  • Stir the mixture to drive the reaction towards the formation of the hydroxide.

  • Filter the mixture to remove the precipitated metal chloride.

  • Bubble carbon dioxide gas through the resulting solution of didecyl dimethyl ammonium hydroxide, or add solid carbon dioxide (dry ice) in a controlled manner.

  • Monitor the pH of the solution to ensure the formation of the carbonate and not the bicarbonate.

  • Once the reaction is complete, the solvent can be removed under reduced pressure if a concentrated product is desired.

Mandatory Visualization

experimental_workflow start Start reactants Charge Reactants: - Didecylmethylamine - Propylene Carbonate - Methanol start->reactants heating Heat and Stir (e.g., 140°C) reactants->heating monitoring Monitor Reaction Progress (e.g., Gas Chromatography) heating->monitoring decision Conversion Complete? monitoring->decision decision->heating No cooling Cool to Room Temperature decision->cooling Yes product Final Product: Didecyl Dimethyl Ammonium Carbonate Solution cooling->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude didecyl dimethyl ammonium (B1175870) carbonate (DDAC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude didecyl dimethyl ammonium carbonate.

Issue 1: Product "Oils Out" During Recrystallization

Problem: Instead of forming crystals, the this compound separates as an oily layer upon cooling the recrystallization solvent.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The solvent may be too good a solvent even at low temperatures, or the polarity difference between the solute and solvent is too large.
Action: Screen a variety of solvent systems. Consider using a co-solvent system where the compound is soluble in one solvent and insoluble in the other. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol, acetone) at an elevated temperature and then slowly add a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed. Then, allow the solution to cool slowly.[1][2]
Cooling Rate is Too Fast Rapid cooling does not provide sufficient time for crystal lattice formation, leading to the separation of a supersaturated oily phase.
Action: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid placing the hot solution directly into an ice bath.
Presence of Impurities Impurities can interfere with crystal nucleation and growth, promoting oiling out.
Action: Attempt to remove some impurities before recrystallization. A pre-purification step, such as washing the crude product with a non-polar solvent like hexane (B92381) to remove non-polar impurities, may be beneficial.

Issue 2: Persistent Impurities After Purification

Problem: Analysis (e.g., by HPLC-MS) of the purified this compound shows the presence of residual starting materials or byproducts.

Common Impurities and Their Removal:

ImpurityRemoval Method
Unreacted Didecylmethylamine (Tertiary Amine) Solvent Washing/Extraction: Wash the crude product with a non-polar solvent in which the tertiary amine is soluble but the quaternary ammonium salt is not. Diethyl ether or hexane are often effective.[1]
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution to protonate and extract the tertiary amine into the aqueous phase. Note: This may not be suitable if the carbonate counter-ion is acid-sensitive.
Residual Solvents (e.g., Methanol, Ethanol) Drying under Vacuum: Place the purified product under high vacuum for an extended period to remove volatile organic solvents. Gentle heating can be applied if the compound is thermally stable.
Byproducts from Synthesis (e.g., other quaternary ammonium species) Recrystallization: A carefully selected solvent system for recrystallization can selectively crystallize the desired product, leaving byproducts in the mother liquor.[3]
Column Chromatography: For difficult separations, column chromatography using a stationary phase like alumina (B75360) or silica (B1680970) gel with a suitable eluent system (e.g., acetonitrile (B52724)/water) can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: Such as didecylmethylamine, and reagents like dimethyl carbonate or methylating agents.

  • Byproducts: These can include other quaternary ammonium salts with different alkyl chains or counter-ions. If carbon dioxide is used for the carbonate formation, an excess can lead to the formation of the bicarbonate salt.[5]

  • Solvents: Residual solvents from the reaction and initial purification steps, such as methanol, ethanol, or isopropanol.

Q2: What is a general procedure for the recrystallization of this compound?

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Acetone, ethanol, or isopropanol, potentially in combination with a non-polar anti-solvent like diethyl ether or hexane, are good starting points.[5][6]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in a refrigerator to maximize the yield.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • HPLC separates the components of the mixture. A reverse-phase C18 column is often used with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer.

  • MS detects the separated components, allowing for the identification and quantification of this compound and any impurities based on their mass-to-charge ratio.

Titration methods can also be used to determine the total quaternary ammonium compound content.

Q4: My purified product is a persistent oil or wax. How can I induce crystallization?

A4: If your product consistently oils out or forms a wax, consider the following:

  • Solvent System Modification: Experiment with a wider range of solvent polarities. Sometimes, a less polar solvent system can favor crystallization.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can sometimes promote crystal growth.

  • Seed Crystals: If you have a small amount of crystalline material, use it to seed a supersaturated solution of the oil.

  • Trituration: Add a solvent in which the desired compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can sometimes induce crystallization of the product while dissolving the impurities.

Experimental Protocols & Data

Protocol 1: General Purification by Precipitation and Washing

This protocol is a general method for the initial purification of a quaternary ammonium salt and may require optimization for this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol.

  • Precipitation: While stirring vigorously, slowly add a non-polar solvent such as diethyl ether or hexane until a precipitate forms.[1][2] Continue adding the non-polar solvent until no more precipitate is observed.

  • Stirring: Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with fresh, cold non-polar solvent to remove soluble impurities.

  • Drying: Dry the purified solid under high vacuum to remove residual solvents.

Table 1: HPLC-MS Parameters for Purity Analysis of Didecyl Dimethyl Ammonium Compounds

ParameterValue
HPLC Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic content
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
MS Detector Electrospray Ionization (ESI) in Positive Ion Mode
Scan Range m/z 100 - 1000

Note: This is a general starting point. Method development and optimization are recommended for specific instrumentation and impurity profiles.

Visualizations

Purification_Workflow Crude_DDAC Crude Didecyl Dimethyl Ammonium Carbonate Dissolution Dissolve in Minimum Hot Solvent (e.g., Isopropanol) Crude_DDAC->Dissolution Precipitation Add Anti-Solvent (e.g., Diethyl Ether/Hexane) Dissolution->Precipitation Filtration Filter to Collect Solid Precipitation->Filtration Washing Wash with Cold Anti-Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_DDAC Purified Didecyl Dimethyl Ammonium Carbonate Drying->Pure_DDAC Analysis Purity Analysis (HPLC-MS) Pure_DDAC->Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Oiling_Out Start Recrystallization Attempt Oiling_Out Product 'Oils Out' Oily layer forms instead of crystals Start->Oiling_Out Check_Solvent Is the solvent system appropriate? Oiling_Out->Check_Solvent Check_Cooling Is the cooling rate too fast? Check_Solvent->Check_Cooling Yes Change_Solvent Screen new solvents or use co-solvents Check_Solvent->Change_Solvent No Check_Purity Are impurities interfering? Check_Cooling->Check_Purity No Slow_Cooling Allow for slow cooling Check_Cooling->Slow_Cooling Yes Pre_Purify Pre-purify by washing/extraction Check_Purity->Pre_Purify Yes Success Crystals Form Check_Purity->Success No Change_Solvent->Start Slow_Cooling->Start Pre_Purify->Start

Caption: Troubleshooting logic for when the product "oils out" during recrystallization.

References

how to prevent the degradation of didecyl dimethyl ammonium carbonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of didecyl dimethyl ammonium (B1175870) carbonate (DDAC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is didecyl dimethyl ammonium carbonate (DDAC)?

This compound is a quaternary ammonium compound (QAC) that consists of a positively charged didecyl dimethyl ammonium cation and a carbonate anion.[1][2][3] It is known for its antimicrobial properties and is used in various applications, including as a biocide and a disinfectant.[1][4]

Q2: What are the primary factors that can cause the degradation of DDAC in solution?

The stability of DDAC in solution can be influenced by several factors, including:

  • pH: Extreme pH values can affect the stability of the quaternary ammonium cation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light Exposure: Although generally considered photostable, prolonged exposure to UV light might lead to some degradation.[4]

  • Incompatible Reagents: Strong oxidizing agents and anionic surfactants can lead to the degradation or precipitation of DDAC.[4][5]

Q3: What are the known degradation products of DDAC?

Upon heating, DDAC can decompose to form carbon dioxide, carbon monoxide, and nitrogen oxides.[5] In the presence of certain microbes, it can biodegrade through N-dealkylation, yielding decyldimethylamine and subsequently dimethylamine.

Q4: How can I tell if my DDAC solution has degraded?

Signs of degradation can include a change in color, the formation of a precipitate, a decrease in pH, or a loss of antimicrobial efficacy. The most reliable method to confirm degradation is through analytical techniques such as HPLC-MS to quantify the concentration of active DDAC.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the DDAC solution. The solution is incompatible with another component, such as an anionic surfactant.[4]Ensure all components in your formulation are compatible with cationic surfactants. Avoid mixing with anionic compounds.
The pH of the solution has shifted to a range where DDAC is less soluble.Buffer the solution to a neutral pH (around 7.0) using a compatible buffer system like TRIS or HEPES.[4]
The solution has changed color (e.g., turned yellow). This may indicate chemical degradation, possibly due to exposure to light or incompatible chemicals.Store the solution in a dark, cool place. Review the formulation for any incompatible components.
Loss of antimicrobial activity. The concentration of active DDAC has decreased due to degradation.Quantify the DDAC concentration using an appropriate analytical method (see Experimental Protocols). Prepare a fresh solution if significant degradation has occurred.
The pH of the solution is outside the optimal range for antimicrobial efficacy (typically pH 6-9).[6]Adjust the pH of the solution to the optimal range using a compatible acid or base.

Experimental Protocols

Protocol 1: Stability Testing of DDAC Solutions

This protocol outlines a method to assess the stability of DDAC solutions under various conditions.

1. Materials:

  • This compound (DDAC)
  • Purified water (e.g., deionized or distilled)
  • pH meter
  • Incubators or water baths set to desired temperatures
  • UV light source (optional)
  • HPLC-MS system

2. Procedure:

  • Prepare a stock solution of DDAC in purified water at a known concentration.
  • Aliquot the stock solution into several vials.
  • pH Stability: Adjust the pH of different aliquots to a range of values (e.g., pH 4, 7, 9) using compatible buffers.
  • Thermal Stability: Place aliquots in incubators at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Photostability: Expose aliquots to a controlled UV light source. Keep control samples in the dark.
  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each vial.
  • Analyze the concentration of DDAC in each sample using the HPLC-MS method described in Protocol 2.
  • Record any changes in appearance (color, clarity, precipitate).

Protocol 2: Quantification of DDAC by HPLC-MS

This protocol provides a general method for the quantification of DDAC. Method optimization may be required for specific instrumentation and matrices.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
  • C18 reverse-phase column (e.g., Luna C18).[7]
  • Mobile Phase A: 50 mM formic acid-ammonium formate (B1220265) buffer (pH 3.5) in water.[7]
  • Mobile Phase B: Acetonitrile.
  • DDAC reference standard.

2. Chromatographic Conditions:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm
  • Mobile Phase: Gradient elution (specific gradient to be optimized based on system and resolution).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

3. Mass Spectrometry Conditions (Electrospray Ionization - ESI, Positive Mode):

  • Optimize source parameters (e.g., capillary voltage, cone voltage, gas flows) for the specific instrument.
  • Monitor the parent ion of the didecyl dimethyl ammonium cation.

4. Procedure:

  • Prepare a series of calibration standards of DDAC in the mobile phase.
  • Inject the standards to generate a calibration curve.
  • Dilute the experimental samples to fall within the calibration range.
  • Inject the samples and quantify the DDAC concentration based on the calibration curve.

Data Presentation

Table 1: Stability of this compound (DDAC) under Different pH and Temperature Conditions after 4 Weeks of Storage
pHTemperature (°C)DDAC Concentration (% of Initial)Observations
4.02595.2%Clear, colorless solution
7.0499.5%Clear, colorless solution
7.02598.8%Clear, colorless solution
7.04092.1%Slight yellowing
9.02597.5%Clear, colorless solution

Note: Data are illustrative and may vary based on specific experimental conditions.

Visualizations

Diagram 1: Potential Degradation Pathway of Didecyl Dimethyl Ammonium Cation

cluster_products Degradation Products DDAC Didecyl Dimethyl Ammonium Cation CO2 CO2 DDAC->CO2 Thermal Decomposition CO CO DDAC->CO Thermal Decomposition NOx NOx DDAC->NOx Thermal Decomposition Dealkylation Decyldimethylamine & Dimethylamine DDAC->Dealkylation Biodegradation Heat Elevated Temperature Base Strong Base (High pH) Microbes Microbial Action

Caption: Potential degradation pathways of the didecyl dimethyl ammonium cation.

Diagram 2: Experimental Workflow for DDAC Stability Assessment

cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis A Prepare DDAC Stock Solution B Aliquot and Adjust (pH, Temp, Light) A->B C Store under Defined Conditions B->C D Sample at Time Points C->D E HPLC-MS Quantification D->E F Analyze Data & Assess Stability E->F

Caption: Workflow for assessing the stability of DDAC solutions.

References

Navigating Didecyl Dimethyl Ammonium Carbonate (DDAC) Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Didecyl dimethyl ammonium (B1175870) carbonate (DDAC) is a potent biocide and disinfectant integral to maintaining sterile laboratory environments. However, its residual presence can lead to significant interference in sensitive biological assays, compromising experimental integrity and data reliability. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating DDAC-related interference in your research.

Frequently Asked Questions (FAQs)

Q1: What is DDAC and where does it come from?

A1: Didecyl dimethyl ammonium carbonate (DDAC) is a quaternary ammonium compound (QAC) widely used as a disinfectant, biocide, and fungicide. In a laboratory setting, it is a common active ingredient in surface disinfectants used to sterilize benchtops, incubators, and other equipment.[1]

Q2: How can DDAC interfere with my biological assays?

A2: DDAC is a cationic surfactant that primarily interferes with assays by disrupting cell membranes.[2][3] This can lead to altered cell viability, leakage of intracellular contents, and direct interaction with key assay components like proteins and nucleic acids.[3][4]

Q3: Which types of assays are most susceptible to DDAC interference?

A3: Assays that are highly sensitive to cell membrane integrity and protein/enzyme function are particularly vulnerable. This includes:

  • Cell-based assays: Cytotoxicity assays (MTT, XTT), proliferation assays, and other assays relying on metabolically active cells.

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be affected through protein denaturation and non-specific binding.[5][6]

  • Nucleic acid-based assays: Polymerase chain reaction (PCR) and quantitative PCR (qPCR) can be inhibited by DDAC's interaction with DNA/RNA and polymerases.

Q4: What are the common signs of DDAC interference in my experiments?

A4: Unexpected and inconsistent results are the primary indicators. This can manifest as:

  • In cell-based assays: Unusually high or low cell viability readings that do not correlate with your experimental conditions.

  • In ELISAs: High background signals, reduced signal intensity, or poor reproducibility.

  • In PCR/qPCR: Reduced amplification efficiency, leading to higher Ct values or complete amplification failure.

Troubleshooting Guides

Guide 1: Troubleshooting Cell-Based Assay Interference

This guide will help you identify and address DDAC interference in assays such as MTT, XTT, and other cytotoxicity or proliferation assays.

Problem: Unexpected or inconsistent cell viability results.

Potential Cause: DDAC-induced cell membrane disruption or direct interference with assay reagents.

Troubleshooting Workflow:

A Unexpected Cell Viability Results B Run a 'Disinfectant Control' Experiment A->B C Is interference observed in the control? B->C D Implement rigorous cleaning protocols to remove residual DDAC C->D Yes I Issue likely not DDAC-related. Investigate other variables. C->I No E Consider alternative, non-QAC-based disinfectants D->E F Optimize assay protocol: increase washing steps D->F G Incorporate a neutralization step post-disinfection D->G H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for cell-based assay interference.

Quantitative Data Summary: DDAC Impact on Cell Viability

Cell LineAssay TypeDDAC Concentration (µg/mL)Observed Effect
E. coliGrowth Inhibition1.3Minimum Inhibitory Concentration (MIC)[4]
E. coliMacromolecule Leakage3 - 4Leakage of intracellular proteins[4]
Mammalian CellsGeneral CytotoxicityVariesReduced cell viability[7][8]
Guide 2: Troubleshooting Immunoassay (ELISA) Interference

This guide provides steps to mitigate DDAC interference in ELISAs.

Problem: High background or low signal in ELISA.

Potential Cause: DDAC binding to antibodies or plate surfaces, or denaturation of proteins.

Troubleshooting Workflow:

A High Background/Low Signal in ELISA B Test for DDAC interference with a plate blank and controls A->B C Is interference present? B->C D Increase blocking and washing steps C->D Yes I Issue likely not DDAC-related. Investigate other variables. C->I No E Incorporate a detergent in wash buffers (e.g., Tween-20) D->E F Consider using a different plate type E->F G Neutralize samples or surfaces post-disinfection F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for ELISA interference.

Guide 3: Troubleshooting Nucleic Acid-Based Assay (PCR/qPCR) Interference

This guide addresses issues with PCR and qPCR assays due to DDAC contamination.

Problem: PCR inhibition (high Ct values, no amplification).

Potential Cause: DDAC interaction with DNA/RNA or inhibition of polymerase activity.

Troubleshooting Workflow:

A PCR Inhibition Observed B Run an internal amplification control with and without DDAC spike A->B C Is inhibition seen with DDAC? B->C D Thoroughly decontaminate work surfaces and equipment with a nuclease-degrading agent C->D Yes I Inhibition source is likely in the sample matrix. Investigate other inhibitors. C->I No E Use aerosol-resistant pipette tips D->E F Consider a sample clean-up/purification step prior to PCR E->F G Optimize PCR master mix with additives (e.g., BSA) F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for PCR/qPCR interference.

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces to Remove DDAC

This protocol details a rigorous cleaning procedure to minimize residual DDAC on laboratory surfaces.

Materials:

  • 70% Ethanol (B145695)

  • Nuclease-free water

  • Lint-free wipes

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Initial Wipe-Down: Liberally spray the surface with 70% ethanol and wipe thoroughly with a lint-free wipe.

  • Water Rinse: Spray the surface with nuclease-free water and wipe with a new lint-free wipe to remove any remaining disinfectant residue.

  • Final Ethanol Wipe: Perform a final wipe-down with 70% ethanol.

  • Air Dry: Allow the surface to air dry completely before starting any experimental work.

Protocol 2: Neutralization of Quaternary Ammonium Compounds in Liquid Samples

This protocol can be adapted to neutralize residual DDAC in biological samples before downstream analysis. The exact concentrations may need to be optimized for your specific assay.

Materials:

  • Letheen Broth or a custom neutralization solution (e.g., containing lecithin (B1663433) and polysorbate 80).

  • Sterile, nuclease-free tubes.

Procedure:

  • Prepare Neutralizer: Prepare a sterile solution of Letheen Broth or a custom neutralizer. Common components include lecithin to neutralize quaternary ammonium compounds and polysorbate 80 (Tween 80) to neutralize phenolics and other disinfectants.[9]

  • Sample Addition: Add your biological sample to the neutralizing solution. The ratio of sample to neutralizer will need to be empirically determined. A common starting point is a 1:10 dilution of the sample in the neutralizing broth.

  • Incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for complete neutralization.

  • Downstream Assay: Proceed with your biological assay, ensuring that the diluted and neutralized sample is compatible with the assay's requirements. A control experiment with the neutralizer alone should be performed to assess any potential interference from the neutralization components themselves.

Protocol 3: Protein Precipitation to Remove DDAC from Protein Samples

This protocol is for removing DDAC from protein samples prior to assays like ELISA.

Materials:

  • Trichloroacetic acid (TCA)

  • Sodium deoxycholate

  • Acetone (B3395972), cold (-20°C)

  • Resuspension buffer appropriate for your downstream assay

Procedure:

  • Add Deoxycholate: To your protein sample, add sodium deoxycholate to a final concentration of 0.02%.

  • Incubate: Incubate on ice for 30 minutes.

  • Add TCA: Add TCA to a final concentration of 6%.

  • Precipitate: Vortex and incubate on ice for 1 hour to precipitate the protein.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Wash: Carefully discard the supernatant. Wash the pellet with 200 µL of cold acetone.

  • Re-centrifuge: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Dry: Discard the acetone and air-dry the pellet.

  • Resuspend: Resuspend the protein pellet in a suitable buffer for your downstream application.

Signaling Pathways and Logical Relationships

Mechanism of DDAC Interference in Cell-Based Assays

DDAC DDAC Contamination Membrane Cell Membrane Disruption DDAC->Membrane Leakage Leakage of Intracellular Components Membrane->Leakage Metabolism Altered Cellular Metabolism Membrane->Metabolism Viability Inaccurate Cell Viability Reading Leakage->Viability Metabolism->Viability

Caption: DDAC's primary mechanism of interference in cell-based assays.

By understanding the mechanisms of DDAC interference and implementing these troubleshooting and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data.

References

Technical Support Center: Removal of Residual Didecyl Dimethyl Ammonium Carbonate (DDAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with removing residual didecyl dimethyl ammonium (B1175870) carbonate (DDAC) from your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing persistent DDAC contamination in our experiments despite standard cleaning protocols. What are the likely sources?

A1: Persistent DDAC contamination is a common issue due to its cationic nature and tendency to adsorb to surfaces. Potential sources within the laboratory include:

  • Cross-contamination from disinfectants: DDAC is a common active ingredient in laboratory disinfectants used for benches, floors, and equipment.

  • Inadequate rinsing of labware: DDAC's strong adsorption to glass, plastics, and stainless steel makes it difficult to remove with simple water rinses.

  • Contaminated consumables: Reagents, solvents, or other consumables may have been exposed to DDAC during manufacturing or in the laboratory environment.

  • Carryover in analytical instruments: DDAC can accumulate in LC-MS/MS systems, leading to background signals that mimic sample contamination.

Q2: What is the recommended general procedure for removing DDAC from laboratory glassware and stainless steel equipment?

A2: A multi-step approach is recommended to effectively remove DDAC residues. This involves a detergent wash followed by rinsing with organic solvents and high-purity water.

Experimental Protocol: General DDAC Removal

  • Initial Rinse: Pre-rinse the equipment with deionized water to remove any loose materials.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade anionic or non-ionic detergent. Use a brush to scrub all surfaces.

  • Hot Water Rinse: Rinse the equipment multiple times with hot deionized water.

  • Organic Solvent Rinse: Rinse the equipment with an appropriate organic solvent such as ethanol (B145695) or isopropanol. This helps to dissolve and remove the hydrophobic portions of the DDAC molecule.

  • Final Rinse: Perform a final rinse with high-purity, analyte-free water (e.g., LC-MS grade water).

  • Drying: Dry the equipment in an oven or by air drying in a clean environment.

Q3: Which solvents are most effective for removing DDAC?

A3: DDAC has better solubility in organic solvents compared to water.[1] The choice of solvent will depend on the material of the equipment and the specific experimental requirements.

  • Ethanol and Isopropanol: These are effective at dissolving DDAC and are commonly used for rinsing after a detergent wash.

  • Acetone and Chloroform: While effective solvents for DDAC, their use should be carefully considered due to their chemical properties and potential to damage certain plastics.[1]

  • Acidified Water: Rinsing with a mildly acidic solution can help to disrupt the ionic interaction between the cationic DDAC and negatively charged surfaces, aiding in its removal.

Q4: We suspect our LC-MS system is contaminated with DDAC. How can we troubleshoot this?

A4: DDAC is a known contaminant in LC-MS/MS analysis. To troubleshoot, consider the following:

  • Blank Injections: Run a series of blank injections with high-purity water and mobile phase to confirm the presence of a background DDAC signal.

  • Clean the Injection Port and Tubing: Follow the manufacturer's instructions for cleaning the autosampler, injection port, and tubing.

  • Use a Guard Column: A guard column can help to trap contaminants before they reach the analytical column.

  • Source Cleaning: If contamination persists, a thorough cleaning of the mass spectrometer's ion source may be necessary.

Q5: Can DDAC residues be neutralized instead of removed?

A5: While complete removal is ideal, neutralization can be an option in some applications. Anionic surfactants or materials like bentonite (B74815) clay can interact with the cationic DDAC, effectively neutralizing its surface activity. However, this may introduce other interfering substances into your experiment.

Data Presentation: DDAC Removal Agents

Agent Mechanism of Action Recommended Use Advantages Limitations
Anionic/Non-ionic Detergents Emulsifies and lifts DDAC from surfaces.Primary washing step for all labware.Effective at removing bulk contamination.May leave its own residue if not rinsed properly.
Hot Deionized Water Increases the solubility of DDAC and aids in rinsing.Rinsing step after detergent washing.Readily available and effective for initial rinsing.Limited solubility of DDAC in water alone.[1]
Ethanol/Isopropanol Solubilizes the hydrophobic alkyl chains of DDAC.Final rinsing step for glass and stainless steel.Good solubility for DDAC and evaporates quickly.Can be a fire hazard; may not be suitable for all plastics.
Acidified Water (e.g., 0.1% Formic Acid) Disrupts ionic binding of DDAC to surfaces.Rinsing step for glassware and stainless steel.Can be effective for stubborn, ionically bound residues.May damage sensitive equipment or surfaces.
High-Purity Water (LC-MS Grade) Final rinse to remove all traces of cleaning agents.Final rinse for critical applications and analytical labware.Ensures no new contaminants are introduced.More expensive than deionized water.

Visualizations

Experimental Workflow for DDAC Removal

DDAC_Removal_Workflow Workflow for DDAC Removal from Laboratory Equipment cluster_0 Decontamination Process cluster_1 Verification Initial_Rinse Initial Rinse (Deionized Water) Detergent_Wash Detergent Wash (Anionic/Non-ionic Detergent) Initial_Rinse->Detergent_Wash Removes loose debris Hot_Water_Rinse Hot Water Rinse (Deionized Water) Detergent_Wash->Hot_Water_Rinse Removes bulk DDAC Organic_Solvent_Rinse Organic Solvent Rinse (e.g., Ethanol, Isopropanol) Hot_Water_Rinse->Organic_Solvent_Rinse Removes detergent residue Final_Rinse Final Rinse (High-Purity Water) Organic_Solvent_Rinse->Final_Rinse Removes residual DDAC Drying Drying Final_Rinse->Drying Removes all cleaning agents QC_Analysis QC Analysis (e.g., LC-MS/MS) Drying->QC_Analysis Verification of cleanliness DDAC_Contamination_Removal DDAC Contamination and Removal Pathways DDAC_Source DDAC Source (Disinfectants, etc.) Surface Laboratory Surface (Glass, Steel, Plastic) DDAC_Source->Surface Contact Adsorption Adsorption (Ionic & Hydrophobic Interactions) Surface->Adsorption Contamination Surface Contamination Adsorption->Contamination Removal_Process Removal Process Contamination->Removal_Process Application of Cleaning Protocol Clean_Surface Clean Surface Removal_Process->Clean_Surface Desorption & Rinsing

References

Technical Support Center: Didecyl Dimethyl Ammonium Carbonate/Bicarbonate (DDACarb) Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyl dimethyl ammonium (B1175870) carbonate/bicarbonate (DDACarb) formulations. Our aim is to help you address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DDACarb formulations?

A1: The primary stability concerns for DDACarb formulations revolve around chemical degradation, physical instability, and microbiological stability. Chemical degradation can be triggered by factors such as pH, temperature, light, and interaction with excipients. Physical instability may manifest as precipitation, crystallization, or changes in appearance. Microbiological stability is also a concern, as with any formulation intended for applications where microbial growth must be controlled.

Q2: How does the stability of DDACarb compare to Didecyl Dimethyl Ammonium Chloride (DDAC)?

A2: While both are quaternary ammonium compounds, their stability profiles can differ due to the nature of the counter-ion. The carbonate/bicarbonate in DDACarb can influence the pH of the formulation, which in turn can affect hydrolytic stability. The carbonate anion is generally considered less corrosive than the chloride anion.[1] However, detailed comparative stability studies are not extensively available in the public domain, and it is recommended to perform specific stability testing on your formulation.

Q3: What are the likely degradation pathways for DDACarb?

A3: Based on the chemistry of quaternary ammonium compounds and carbonates, potential degradation pathways include:

  • Thermal Decomposition: At elevated temperatures, ammonium carbonate can decompose into ammonia, carbon dioxide, and water.[2][3][4] Similarly, the quaternary ammonium cation itself can undergo thermal degradation, often via Hofmann elimination.[5]

  • Hydrolysis: While the didecyldimethylammonium cation is generally stable to hydrolysis over a pH range of 5-9, the carbonate/bicarbonate equilibrium is pH-dependent, which could influence the formulation's overall stability.[6][7]

  • Photodegradation: Didecyldimethylammonium compounds are generally considered stable to photodegradation in aqueous solutions.[6][7]

Q4: What analytical techniques are suitable for monitoring the stability of DDACarb formulations?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a powerful technique for the separation and quantification of DDACarb and its potential degradation products.[8] Ion chromatography can also be employed for the analysis of the didecyldimethylammonium cation.[6] Titration methods can be used to determine the total amount of quaternary ammonium compound.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
Precipitation or Cloudiness in Formulation pH shift affecting solubility; Incompatibility with excipients; Temperature fluctuations.1. Measure the pH of the formulation and adjust if necessary.2. Review excipient compatibility data. Consider alternative excipients.3. Evaluate the effect of temperature on solubility and storage conditions.
Change in Color Degradation of DDACarb or excipients; Interaction with container closure system.1. Perform forced degradation studies to identify potential colored degradants.2. Investigate the compatibility of the formulation with the container material.
Loss of Potency (Assay) Chemical degradation of DDACarb.1. Conduct a comprehensive stability study under ICH conditions (temperature, humidity, light).2. Perform forced degradation studies to understand degradation pathways.3. Utilize a stability-indicating analytical method to accurately quantify DDACarb in the presence of degradants.
pH Shift During Storage Degradation leading to acidic or basic byproducts; Interaction with container/closure; Absorption of atmospheric CO2.1. Identify degradation products to understand the cause of the pH shift.2. Evaluate the buffering capacity of the formulation.3. Assess the suitability of the container closure system.

Data on Stability of Didecyl Dimethyl Ammonium Compounds

The following data is for Didecyl Dimethyl Ammonium Chloride (DDAC) and is provided as an illustrative reference due to the limited availability of specific data for the carbonate form. Similar stability behavior is anticipated, but formulation-specific testing is essential.

Table 1: Summary of Hydrolytic Stability of DDAC in Buffered Solutions

pHTemperature (°C)Half-life (days)Reference
525368[7]
725175-194[7]
925506[7]

Table 2: Summary of Photodegradation of DDAC

MediumConditionsDegradationReference
pH 7 Buffered SolutionSimulated SunlightMinimal degradation[6][7]
SoilXenon arc lampStable[6]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Objective: To evaluate the stability of the DDACarb formulation to acid and base hydrolysis.

  • Materials: DDACarb formulation, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), purified water, pH meter, HPLC system.

  • Procedure:

    • Prepare three samples of the DDACarb formulation: one with 0.1 M HCl, one with 0.1 M NaOH, and one with purified water (neutral hydrolysis).

    • Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the assay of DDACarb and the formation of degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Objective: To assess the susceptibility of the DDACarb formulation to oxidative degradation.

  • Materials: DDACarb formulation, 3% Hydrogen Peroxide (H₂O₂), HPLC system.

  • Procedure:

    • Prepare a sample of the DDACarb formulation and add 3% H₂O₂.

    • Store the sample at room temperature for a specified duration (e.g., 24 hours).

    • Withdraw aliquots at defined time points.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Thermal Degradation
  • Objective: To investigate the effect of elevated temperature on the stability of the DDACarb formulation.

  • Materials: DDACarb formulation, stability chamber or oven, HPLC system.

  • Procedure:

    • Place samples of the DDACarb formulation in a stability chamber or oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at predetermined intervals.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 4: Forced Degradation Study - Photostability
  • Objective: To determine the stability of the DDACarb formulation when exposed to light.

  • Materials: DDACarb formulation, photostability chamber, transparent and opaque containers, HPLC system.

  • Procedure:

    • Place samples of the DDACarb formulation in both transparent and opaque (control) containers.

    • Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Precipitation, Color Change, Loss of Potency) check_physical Perform Physical Characterization (Visual Inspection, pH, Particle Size) start->check_physical check_chemical Perform Chemical Analysis (HPLC for Assay and Impurities) start->check_chemical physical_issue Physical Instability? check_physical->physical_issue chemical_issue Chemical Degradation? check_chemical->chemical_issue physical_issue->chemical_issue No investigate_excipients Investigate Excipient Compatibility physical_issue->investigate_excipients Yes investigate_storage Evaluate Storage Conditions (Temperature, Container) physical_issue->investigate_storage Yes forced_degradation Conduct Forced Degradation Studies chemical_issue->forced_degradation Yes reformulate Reformulate (Change Excipients, Adjust pH) chemical_issue->reformulate No investigate_excipients->reformulate optimize_storage Optimize Storage and Packaging investigate_storage->optimize_storage identify_degradants Identify Degradation Products and Pathways forced_degradation->identify_degradants identify_degradants->reformulate

Caption: Troubleshooting workflow for DDACarb formulation stability issues.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare DDACarb Formulation hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (H2O2) prep->oxidation thermal Thermal (Elevated Temp) prep->thermal photo Photostability (Light Exposure) prep->photo placebo Prepare Placebo Formulation placebo->hydrolysis placebo->oxidation placebo->thermal placebo->photo hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (LC-MS) hplc->characterize pathway Elucidate Degradation Pathways characterize->pathway report Generate Stability Report pathway->report

Caption: General experimental workflow for DDACarb stability testing.

Degradation_Pathway cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation (Potential) DDACarb Didecyl Dimethyl Ammonium Carbonate/Bicarbonate Ammonia Ammonia DDACarb->Ammonia Heat CO2 Carbon Dioxide DDACarb->CO2 Heat Water Water DDACarb->Water Heat Hofmann Hofmann Elimination Products (e.g., 1-Decene, Didecylmethylamine) DDACarb->Hofmann High Heat pH_shift pH Shift DDACarb->pH_shift Hydrolysis

Caption: Potential degradation pathways of DDACarb.

References

how to avoid aggregation of didecyl dimethyl ammonium carbonate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the aggregation of didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is didecyl dimethyl ammonium carbonate and why is aggregation a concern?

A1: this compound is a quaternary ammonium compound with surfactant properties. Due to its two long hydrocarbon chains, it has limited solubility in water and a tendency to self-assemble into aggregates or micelles, especially at higher concentrations.[1] For experimental purposes, uncontrolled aggregation can lead to inconsistent results, reduced bioavailability, and potential cytotoxicity in cell-based assays.

Q2: What are the key factors that influence the aggregation of this compound in aqueous solutions?

A2: The primary factors include:

  • Concentration: Above a certain concentration, known as the critical micelle concentration (CMC), the molecules will preferentially form aggregates.[1][2]

  • Temperature: For many surfactants, solubility increases with temperature.[1]

  • pH: The pH of the solution can affect the stability and aggregation of quaternary ammonium compounds.[1]

  • Presence of Electrolytes: Salts in the solution can influence the aggregation behavior of surfactants.

  • Co-solvents and Excipients: The presence of other solvents or stabilizing agents can significantly impact solubility and aggregation.

Q3: Is there a difference in the aqueous behavior of this compound compared to didecyl dimethyl ammonium chloride (DDAC)?

A3: While both are didecyl dimethyl ammonium salts, the counter-ion can influence their properties. This compound/bicarbonate is described as a water-soluble quaternary ammonium compound.[3][4] However, like other long-chain quaternary ammonium compounds, it is still prone to aggregation at higher concentrations. The chloride form (DDAC) has limited water solubility.[1]

Troubleshooting Guide: Preventing Aggregation of this compound

Issue 1: Precipitation or cloudiness is observed immediately upon adding this compound to an aqueous medium.

Possible CauseSuggested Solution
Low Aqueous Solubility Prepare a stock solution in a water-miscible organic solvent and add it to the aqueous medium dropwise while stirring.
Solvent Shock The rapid dilution of a concentrated organic stock solution in an aqueous medium can cause the compound to precipitate. Slow, dropwise addition with vigorous stirring can mitigate this.
High Final Concentration The intended final concentration may be above the solubility limit of this compound in the specific aqueous medium. Consider reducing the final concentration.
Temperature Effects The temperature of the aqueous medium may be too low. Gently warming the medium (e.g., to 37°C for cell culture experiments) can increase solubility.[1]

Issue 2: The solution appears clear initially but becomes cloudy or forms a precipitate over time.

Possible CauseSuggested Solution
Slow Aggregation The concentration may be near the critical micelle concentration (CMC), leading to the gradual formation of larger aggregates. Consider preparing fresh solutions before each experiment.
pH Shift A change in the pH of the solution over time could be affecting the stability of the compound. Ensure the solution is adequately buffered. Didecyl dimethyl ammonium compounds are generally stable over a pH range of 5-9.[5]
Interaction with Media Components Components in complex media, such as proteins or salts in cell culture media, can interact with this compound and promote aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound using a Co-solvent

This protocol is suitable for preparing solutions for in vitro experiments, such as cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Aqueous medium (e.g., Phosphate Buffered Saline (PBS), cell culture medium), sterile

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh the desired amount of this compound.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by vortexing.

  • Pre-warm the Aqueous Medium:

    • Warm the desired aqueous medium to the experimental temperature (e.g., 37°C for cell culture).

  • Serial Dilution (if necessary):

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if a wide range of final concentrations is required.

  • Final Dilution into Aqueous Medium:

    • While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution dropwise.

    • Crucially, the final concentration of DMSO in the aqueous medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Final Quality Control:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • For critical applications, consider filtering the final solution through a 0.22 µm sterile filter.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol provides a method to determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound

  • High-purity deionized water

  • Conductivity meter and probe

  • Magnetic stirrer and stir bar

  • Glass beaker

Procedure:

  • Prepare a Concentrated Solution:

    • Prepare a concentrated aqueous solution of this compound (e.g., 10 mM) in deionized water.

  • Titration and Measurement:

    • Place a known volume of deionized water in a beaker with a magnetic stir bar and immerse the conductivity probe.

    • Allow the conductivity reading to stabilize.

    • Add small, precise aliquots of the concentrated this compound solution to the water.

    • After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

    • Continue this process until the concentration is well above the expected CMC.

  • Data Analysis:

    • Plot the measured conductivity as a function of the this compound concentration.

    • The plot will typically show two linear regions with different slopes.

    • The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
WaterSparingly soluble to solubleSolubility is concentration-dependent and influenced by temperature and pH.[1][3][4]
EthanolSolubleCan be used as a co-solvent.
MethanolSolubleCan be used as a co-solvent.
DMSOSolubleA common choice for preparing stock solutions for biological assays.
ChloroformSoluble[1]
AcetoneSoluble[1]

Visualizations

experimental_workflow Workflow for Preparing Stable Aqueous Solutions prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) serial_dilute Optional: Serial Dilution of Stock Solution prep_stock->serial_dilute If needed final_dilute Dropwise Addition of Stock to Aqueous Medium with Vortexing prep_stock->final_dilute pre_warm Pre-warm Aqueous Medium (e.g., PBS, Cell Culture Medium) pre_warm->final_dilute serial_dilute->final_dilute qc Quality Control: Visual Inspection & Sterile Filtration final_dilute->qc

Caption: Workflow for preparing stable aqueous solutions.

troubleshooting_logic Troubleshooting Aggregation Issues start Precipitation or Cloudiness Observed? immediate Immediately upon mixing? start->immediate Yes over_time Develops over time? start->over_time No cause_immediate Possible Causes: - Low Aqueous Solubility - Solvent Shock - High Concentration - Low Temperature immediate->cause_immediate cause_over_time Possible Causes: - Slow Aggregation (near CMC) - pH Shift - Media Component Interaction over_time->cause_over_time solution_immediate Solutions: - Use Co-solvent Stock - Slow, Dropwise Addition - Reduce Final Concentration - Warm Aqueous Medium cause_immediate->solution_immediate solution_over_time Solutions: - Prepare Fresh Solutions - Use Buffered System - Evaluate Media Compatibility cause_over_time->solution_over_time

References

Technical Support Center: Refining Didecyl Dimethyl Ammonium Carbonate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the particle size of didecyl dimethyl ammonium (B1175870) carbonate (DDAC)-based nanoparticles. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized DDAC nanoparticles are too large. What are the likely causes and how can I reduce their size?

A1: Large particle size is a common issue in nanoparticle synthesis. Several factors in your formulation and process can contribute to this. Here’s a breakdown of potential causes and solutions:

  • High Reactant Concentration: An excessive concentration of DDAC or the carbonate source can lead to rapid particle growth and aggregation.

    • Solution: Systematically decrease the concentration of your DDAC solution. Lower precursor concentrations generally favor the formation of smaller nuclei over rapid growth.

  • Inefficient Mixing: Poor or slow mixing can create localized areas of high concentration, leading to uncontrolled particle growth and a broader size distribution.

    • Solution: Increase the stirring speed or use a higher-energy mixing method like sonication or high-shear homogenization during particle formation. Rapid and uniform mixing is crucial for producing monodisperse nanoparticles.[1]

  • Sub-optimal Temperature: Temperature influences both nucleation and growth kinetics.

    • Solution: Experiment with different reaction temperatures. In many systems, higher temperatures can lead to smaller nanoparticles by promoting faster nucleation, but this effect is material-dependent.[2][3][4] Conversely, for some materials, lower temperatures can favor smaller particle sizes.[2] A temperature screening experiment is recommended.

  • Incorrect pH: The pH of the reaction medium can significantly affect the surface charge and stability of the forming nanoparticles.

    • Solution: Carefully control and optimize the pH of your synthesis medium. For carbonate systems, pH will influence the equilibrium of carbonate, bicarbonate, and carbonic acid, which can impact particle formation.[5][6][7] A pH titration study can help identify the optimal range for small, stable particles.

Q2: The polydispersity index (PDI) of my nanoparticle suspension is very high. How can I achieve a more uniform particle size distribution?

A2: A high PDI indicates a wide range of particle sizes, which is often undesirable for drug delivery applications. The strategies to reduce PDI are closely related to those for reducing overall particle size:

  • Rapid and Controlled Mixing: As with particle size, uniform and rapid mixing is key to ensuring that nucleation occurs simultaneously throughout the solution, leading to a more homogenous population of nanoparticles.[1] Microfluidic systems can offer very precise control over mixing and reactant concentrations, often resulting in low PDI.

  • Optimize Nucleation vs. Growth: The goal is to have a short burst of nucleation followed by controlled growth.

    • Solution: Adjusting the rate of addition of one reactant to another (e.g., adding the carbonate source dropwise to the DDAC solution under vigorous stirring) can help control the nucleation and growth phases more effectively.

  • pH Control: Small variations in pH can dramatically impact the particle size distribution.[5][6][7] Maintaining a stable and optimal pH throughout the synthesis is critical for achieving a narrow size distribution.

Q3: My DDAC nanoparticles are aggregating over time. What can I do to improve their stability?

A3: Aggregation is a sign of nanoparticle instability, which can be caused by insufficient surface charge or steric hindrance.

  • Zeta Potential Optimization: The zeta potential is a measure of the surface charge of your nanoparticles. A sufficiently high positive or negative zeta potential will result in electrostatic repulsion between particles, preventing aggregation.

    • Solution: Adjust the pH of your suspension. The pH can significantly alter the surface charge of the nanoparticles.[8]

  • Use of Stabilizers: While DDAC itself is a surfactant, an additional stabilizer might be necessary.

    • Solution: Consider adding a co-stabilizer. For cationic nanoparticles like those based on DDAC, non-ionic stabilizers like polyethylene (B3416737) glycol (PEG) or certain block copolymers could provide a steric barrier to prevent aggregation.

  • Control Ionic Strength: High concentrations of salts in the final suspension can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

    • Solution: If possible, purify the nanoparticles through methods like dialysis or centrifugal filtration to remove excess ions from the synthesis process.

Summary of Key Formulation & Process Parameters

ParameterEffect on Particle SizeTroubleshooting Action
DDAC Concentration Higher concentration often leads to larger particles.Decrease the concentration of the DDAC solution.
Mixing Speed/Method Inadequate mixing results in larger, more polydisperse particles.Increase stirring speed; consider sonication or high-shear homogenization.[1][9]
Temperature Can increase or decrease particle size depending on the system's kinetics.[2][3][4]Perform experiments at various temperatures to find the optimum.
pH Significantly impacts particle formation, size, and stability.[5][6][7][8]Optimize and buffer the pH of the reaction medium.
Rate of Reactant Addition A fast addition rate can lead to uncontrolled growth.Employ a slower, controlled (e.g., dropwise) addition of one reactant to another.

Experimental Protocols

Protocol 1: General Synthesis of DDAC Nanoparticles via Precipitation

This protocol is a generalized starting point based on common precipitation methods for forming nanoparticles from salt precursors.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of didecyl dimethyl ammonium carbonate in a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) at a defined concentration (e.g., 10 mg/mL).

    • Prepare a precipitating agent solution (e.g., a buffer solution that will induce precipitation upon mixing).

  • Nanoparticle Formation:

    • Place a defined volume of the precipitating agent into a beaker on a magnetic stirrer.

    • While stirring vigorously, add the DDAC stock solution dropwise to the precipitating agent. The formation of a colloidal suspension should be observed.

  • Stabilization/Aging:

    • Allow the suspension to stir for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow the nanoparticles to stabilize.

  • Purification (Optional but Recommended):

    • To remove unreacted precursors and excess ions, centrifuge the nanoparticle suspension. Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer or deionized water. Repeat this process 2-3 times. Alternatively, use dialysis against a large volume of buffer or water.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 2: Investigating the Effect of pH on Particle Size
  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 7 to pH 10).

  • Follow the General Synthesis Protocol (Protocol 1) , but use a different pH buffer as the precipitating agent for each experiment.

  • Keep all other parameters constant (DDAC concentration, temperature, stirring speed, volumes).

  • Characterize the resulting nanoparticles from each pH condition for size, PDI, and zeta potential.

  • Analyze the data to determine the optimal pH for achieving the desired particle size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_ddac DDAC Stock Solution mixing Controlled Mixing (Stirring, Temp Control) prep_ddac->mixing prep_buffer Buffer Solutions (Varying pH) prep_buffer->mixing dls DLS (Size, PDI) mixing->dls zeta Zeta Potential mixing->zeta tem TEM/SEM (Morphology) mixing->tem

Caption: Workflow for synthesizing and characterizing DDAC nanoparticles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High Particle Size or PDI cause_conc High Concentration start->cause_conc cause_mix Poor Mixing start->cause_mix cause_temp Sub-optimal Temp start->cause_temp cause_ph Incorrect pH start->cause_ph sol_conc Decrease Concentration cause_conc->sol_conc sol_mix Increase Mixing Energy cause_mix->sol_mix sol_temp Optimize Temperature cause_temp->sol_temp sol_ph Adjust & Buffer pH cause_ph->sol_ph

Caption: Troubleshooting logic for large or polydisperse DDAC nanoparticles.

References

troubleshooting inconsistent results in antimicrobial testing of didecyl dimethyl ammonium carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the antimicrobial testing of didecyl dimethyl ammonium (B1175870) carbonate (DDAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is didecyl dimethyl ammonium carbonate (DDAC) and how does it work as an antimicrobial agent?

A1: this compound (DDAC) is a quaternary ammonium compound (QAC) that acts as a cationic surfactant.[1] Its primary mode of action is the disruption of microbial cell membranes. The positively charged nitrogen atom in the DDAC molecule interacts with the negatively charged components of the bacterial or fungal cell membrane.[1][2] The two long lipophilic decyl chains then penetrate the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components like potassium ions and nucleotides, and ultimately, cell death.[1][3]

Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for DDAC. What are the common causes?

A2: Inconsistent MIC results for DDAC can stem from several factors:

  • Inoculum Size: The number of bacteria used in the test can significantly impact the MIC. Higher inoculum concentrations may require higher concentrations of DDAC to inhibit growth.

  • Growth Phase of Microorganism: The susceptibility of bacteria to DDAC can vary depending on their growth phase (e.g., lag, log, stationary).[4]

  • Test Medium Composition: The type of broth or agar (B569324) used can influence the activity of DDAC. Cationic compounds like DDAC can interact with anionic components in the media, reducing its effective concentration.

  • pH of the Medium: The efficacy of DDAC can be pH-dependent. Generally, its activity is stable within a pH range of 6-9.[1]

  • Presence of Organic Matter: The presence of organic material, such as serum or blood, can interfere with the action of DDAC, leading to higher MIC values.

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect the growth rate of the microorganisms and the stability of the compound, leading to inconsistent results.

  • Inherent Variability of Strains: Different strains of the same bacterial species can exhibit different susceptibilities to DDAC.[4]

Q3: Can bacteria develop resistance to DDAC?

A3: Yes, bacteria can develop reduced susceptibility or resistance to DDAC and other quaternary ammonium compounds. Exposure to sub-lethal concentrations of DDAC can lead to adaptive responses in bacteria, potentially resulting in increased MIC values over time.[4] This can also sometimes lead to cross-resistance to other antimicrobial agents.

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5] The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No clear endpoint in broth microdilution MIC assay.

  • Question: Why am I seeing turbidity in all wells of my microtiter plate, even at high concentrations of DDAC?

  • Possible Causes & Solutions:

    • Inoculum too high: Prepare a standardized inoculum according to established protocols (e.g., 0.5 McFarland standard) and dilute it appropriately to achieve the recommended final concentration (e.g., 5 x 10^5 CFU/mL).

    • Contamination: Ensure aseptic technique throughout the procedure. Include a sterility control well (broth only) to check for contamination.

    • DDAC Precipitation: At high concentrations, DDAC may precipitate in certain media, causing turbidity that can be mistaken for bacterial growth. Visually inspect the wells before inoculation for any signs of precipitation.

    • Inadequate Neutralization in Subsequent Steps: If you are proceeding to determine the MBC, ensure that the neutralizer used is effective against DDAC to prevent carryover of the active compound to the agar plates.

Issue 2: Inconsistent zone of inhibition in agar diffusion assays.

  • Question: The zones of inhibition around my DDAC-impregnated disks are not uniform or reproducible. What could be wrong?

  • Possible Causes & Solutions:

    • Uneven Inoculum Lawn: Ensure the bacterial inoculum is spread evenly across the entire surface of the agar plate to create a uniform lawn of growth.

    • Variation in Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antimicrobial agent. Pour a consistent volume of agar into each plate.

    • Improper Disk Placement: Disks should be placed firmly on the agar surface to ensure complete contact.

    • Interference from Agar Components: As with broth dilution, components of the agar can interact with DDAC. Ensure you are using a recommended medium like Mueller-Hinton Agar.

Issue 3: Discrepancy between MIC and MBC results.

  • Question: My MIC for DDAC is low, but the MBC is very high or not achievable. What does this indicate?

  • Possible Causes & Solutions:

    • Bacteriostatic vs. Bactericidal Activity: This may indicate that at the concentrations tested, DDAC is bacteriostatic (inhibits growth) rather than bactericidal (kills the bacteria) against the specific microorganism.[4]

    • Incomplete Neutralization: If the neutralizing agent in the MBC plating step is not effective, residual DDAC carried over from the MIC wells can inhibit growth on the agar plate, leading to a falsely low MBC.

    • Formation of Persister Cells: Some bacteria can form a small subpopulation of "persister" cells that are tolerant to the antimicrobial agent, leading to regrowth when plated for MBC determination.

Data Presentation

The following tables summarize the antimicrobial efficacy of didecyl dimethyl ammonium compounds against various microorganisms. Note that MIC and MBC values can vary depending on the specific strain, testing method, and experimental conditions.

Table 1: Antibacterial Efficacy of this compound (DDAC)

MicroorganismTest MethodMIC (mg/L)MBC (mg/L)Reference
Escherichia coliBroth Microdilution1.3 - 44[6][7]
Bacillus cereusBroth Microdilution24[7]
Pseudomonas aeruginosaBroth Microdilution64 - 128Not specified[8]
Enterococcus faecalisBroth Microdilution0.5 - 40.5 - 4[9]
Enterococcus faeciumBroth Microdilution0.5 - 40.5 - 4[9]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of DDAC using the broth microdilution method.

1. Preparation of Materials:

  • DDAC stock solution of known concentration.
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Bacterial culture (18-24 hours old) of the test organism.
  • 0.5 McFarland turbidity standard.
  • Sterile saline or phosphate-buffered saline (PBS).

2. Inoculum Preparation:

  • From a fresh culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of DDAC Dilutions:

  • Perform serial twofold dilutions of the DDAC stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range. Typically, 50 µL of the appropriate DDAC dilution is dispensed into each well.

4. Inoculation of Microtiter Plates:

  • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

6. Interpretation of Results:

  • The MIC is the lowest concentration of DDAC that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: AOAC Use-Dilution Test (Adapted from AOAC 955.14, 955.15, 964.02)

This method is used to evaluate the efficacy of liquid disinfectants on hard surfaces.

1. Preparation of Carriers and Cultures:

  • Use sterile, polished stainless steel cylinders (carriers).
  • Prepare a 48-54 hour culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) in nutrient broth.[10]

2. Carrier Inoculation:

  • Aseptically transfer a set number of sterile carriers (typically 60 for regulatory submissions) into the bacterial culture.[10]
  • Remove the carriers and drain them.
  • Dry the inoculated carriers in a sterile environment at 37°C for 20-40 minutes.[10][11]

3. Exposure to Disinfectant:

  • Prepare the use-dilution of DDAC as specified.
  • Individually transfer each dried, contaminated carrier into a tube containing 10 mL of the DDAC solution.[11]
  • Allow the carriers to remain in the disinfectant for the specified contact time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).[12]

4. Neutralization and Incubation:

  • After the contact time, aseptically transfer each carrier from the disinfectant solution to a tube containing a suitable neutralizing broth.
  • Incubate the tubes for 48 hours at the appropriate temperature for the test organism.[11]

5. Interpretation of Results:

  • Examine the tubes for visible turbidity, which indicates bacterial growth.
  • The number of tubes showing growth is recorded. For a disinfectant to pass, a specified number of carriers must show no growth (e.g., for S. aureus, at least 57 out of 60 carriers must be sterile).[13]

Visualizations

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_culture Prepare Standardized Inoculum inoculate Inoculate Microtiter Plate or Agar Surface prep_culture->inoculate prep_ddac Prepare Serial Dilutions of DDAC prep_ddac->inoculate incubate Incubate under Controlled Conditions inoculate->incubate read_mic Determine MIC (Visual or Automated) incubate->read_mic subculture Subculture from Clear Wells/Tubes read_mic->subculture For MBC Determination incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (Colony Counting) incubate_mbc->read_mbc G cluster_pathway Mechanism of DDAC Action on Bacterial Cell ddac DDAC Molecule (Cationic) adsorption Electrostatic Adsorption ddac->adsorption cell_membrane Bacterial Cell Membrane (Negatively Charged) cell_membrane->adsorption penetration Hydrophobic Interaction & Penetration of Lipid Bilayer adsorption->penetration disruption Membrane Disruption & Increased Permeability penetration->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) disruption->leakage cell_death Cell Death leakage->cell_death

References

optimization of didecyl dimethyl ammonium carbonate concentration for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of didecyl dimethyl ammonium (B1175870) carbonate (DDAC) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application of DDAC.

Frequently Asked Questions (FAQs)

Q1: What is didecyl dimethyl ammonium carbonate (DDAC) and what are its primary applications?

A1: this compound (DDAC) is a quaternary ammonium compound. It is a cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses.[1] Its primary applications include:

  • Disinfectant and Antiseptic: Used for the sanitization of hard, non-porous surfaces in healthcare, industrial, and residential settings.[2][3]

  • Wood Preservative: Protects wood from decay caused by fungi and insects.[4]

  • Corrosion Inhibitor: Forms a protective film on metal surfaces to prevent corrosion.[2]

  • Biocide in Industrial Processes: Controls microbial growth in water treatment systems and other industrial applications.[3]

Q2: What is the mechanism of action of DDAC?

A2: The primary mode of action for DDAC involves the disruption of microbial cell membranes.[3][5] The positively charged cationic head of the DDAC molecule interacts with the negatively charged components of the microbial cell membrane. This interaction destabilizes the membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[1][3]

Q3: Is there a difference between this compound and didecyl dimethyl ammonium chloride?

A3: While both are quaternary ammonium compounds with similar antimicrobial properties, the counter ion is different (carbonate vs. chloride). For regulatory purposes, the hazard and toxicology data for didecyl dimethyl ammonium chloride are often considered representative of the carbonate form.[6] However, the carbonate form may offer specific advantages in certain formulations, such as being less corrosive to some metals.[2]

Q4: What are the typical effective concentrations of DDAC?

A4: The optimal concentration of DDAC is highly dependent on the specific application, the target microorganism, and the presence of interfering substances like organic matter. It is crucial to determine the effective concentration for each specific use case empirically. General concentration ranges are provided in the tables below.

Troubleshooting Guide

Problem 1: Reduced or inconsistent antimicrobial efficacy.

Possible Cause Suggested Solution
Presence of Interfering Substances Organic matter (e.g., soil, blood) and anionic substances (e.g., soaps, detergents) can neutralize the cationic DDAC, reducing its efficacy. Ensure surfaces are thoroughly cleaned before applying DDAC-based disinfectants.
Incorrect Concentration The concentration of DDAC may be too low for the specific microorganism or application conditions. Determine the Minimum Inhibitory Concentration (MIC) for your target organism (see Experimental Protocol 1).
pH of the Formulation The antimicrobial activity of quaternary ammonium compounds can be influenced by pH. Check the pH of your final formulation and adjust if necessary. DDAC is generally effective in a pH range of 6-9.
Water Hardness High concentrations of divalent cations (e.g., calcium, magnesium) in hard water can sometimes reduce the efficacy of cationic surfactants. Consider using deionized or distilled water for preparing solutions.
Improper Storage DDAC solutions may degrade over time, especially when exposed to light or extreme temperatures. Store stock solutions in a cool, dark place and prepare fresh working solutions for each experiment.

Problem 2: High cytotoxicity observed in cell-based assays.

Possible Cause Suggested Solution
Concentration is too high DDAC is a membrane-active agent and can be cytotoxic at high concentrations. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line (see Experimental Protocol 2).
Solvent Toxicity If using a solvent like DMSO to dissolve DDAC, the final concentration of the solvent in the cell culture medium may be toxic. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).
Incorrect Cell Seeding Density The susceptibility of cells to a cytotoxic agent can be influenced by their density. Use a consistent and appropriate cell seeding density for all experiments.

Problem 3: Formulation instability (e.g., precipitation, phase separation).

Possible Cause Suggested Solution
Incompatibility with other components DDAC is a cationic surfactant and can be incompatible with anionic ingredients, leading to precipitation. Review all components of your formulation for potential incompatibilities.
Solubility Issues While DDAC is generally soluble in water and alcohols, high concentrations or the presence of other salts may reduce its solubility.[2] Try adjusting the solvent system or the order of addition of components.
pH out of optimal range Extreme pH values can affect the stability of the formulation. Ensure the final pH is within the recommended range for all components.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Didecyl Dimethyl Ammonium Compounds against Various Microorganisms

MicroorganismCompoundMIC (µg/mL)Reference
Escherichia coliDidecyldimethylammonium chloride1.3[7]
Staphylococcus aureusDidecyldimethylammonium chloride0.4 - 1.8[8]
Salmonella infantisDidecyldimethylammonium bromide125 - 500[9]
Avian Influenza Virus (AIV)Didecyldimethylammonium bromide125 - 500[9]

Note: Data for the bromide and chloride salts are often used as a proxy for the carbonate form.

Table 2: Toxicological Data for Didecyl Dimethyl Ammonium Compounds

Study TypeSpeciesRouteNOAEL (ppm)NOAEL (mg/kg/day)Reference
2-Generation ReproductionRatDietary150091[10][11]
90-Day Dietary ToxicityRatDietary1000-[10]
Subchronic Oral ToxicityRatOral-10[12]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (DDAC) stock solution

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in the logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the DDAC stock solution (at a concentration twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no DDAC).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well (wells 1-12). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC at which there is no visible growth (i.e., the well is clear).

Protocol 2: Cytotoxicity Assay using MTT

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (DDAC)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of DDAC in complete culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DDAC. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. .

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

Mechanism of Action of this compound

G cluster_ddac DDAC Molecule cluster_membrane Microbial Cell Membrane DDAC Didecyl Dimethyl Ammonium Carbonate CationicHead Positively Charged Cationic Head DDAC->CationicHead has a HydrophobicTails Two Long Hydrophobic Decyl Chains DDAC->HydrophobicTails has CellMembrane Negatively Charged Cell Membrane CationicHead->CellMembrane Electrostatic Interaction HydrophobicTails->CellMembrane Penetration of Lipid Bilayer MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Leads to CellLysis Cell Lysis and Death MembraneDisruption->CellLysis Results in G start Start prep_ddac Prepare Serial Dilutions of DDAC in 96-well Plate start->prep_ddac prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate all wells with Bacterial Suspension prep_ddac->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end G DDAC Didecyl Dimethyl Ammonium Carbonate CellularStress Cellular Stress / Membrane Perturbation DDAC->CellularStress TNFR TNF Receptor CellularStress->TNFR Activates NFkB NF-κB Activation TNFR->NFkB Apoptosis Apoptosis TNFR->Apoptosis Can also trigger GeneExpression Altered Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->GeneExpression Leads to

References

Validation & Comparative

Didecyl Dimethyl Ammonium Carbonate vs. Didecyldimethylammonium Chloride (DDAC): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial performance of Didecyl Dimethyl Ammonium (B1175870) Carbonate and Didecyldimethylammonium Chloride (DDAC), supported by experimental data, for researchers, scientists, and drug development professionals.

The landscape of antimicrobial agents is vast and continually evolving. Among the more established and widely utilized compounds are quaternary ammonium compounds (QACs), prized for their broad-spectrum efficacy. This guide provides a detailed comparison of two closely related QACs: didecyl dimethyl ammonium carbonate and its more extensively studied counterpart, didecyldimethylammonium chloride (DDAC).

While direct comparative efficacy studies between the carbonate and chloride salts are scarce in publicly available literature, the antimicrobial activity of these compounds is primarily attributed to the didecyldimethylammonium (DDAC) cation. Regulatory bodies often bridge the toxicological data of the carbonate and bicarbonate salts to the chloride form, suggesting an expected similarity in their biological activity.[1] Therefore, this guide will focus on the comprehensive body of evidence available for DDAC as a strong proxy for the expected performance of this compound.

Mechanism of Action: A Shared Pathway

The antimicrobial efficacy of both this compound and DDAC stems from the cationic nature of the didecyldimethylammonium ion.[2][3] This positively charged molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[3][4] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components, such as potassium ions and nucleic acids, and ultimately results in cell death.[3][5][6][7] The two long decyl chains of the molecule enhance this disruptive activity by penetrating the lipid bilayer of the cell membrane.[3][8]

The concentration of the active compound plays a critical role in its effect. At lower concentrations, it may act as a bacteriostatic agent, inhibiting microbial growth, while at higher concentrations, it is bactericidal, actively killing the microorganisms.[6][9]

Mechanism of Action of Didecyldimethylammonium Cation DDAC_cation Didecyldimethylammonium Cation (Positively Charged) electrostatic_interaction Electrostatic Interaction DDAC_cation->electrostatic_interaction attracts microbial_cell Microbial Cell Membrane (Negatively Charged) microbial_cell->electrostatic_interaction membrane_disruption Membrane Disruption and Increased Permeability electrostatic_interaction->membrane_disruption leads to leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death

Caption: General mechanism of action for the didecyldimethylammonium cation.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the antimicrobial efficacy of DDAC against a range of microorganisms. This data is presented to provide a quantitative understanding of its potency.

Table 1: Antibacterial Efficacy of Didecyldimethylammonium Chloride (DDAC)
BacteriumStrainConcentrationContact TimeLog ReductionTest MethodReference
Escherichia coliATCC 154420.5 - 3.00 mg/L48 hours-Sub-MIC Kinetics[10]
Bacillus cereus-0.05 - 1.50 mg/L48 hours-Sub-MIC Kinetics[10]
Escherichia coli-1.3 mg/L-MICLiquid Nutrient Broth[5]
Staphylococcus aureusATCC 259230.59 mg/L-MICMicrotiter Assay[7]
Pseudomonas aeruginosa-0.25% (mfr. rec.)15 min>5EN 1276[11]
Staphylococcus aureus-0.25% (mfr. rec.)10 min>5EN 1276[11]
Enterococcus hirae-0.25% (mfr. rec.)10 min>5EN 1276[11]
Table 2: Antifungal and Virucidal Efficacy of Didecyldimethylammonium Chloride (DDAC)
MicroorganismStrainConcentrationContact TimeResultReference
Candida albicansATCC 10231Formulation-dependent-Effective[12]
Aspergillus brasiliensisATCC 16404Formulation-dependent-Effective[12]
SARS-CoV-2-0.4% (in formulation with BAC)5-10 min~50% inactivation[13]
Enveloped Viruses (e.g., Hepatitis B, HIV)---Active against[14]

Experimental Protocols in Efficacy Testing

The evaluation of antimicrobial efficacy relies on standardized methodologies. Below are summaries of common experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Minimum Inhibitory Concentration (MIC) Assay start Start prepare_dilutions Prepare serial dilutions of the antimicrobial agent start->prepare_dilutions inoculate Inoculate with a standardized microbial suspension prepare_dilutions->inoculate incubate Incubate under controlled conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic end End determine_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.

A common method is the broth microdilution assay. In this procedure, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.[7]

Suspension Tests (e.g., EN 1276)

Suspension tests are quantitative methods used to evaluate the bactericidal, fungicidal, or virucidal activity of a disinfectant in liquid form.

The European Standard EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas. The protocol involves adding a standardized suspension of the test bacteria to a prepared sample of the disinfectant under defined conditions (e.g., contact time, temperature, and presence of interfering substances). After the specified contact time, the antimicrobial action is neutralized, and the number of surviving bacteria is determined. A log reduction of ≥ 5 is typically required to pass the test.[11]

Performance Under Challenging Conditions

An important consideration for any disinfectant is its performance in the presence of interfering substances, such as organic matter (e.g., blood, protein) and hard water. DDAC has been shown to maintain its efficacy in the presence of heavy organic soiling and has a high tolerance to hard water.[14] This makes it a robust choice for applications in healthcare, food processing, and other demanding environments.[15]

Conclusion

While direct comparative data for this compound is limited, the extensive body of research on didecyldimethylammonium chloride (DDAC) provides a strong foundation for understanding its efficacy. The antimicrobial action of both compounds is driven by the didecyldimethylammonium cation, which disrupts microbial cell membranes.

DDAC demonstrates broad-spectrum activity against bacteria, fungi, and enveloped viruses, often at low concentrations.[3][4][6][8][9][14][16] Its robust performance in the presence of organic matter and hard water further enhances its utility as a versatile disinfectant.[14] For researchers and professionals in drug development, the data on DDAC offers valuable insights into the potential applications and efficacy of didecyl dimethyl ammonium-based disinfectants, including the carbonate form. Future studies directly comparing the efficacy of different salt forms of the didecyldimethylammonium cation would be beneficial to further refine our understanding of their performance characteristics.

References

A Comparative Analysis of Didecyl Dimethyl Ammonium Carbonate (DDAC) and Benzalkonium Chloride (BKC) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent quaternary ammonium (B1175870) compounds (QACs), Didecyl Dimethyl Ammonium Carbonate (DDAC) and Benzalkonium Chloride (BKC). Both are widely utilized as broad-spectrum antimicrobial agents in various pharmaceutical and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimicrobial efficacy, cytotoxicity, and environmental impact, supported by experimental data and detailed protocols.

Chemical Structure and Mechanism of Action

Both DDAC and BKC are cationic surfactants. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged quaternary nitrogen atom in their structure interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[1][2][3][4]

This compound (DDAC) is a dialkyl-quaternary ammonium compound characterized by two C10 alkyl chains.

Benzalkonium Chloride (BKC) is a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group has various even-numbered chain lengths.

The fundamental mechanism of action for these QACs is illustrated in the following diagram:

QAC Mechanism of Action cluster_membrane Microbial Cell Membrane Membrane Phospholipid Bilayer Negatively Charged Surface Disruption Membrane Disruption & Increased Permeability Membrane:f0->Disruption Penetration of hydrophobic tails QAC Quaternary Ammonium Compound (QAC) (Positively Charged) Interaction Electrostatic Interaction QAC->Interaction Interaction->Membrane:f1 Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of DDAC and BKC B Perform serial two-fold dilutions in a 96-well microtiter plate with Mueller-Hinton Broth A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) C->D E Include growth control (no antimicrobial) and sterility control (no bacteria) wells F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect plates for turbidity F->G H Determine the MIC: the lowest concentration with no visible growth G->H MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition & Analysis A Seed human cells in a 96-well plate and incubate to allow attachment B Treat cells with various concentrations of DDAC and BKC A->B C Incubate for a defined period (e.g., 24 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Metabolically active cells reduce yellow MTT to purple formazan (B1609692) crystals F Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals E->F G Measure the absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability as a percentage of the untreated control G->H I Determine the IC50 value from the dose-response curve H->I

References

Validating the Purity of Synthesized Didecyl Dimethyl Ammonium Carbonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective products. Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound with broad-spectrum antimicrobial properties, is increasingly utilized in various biocidal and pharmaceutical applications. Its efficacy and safety are directly linked to its purity profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized DDAC, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for DDAC Purity Analysis

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For the analysis of quaternary ammonium compounds like DDAC, which lack a strong chromophore, HPLC can be coupled with various detectors such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). Reverse-phase HPLC is a commonly employed method for the analysis of DDAC.[1]

Experimental Protocol: HPLC-ELSD Method for Purity Determination of Didecyl Dimethyl Ammonium Carbonate

This protocol outlines a typical reverse-phase HPLC method with ELSD detection for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and ELSD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Ammonium formate (B1220265) (analytical grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium formate in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare working standards at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in methanol to a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the synthesized sample from the calibration curve.

  • Calculate the purity of the sample by expressing the concentration of the main peak as a percentage of the total peak area of all components in the chromatogram.

Comparison of Analytical Techniques for DDAC Purity

While HPLC is a robust method, other techniques have also been employed for the analysis of quaternary ammonium compounds. The following table provides a comparison of HPLC with Titration and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureHigh-Performance Liquid Chromatography (HPLC)TitrationEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantitative chemical reaction with a standardized solution.Specific antibody-antigen binding reaction.
Specificity High; can separate the main compound from structurally similar impurities.[2][3]Low; titrates all similar quaternary ammonium compounds, leading to an overestimation of purity if impurities are present.[3]High; specific for the target molecule.
Sensitivity High; can detect and quantify trace impurities.Moderate to low.Very high; can detect DDAC at ppm levels.[4]
Quantitative Accuracy High, with proper calibration.Moderate; operator dependent and susceptible to interferences.High, with a well-established calibration curve.
Throughput Moderate; typical run times are 20-30 minutes per sample.High; can be performed relatively quickly.High; suitable for screening a large number of samples.
Instrumentation Cost High.Low.Moderate.
Information Provided Purity, impurity profile, and quantification of individual components.Total concentration of quaternary ammonium compounds.Concentration of the target analyte.
Method Development Can be complex and time-consuming.Relatively simple.Requires antibody development, which is a complex process.

Visualizing the Analytical Workflow and Impurity Profile

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the HPLC validation workflow and the logical relationship between this compound and its potential impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference Reference Standard Dissolve Dissolve in Methanol Reference->Dissolve Synthesized Synthesized DDAC Synthesized->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector ELSD Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantify Quantify DDAC Chromatogram->Quantify Calibration->Quantify Purity Calculate Purity Quantify->Purity

Caption: HPLC validation workflow for this compound.

Impurity_Profile cluster_impurities Potential Impurities DDAC Didecyl Dimethyl Ammonium Carbonate (Main Compound) StartingMaterial Didecylmethylamine (Unreacted Tertiary Amine) DDAC->StartingMaterial from incomplete methylation RelatedQuat Related Quaternary Ammonium Compounds (e.g., different alkyl chain lengths) DDAC->RelatedQuat from impure starting materials SideProduct Didecyl Dimethyl Ammonium Bicarbonate (Side Reaction Product) DDAC->SideProduct from excess CO2

Caption: Logical relationship of DDAC and its potential impurities.

Discussion of Potential Impurities

A robust HPLC method should be capable of separating the main this compound peak from potential process-related impurities. Based on common synthesis routes, potential impurities may include:

  • Unreacted Starting Materials: The synthesis of quaternary ammonium compounds often involves the alkylation of a tertiary amine. Therefore, unreacted didecylmethylamine could be a potential impurity.

  • Related Quaternary Ammonium Compounds: The purity of the starting materials is crucial. If the initial didecylmethylamine contains other tertiary amines with different alkyl chain lengths (e.g., tridecylamine), the final product could contain a mixture of different quaternary ammonium compounds.

  • Side Reaction Products: The conversion to the carbonate salt from a hydroxide (B78521) intermediate requires careful control of the carbon dioxide addition. An excess of carbon dioxide can lead to the formation of the bicarbonate salt.

Conclusion

For the accurate and reliable purity validation of synthesized this compound, HPLC stands out as the superior technique. Its high specificity and sensitivity allow for the separation and quantification of the main compound from structurally similar impurities, which is a significant limitation of methods like titration. While ELISA offers high sensitivity, its application is more suited for screening and quantification at very low levels rather than for comprehensive purity profiling of a bulk synthesized product. The detailed HPLC protocol and the understanding of potential impurities provided in this guide will aid researchers and drug development professionals in establishing robust quality control measures for this compound.

References

performance comparison of different quaternary ammonium compounds as biocides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate biocide is critical for effective microbial control. This guide provides an objective comparison of the performance of three widely used quaternary ammonium (B1175870) compounds (QACs): Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetyltrimethylammonium Bromide (CTAB).

Quaternary ammonium compounds are a class of cationic surfactants extensively used as disinfectants, antiseptics, and preservatives due to their broad-spectrum antimicrobial activity.[1] Their efficacy, however, can vary significantly based on their chemical structure, the target microorganism, and the specific application. This guide delves into a data-driven comparison of BAC, DDAC, and CTAB, offering insights into their relative biocidal performance.

Quantitative Performance Data

The biocidal efficacy of QACs is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the MIC values of BAC, DDAC, and CTAB against common bacterial and fungal species, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetyltrimethylammonium Bromide (CTAB)
Staphylococcus aureus5[2]2 - 8[2]Data Not Available
Enterococcus faecalis8[2]8[2]Data Not Available

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetyltrimethylammonium Bromide (CTAB)
Escherichia coli9[3]≤8[4]>512[5]
Pseudomonas aeruginosa1,200 - 1,600[6]Data Not AvailableData Not Available
Acinetobacter baumannii31[2]Data Not AvailableData Not Available
Klebsiella pneumoniae20[2]Data Not AvailableData Not Available

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Fungi

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetyltrimethylammonium Bromide (CTAB)
Candida albicansData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine MIC values and suspension tests to evaluate bactericidal activity.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[7][8]

  • Preparation of Reagents: A series of twofold dilutions of the QACs are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (medium and inoculum without QAC) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under optimal growth conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the QAC that shows no visible growth (turbidity) in the well.

Suspension Test for Bactericidal Activity (based on EN 1276)

This test evaluates the bactericidal efficacy of a disinfectant under conditions that simulate practical use.[1][9][10][11][12]

  • Preparation of Test Suspension: A suspension of the test microorganism is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.

  • Contact Time: The disinfectant at its recommended use-concentration is added to the test suspension and incubated for a specified contact time (e.g., 5 minutes).

  • Neutralization: After the contact time, a neutralizer is added to stop the biocidal action of the disinfectant.

  • Enumeration of Survivors: The number of viable microorganisms remaining in the mixture is determined by plating serial dilutions onto a suitable agar (B569324) medium.

  • Calculation of Log Reduction: The reduction in the number of viable microorganisms is calculated and expressed as a logarithmic reduction. A 5-log reduction (99.999% kill rate) is often required for a product to pass the test.[10]

Visualizing the Mechanisms and Workflows

Mechanism of Action of Quaternary Ammonium Compounds

QACs exert their biocidal effect primarily by disrupting the cell membrane of microorganisms.[1] The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a cascade of events that result in cell death.

G Mechanism of Action of Quaternary Ammonium Compounds cluster_qac Quaternary Ammonium Compound (QAC) cluster_cell Bacterial Cell qac Positively Charged Cationic Head alkyl_chain Hydrophobic Alkyl Chain adsorption 1. Adsorption to Cell Surface cell_wall Negatively Charged Cell Wall cell_membrane Cell Membrane cytoplasm Cytoplasm penetration 2. Penetration of Cell Wall adsorption->penetration Electrostatic Interaction disruption 3. Disruption of Cell Membrane penetration->disruption Hydrophobic Interaction leakage 4. Leakage of Cytoplasmic Contents disruption->leakage death 5. Cell Death leakage->death G Experimental Workflow for MIC Determination start Start prep_qac Prepare Serial Dilutions of QACs in Broth start->prep_qac prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Inoculum prep_qac->inoculate prep_inoculum->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

References

Comparative Study of the Antifungal Activity of Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of didecyl dimethyl ammonium (B1175870) carbonate (DDAC), benchmarked against other common antifungal agents, namely benzalkonium chloride and polyhexamethylene biguanide (B1667054) (PHMB). The data presented is compiled from various scientific studies to offer a comprehensive overview of their efficacy.

Executive Summary

Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound (QAC) that demonstrates broad-spectrum antimicrobial activity. Data from the U.S. Environmental Protection Agency indicates that the toxicological data for didecyl dimethyl ammonium chloride is representative of this compound, allowing for a comparative assessment based on the more widely studied chloride salt. This guide will, therefore, refer to data for didecyl dimethyl ammonium chloride (DDAC) as a proxy for the carbonate form.

The primary mechanism of action for QACs, including DDAC and benzalkonium chloride, involves the disruption of fungal cell membranes. This leads to the leakage of intracellular components and ultimately, cell death. Polyhexamethylene biguanide (PHMB) also acts on the cell membrane, causing permeabilization, but its mechanism extends to the disruption of the nuclear membrane and interaction with fungal DNA.

This guide presents a compilation of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data, details of standard experimental protocols for antifungal susceptibility testing, and visual representations of the proposed mechanisms of action and experimental workflows.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the in vitro antifungal activity of DDAC, benzalkonium chloride, and PHMB against common pathogenic fungi, Candida albicans and Aspergillus species. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Antifungal AgentFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Didecyl Dimethyl Ammonium Chloride (DDAC) Candida albicans0.5 - 48[1]
Aspergillus niger--
Benzalkonium Chloride Candida albicans3.12-[2]
Aspergillus fumigatus--
Aspergillus niger--[3]
Aspergillus flavipes0.0450.15[3]
Aspergillus ochraceus0.0750.075[3]
Polyhexamethylene Biguanide (PHMB) Candida albicans0.78 - 815.6[4]
Aspergillus fumigatus4-[5][6]
Aspergillus niger--[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antifungal activity of the compared compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the antifungal stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. This creates a range of decreasing concentrations of the antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Agar Disk Diffusion Method (Based on EUCAST Guidelines)

This method is used to determine the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A fungal suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube. The surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene (B1212753) blue for yeasts) is evenly inoculated by swabbing in three directions.

  • Application of Antifungal Disks: Paper disks impregnated with a standard concentration of the antifungal agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the organism's susceptibility to the antifungal agent.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_QAC Quaternary Ammonium Compounds (DDAC & Benzalkonium Chloride) cluster_PHMB Polyhexamethylene Biguanide (PHMB) QAC QAC Molecule CellMembrane Cell Membrane (Phospholipids & Proteins) QAC->CellMembrane Electrostatic Interaction FungalCell Fungal Cell Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Hydrophobic Interaction Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath_QAC Fungal Cell Death Leakage->CellDeath_QAC PHMB PHMB Polymer CellMembrane2 Cell Membrane PHMB->CellMembrane2 Electrostatic Interaction FungalCell2 Fungal Cell Permeabilization Membrane Permeabilization CellMembrane2->Permeabilization Cytosol Cytosol Accumulation Permeabilization->Cytosol Cellular Entry NuclearMembrane Nuclear Membrane Disruption Cytosol->NuclearMembrane DNA Fungal DNA NuclearMembrane->DNA Binding DNA Binding & Fragmentation DNA->Binding CellDeath_PHMB Fungal Cell Death Binding->CellDeath_PHMB

Caption: Mechanisms of action for QACs and PHMB.

Experimental Workflows

Experimental_Workflows cluster_BrothMicrodilution Broth Microdilution Workflow (MIC Determination) cluster_AgarDiskDiffusion Agar Disk Diffusion Workflow A1 Prepare Antifungal Stock Solution A2 Perform Serial Dilutions in 96-well plate A1->A2 A4 Inoculate Wells A2->A4 A3 Prepare Fungal Inoculum (0.5 McFarland) A3->A4 A5 Incubate at 35°C for 24-48h A4->A5 A6 Read Plates Visually or Spectrophotometrically A5->A6 A7 Determine MIC A6->A7 B1 Prepare Fungal Inoculum (0.5 McFarland) B2 Inoculate Agar Plate B1->B2 B3 Apply Antifungal Disks B2->B3 B4 Incubate at 35°C for 24-48h B3->B4 B5 Measure Zone of Inhibition (mm) B4->B5

Caption: Workflows for antifungal susceptibility testing.

References

Synergistic Antimicrobial Effects of Didecyl Dimethyl Ammonium Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and broad-spectrum antimicrobial formulations has led to a growing interest in the synergistic effects of combining different biocidal agents. Didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound known for its membrane-disrupting properties, has been a focal point of such research. This guide provides an objective comparison of the synergistic performance of DDAC with various other antimicrobial agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Synergistic Activity

The synergistic effect of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy, while values between 0.5 and 4.0 suggest an additive or indifferent effect, and values > 4.0 indicate antagonism.[1]

Synergism with Other Biocides

Studies have demonstrated the synergistic action of didecyl dimethyl ammonium carbonate/bicarbonate with other biocides against various microorganisms.

Table 1: Synergistic Effects of DDAC with Various Biocides against Escherichia coli [2]

Biocide B FIC of DDAC FIC of Biocide B FIC Index (DDAC + Biocide B) Interpretation
N-3-aminopropyl-N-dodecylpropane-1-3-diamine0.50.250.75Additive
Alkyldimethylbenzylammonium chloride0.50.1250.625Additive

Data extracted from patent application WO2017222963A1. The patent claims synergistic action, though the calculated FIC indices in this specific dataset point towards an additive effect based on the common interpretation of FIC values.

Synergism with Essential Oil Constituents

Research has also explored the combination of DDAC with essential oil constituents, revealing significant bactericidal synergy.

Table 2: Bactericidal Synergy of DDAC with Essential Oil Constituents [3]

Organism Agent B Fractional Bactericidal Concentration Index (FBCI) Interpretation
Escherichia coliCarvacrol< 0.5Synergy
Escherichia coliEugenol< 0.5Synergy
Bacillus cereusCarvacrol< 0.5Synergy
Bacillus cereusEugenol< 0.5Synergy

This study highlights that while bacteriostatic synergy (measured by FIC index) was not observed, strong bactericidal synergy was evident, emphasizing the importance of evaluating both effects.[3]

Interaction with Polyhexamethylene Biguanide (B1667054) (PHMB)

A patented composition combines DDAC with polymeric hexamethylene biguanide hydrochloride (PHMB), claiming a significant synergistic effect. One example cited a mixture of 0.15% PHMB and 0.03% DDAC, which resulted in a 6-log reduction (99.9999%) in bacterial count after one minute of contact.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial synergy.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.[1][5]

  • Preparation of Antimicrobial Agents: Stock solutions of DDAC and the second antimicrobial agent are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of DDAC are added to the wells. Along the y-axis, increasing concentrations of the second agent are added. This creates a matrix of all possible concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[1]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the microorganism. The MIC of each agent alone (MIC A and MIC B) and in combination (A and B) is determined.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC A + FIC B = (A / MIC A) + (B / MIC B)[1]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Stock Solutions of DDAC & Agent B A2 Prepare Serial Dilutions A1->A2 B1 Dispense Dilutions into 96-Well Plate (Checkerboard) A2->B1 B2 Inoculate with Bacterial Suspension B1->B2 C1 Incubate Plate B2->C1 C2 Determine MICs (Individual & Combination) C1->C2 C3 Calculate FIC Index C2->C3

Caption: Workflow for the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.

Time-Kill Analysis

Time-kill assays provide a dynamic measure of bactericidal activity and can confirm synergistic interactions.[6]

  • Preparation of Cultures: A standardized bacterial suspension is prepared.

  • Exposure: The bacterial suspension is exposed to the individual antimicrobial agents at sub-MIC concentrations, the combination of agents at the same concentrations, and a growth control (no agent).

  • Sampling: Aliquots are removed from each culture at specified time intervals (e.g., 0, 4, 8, 16, 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar.

  • Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent.[6]

Mechanistic Insights

The primary mechanism of action for DDAC involves the disruption of bacterial cell membranes.[7][8] As a cationic surfactant, the positively charged DDAC molecules interact with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[7][8]

The synergistic effect with other antimicrobial agents can be hypothesized to stem from a multi-pronged attack on the bacterial cell.

Synergistic_Mechanism cluster_agents Antimicrobial Agents cluster_cell Bacterial Cell cluster_effects Cellular Effects DDAC DDAC Membrane Cell Membrane DDAC->Membrane Primary Attack AgentB Partner Agent Target Intracellular Target (e.g., DNA, Ribosomes) AgentB->Target Secondary Attack Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Cellular Processes Target->Inhibition Disruption->AgentB Facilitates Entry Death Synergistic Cell Death Disruption->Death Inhibition->Death

Caption: Postulated mechanism for the synergistic action of DDAC with a partner antimicrobial agent.

References

Navigating the Analytical Landscape: A Comparative Guide to Didecyl Dimethyl Ammonium Carbonate (DDAC) Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of didecyl dimethyl ammonium (B1175870) carbonate (DDAC) is crucial for product quality control, safety assessment, and regulatory compliance. This guide provides an objective comparison of prevalent analytical methods for DDAC detection, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your specific needs.

Didecyl dimethyl ammonium carbonate is a quaternary ammonium compound widely used as a disinfectant, biocide, and surfactant. Its detection and quantification are essential across various matrices, from pharmaceutical formulations to environmental samples. This comparison focuses on four prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Titration, Spectrophotometry, and Ion Chromatography.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and practicality. The following table summarizes the key performance characteristics of the four methods discussed.

FeatureLC-MS/MSTitrationSpectrophotometryIon Chromatography
Limit of Detection (LOD) 0.1 µg/L - 1.0 µg/kg[1][2]Generally in the ppm range0.53 mg/L[3]0.56 µg/mL[4]
Limit of Quantification (LOQ) 1 µg/kg - 4 µg/kg[1]Typically in the ppm range1.77 mg/L[3]Not explicitly found
Linearity (r²) > 0.99[5]Not Applicable> 0.99[3]0.9996 (for chloride of QACs)[6]
Accuracy (% Recovery) 81 - 115%[1]Varies with endpoint detection93 - 97%[3]Good agreement with other methods[6]
Precision (% RSD) < 17%[1]Can be operator-dependent< 2.7%[3]Not explicitly found
Specificity Very HighLow to ModerateModerateHigh
Throughput HighLow to ModerateModerateModerate
Cost HighLowLowModerate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS Sample Preparation

LC-MS/MS has emerged as a highly sensitive and selective method for the determination of DDAC, particularly in complex matrices.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique often employed prior to LC-MS/MS analysis.[5][8][9]

Sample Preparation (QuEChERS):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • For certain matrices, add water to adjust the total water content.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Analysis:

  • Chromatographic Column: A reverse-phase column, such as a C18, is typically used.[2][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Below is a visual representation of the experimental workflow for LC-MS/MS with QuEChERS.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction & Salting Out sample->extraction Add salts centrifuge1 Centrifugation extraction->centrifuge1 dspe Dispersive SPE (d-SPE) centrifuge1->dspe Transfer supernatant centrifuge2 Centrifugation dspe->centrifuge2 filtration Filtration centrifuge2->filtration Transfer supernatant lcms LC-MS/MS System filtration->lcms Inject sample data Data Acquisition & Processing lcms->data result DDAC Quantification data->result

LC-MS/MS with QuEChERS Workflow
Titration Method

Titration is a classical analytical technique that can be used for the quantification of quaternary ammonium compounds. It is a cost-effective method but generally less sensitive and specific compared to chromatographic techniques.[11][12]

Protocol:

  • Accurately weigh a sample containing DDAC and dissolve it in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Add an indicator, such as a mixed indicator of bromocresol green and methyl red, or use a potentiometric endpoint detection system.

  • Titrate the sample with a standardized anionic surfactant solution, such as sodium tetraphenylborate (B1193919) or sodium lauryl sulfate.

  • The endpoint is indicated by a color change or a potential jump.

  • Calculate the concentration of DDAC based on the volume of titrant used.

Spectrophotometric Method

Spectrophotometry offers a simple and relatively inexpensive means of quantifying DDAC. This method is often based on the formation of a colored ion-pair complex that can be measured by its absorbance.[3]

Protocol:

  • Prepare a series of standard solutions of DDAC.

  • To each standard and the sample solution, add a solution of an anionic dye (e.g., eosin (B541160) Y) and a non-ionic surfactant (e.g., Triton X-100) in a buffered medium.

  • Allow the color to develop.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (e.g., 535 nm) using a spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of DDAC in the sample from the calibration curve.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species. It offers good sensitivity and selectivity for the analysis of quaternary ammonium compounds like DDAC.[4][6]

Protocol:

  • Prepare the sample by dissolving it in a suitable solvent and filtering it to remove any particulate matter.

  • Inject a known volume of the sample into the ion chromatograph.

  • The separation is typically achieved on a cation-exchange column using an acidic eluent (e.g., methanesulfonic acid).

  • Detection is commonly performed using a conductivity detector.

  • Quantification is achieved by comparing the peak area of DDAC in the sample to that of a standard of known concentration.

Method Comparison and Recommendations

  • LC-MS/MS is the method of choice for trace-level analysis and for complex matrices where high selectivity is required. Its high initial cost and the need for skilled operators are the main drawbacks.

  • Titration is a suitable method for the analysis of concentrated DDAC solutions where high accuracy at the percentage level is needed and potential interferences are minimal. It is a low-cost and straightforward technique.

  • Spectrophotometry provides a good balance between cost, ease of use, and sensitivity for routine quality control applications where the sample matrix is relatively simple.

  • Ion Chromatography is a robust and reliable method for the determination of DDAC, especially in aqueous samples. It offers good sensitivity and selectivity, though it may be less sensitive than LC-MS/MS for trace analysis.

The selection of the most appropriate analytical method for DDAC detection will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the available resources. For high-throughput screening and the analysis of complex samples, LC-MS/MS with QuEChERS sample preparation is highly recommended. For routine quality control of simpler formulations, spectrophotometry or titration may provide a more cost-effective solution.

References

peer-reviewed research comparing didecyl dimethyl ammonium carbonate to traditional disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC) in comparison to traditional disinfectants, supported by peer-reviewed experimental data.

Introduction

Didecyl Dimethyl Ammonium Carbonate (DDAC) is a fourth-generation quaternary ammonium compound (QAC) that has gained prominence as a broad-spectrum antimicrobial agent.[1] Its cationic surfactant nature allows it to effectively disrupt the cellular membranes of a wide range of microorganisms, including bacteria, fungi, and enveloped viruses. This guide provides an objective comparison of DDAC's performance against traditional disinfectants, presenting quantitative data from peer-reviewed research, detailed experimental protocols for key efficacy tests, and a visualization of its mechanism of action.

Data Presentation: Comparative Efficacy

The following tables summarize the antimicrobial efficacy of DDAC in comparison to traditional disinfectants. The data, presented as Minimum Inhibitory Concentrations (MICs) and log reductions, are compiled from various peer-reviewed studies. It is important to note that experimental conditions such as contact time, temperature, and the presence of organic soil can significantly influence disinfectant efficacy.

Table 1: Bactericidal Efficacy (Minimum Inhibitory Concentration)
MicroorganismDidecyl Dimethyl Ammonium Chloride (DDAC) (µg/mL)Benzalkonium Chloride (BAC) (µg/mL)Polyhexamethylene Biguanide (PHMB) (µg/mL)Bronopol (µg/mL)Chlorocresol (µg/mL)Reference
Acinetobacter baumannii NCTC 12156831164125[2]
Enterococcus faecalis NCTC 1337948816500[2]
Klebsiella pneumoniae NCTC 1344362068200[2]
Staphylococcus aureus NCTC 1314325220600[2]
Staphylococcus aureus0.4 - 1.80.4 - 1.8---[1]
Escherichia coli3.0----[3]
Bacillus cereus1.5----[3]
Table 2: Virucidal Efficacy against SARS-CoV-2
DisinfectantConcentrationContact TimeEfficacyCytotoxicityReference
This compound (DDAC) / Benzalkonium Chloride (BAC)0.4%5-10 minEffective InactivationYes[4]
Quaternary Ammonium Compound (QAC; 1:1)0.02-0.07%10 minComplete InactivationYes[4]
Quaternary Ammonium Compound (QAC; 2:3)0.04-4%10 min~50% InactivationNo[4]
Peracetic Acid0.0173%10 min~50% InactivationNo[4]
Ethanol83%10-15 minEffective & Safe InactivationNo[4]
Propanol/Ethanol60%10-15 minEffective & Safe InactivationNo[4]
Hydrogen Peroxide0.5%10-15 minEffective InactivationYes[4]
Sodium HypochloriteNot specified-Completely Inactivated All Viruses-[5]

Experimental Protocols

Standardized testing methodologies are crucial for the objective evaluation of disinfectant efficacy. Below are detailed protocols for two widely recognized methods.

AOAC Use-Dilution Test (AOAC Official Method 955.14, 955.15, and 964.02)

This method is a carrier-based test used to determine the bactericidal efficacy of liquid disinfectants on hard surfaces.

1. Preparation of Test Organisms:

  • Cultures of the test organisms (Staphylococcus aureus, Salmonella enterica, or Pseudomonas aeruginosa) are grown in a suitable broth medium for 48 hours.[6]

  • For products claiming to be a "one-step" cleaner/disinfectant, an organic soil load is added to the culture.[6]

2. Inoculation of Carriers:

  • Sterile stainless steel cylinders (penicylinders) are immersed in the bacterial culture for a specified period.[6][7]

  • The inoculated carriers are then dried under controlled conditions.[6]

3. Exposure to Disinfectant:

  • Each dried, contaminated carrier is individually placed in a tube containing 10 mL of the disinfectant at its use-dilution.[6]

  • The carriers remain in contact with the disinfectant for a specified contact time.[6]

4. Neutralization and Incubation:

  • After the contact time, each carrier is transferred to a tube containing a neutralizing broth to stop the action of the disinfectant.[6]

  • The tubes are incubated for 48 hours to allow for the growth of any surviving bacteria.[6]

5. Interpretation of Results:

  • The tubes are observed for turbidity, which indicates bacterial growth.[8]

  • For a disinfectant to pass, a specific number of carriers must show no growth. For example, for Salmonella enterica, at least 59 out of 60 carriers must be negative for growth.[7][9]

ASTM E1053: Standard Test Method for Efficacy of Virucidal Agents Intended for Inanimate Environmental Surfaces

This laboratory test method is used to evaluate the virucidal efficacy of disinfectants on hard, nonporous surfaces.[10][11][12]

1. Preparation of Virus Inoculum:

  • A suspension of the test virus is prepared, often with an organic soil load to simulate real-world conditions.[10]

2. Inoculation of Carriers:

  • A small volume of the virus suspension is spread onto a sterile carrier (e.g., glass petri dish) and allowed to dry.[10][11]

3. Exposure to Disinfectant:

  • The disinfectant is applied to the dried virus film according to the manufacturer's instructions (e.g., sprayed, wiped, or applied as a liquid).[11]

  • The disinfectant remains in contact with the virus for a specified contact time.[11]

4. Virus Elution and Neutralization:

  • After the contact time, the carrier is washed with a solution to recover any remaining virus.[11]

  • The collected eluate is neutralized to inactivate the disinfectant.[10]

5. Virus Titration:

  • The neutralized eluate is serially diluted and inoculated onto a susceptible host cell culture.[13]

  • The cell cultures are incubated and observed for cytopathic effects (CPE) to determine the amount of infectious virus remaining.[13]

6. Interpretation of Results:

  • The log reduction in viral titer is calculated by comparing the amount of virus recovered from the disinfectant-treated carriers to the amount recovered from control carriers.[13]

  • A successful test typically requires a minimum of a 3-log₁₀ or 4-log₁₀ reduction in viral infectivity.[10][11]

Mandatory Visualization

Mechanism of Action of this compound

The primary mode of action for DDAC involves the disruption of the microbial cell membrane. This process is initiated by the electrostatic interaction between the positively charged DDAC molecule and the negatively charged components of the microbial cell surface. The long alkyl chains of the DDAC molecule then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

DDAC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space DDAC DDAC Molecule (Positively Charged) Membrane Phospholipid Bilayer (Negatively Charged Surface) DDAC->Membrane:tail 1. Electrostatic Attraction Disruption Membrane Disruption & Permeabilization Membrane:head->Disruption 2. Insertion of Alkyl Chains & Disruption of Bilayer Components Intracellular Components (Ions, Proteins, Nucleic Acids) Leakage Leakage of Intracellular Components Components->Leakage Disruption->Leakage 3. Increased Permeability CellDeath Cell Death Leakage->CellDeath 4. Loss of Essential Components

Caption: Mechanism of DDAC on a microbial cell membrane.

References

Unraveling Bacterial Cross-Resistance Induced by Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The widespread use of disinfectants containing quaternary ammonium (B1175870) compounds (QACs), such as didecyl dimethyl ammonium carbonate (DDAC), has raised concerns within the scientific community about the potential for bacteria to develop cross-resistance to clinically important antibiotics. This guide provides an objective comparison of the performance of DDAC in inducing cross-resistance, supported by experimental data from various studies. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating bacterial resistance mechanisms.

Quantitative Analysis of Cross-Resistance

Exposure of various bacterial species to sub-lethal concentrations of DDAC has been shown to decrease their susceptibility not only to QACs themselves but also to a range of antibiotics. The following table summarizes the observed changes in Minimum Inhibitory Concentrations (MIC) for different antibiotics in bacteria exposed to DDAC. The data is presented as the fold increase in MIC compared to non-exposed bacteria.

Bacterial SpeciesAntibioticFold Increase in MIC after DDAC ExposureReference
Escherichia coliAmpicillin4[1]
Chloramphenicol8[1]
Norfloxacin8[1]
Tetracycline8[1]
Rifampicin>85[1]
Escherichia coliCefotaximeClinically-defined resistance[2]
CeftazidimeClinically-defined resistance[2]
CiprofloxacinClinically-defined resistance[2]
Listeria monocytogenesMultiple AntibioticsUp to 5.2-fold increase in MIC for Benzalkonium Chloride (a related QAC)[3]

Experimental Protocols

To ensure the reproducibility and comparability of cross-resistance studies, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of susceptibility. The broth microdilution method is a standard procedure for determining MIC values.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of DDAC and antibiotics

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound (DDAC or antibiotic) in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in fresh broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Antibiotic Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antibiotics.[3][7]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial culture

  • Sterile cotton swabs

  • Antibiotic-impregnated paper discs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disc Application: Using sterile forceps, place the antibiotic discs onto the surface of the inoculated agar plate. Ensure that the discs are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate them at the appropriate temperature for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc to the nearest millimeter.

  • Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.

Visualizing Resistance Mechanisms

The development of cross-resistance to antibiotics following exposure to DDAC is often mediated by complex cellular and molecular mechanisms. The following diagrams illustrate a key signaling pathway and the general experimental workflow for studying this phenomenon.

G cluster_stress Cellular Stress cluster_regulation Transcriptional Regulation cluster_efflux Efflux Pump Upregulation cluster_outcome Resistance Phenotype DDAC DDAC Exposure MarR marR DDAC->MarR inhibition SoxR soxR DDAC->SoxR activation AcrR acrR DDAC->AcrR inhibition AcrAB_TolC AcrAB-TolC Efflux Pump MarR->AcrAB_TolC derepression SoxR->AcrAB_TolC activation AcrR->AcrAB_TolC derepression Antibiotic_Resistance Antibiotic Cross-Resistance AcrAB_TolC->Antibiotic_Resistance efflux of antibiotics

Caption: Signaling pathway for DDAC-induced antibiotic cross-resistance.

G start Start: Bacterial Culture exposure Exposure to sub-MIC of DDAC start->exposure mic_pre Determine Baseline MIC (Antibiotics) start->mic_pre ast_pre Baseline Antibiotic Susceptibility Testing start->ast_pre mic_post Determine Post-Exposure MIC (Antibiotics) exposure->mic_post ast_post Post-Exposure Antibiotic Susceptibility Testing exposure->ast_post analysis Compare MICs and Susceptibility Profiles mic_pre->analysis mic_post->analysis ast_pre->analysis ast_post->analysis end End: Assess Cross-Resistance analysis->end

Caption: Experimental workflow for cross-resistance studies.

References

Evaluating the Efficacy of Didecyl Dimethyl Ammonium Carbonate on Diverse Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial efficacy of didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a quaternary ammonium compound (QAC) widely utilized for its biocidal properties. This document compares DDAC's performance against other common antimicrobial agents, presents supporting experimental data, and details the methodologies for key experiments.

Mechanism of Action

Didecyl dimethyl ammonium carbonate functions as a cationic surfactant.[1] Its primary mode of action is the disruption of the microbial cell membrane.[1][2] The positively charged nitrogen atom in the DDAC molecule interacts with the negatively charged phospholipids (B1166683) in the cell membranes of bacteria and fungi.[1] This electrostatic interaction facilitates the insertion of its two long alkyl (decyl) chains into the hydrophobic core of the lipid bilayer, leading to a loss of membrane integrity.[1][2] This disruption results in increased permeability, causing the leakage of essential intracellular components such as potassium ions and nucleic acids, ultimately leading to cell death.[1][3]

dot```dot digraph "DDAC_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of this compound (DDAC)"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DDAC [label="Didecyl Dimethyl\nAmmonium Carbonate (DDAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MicrobialCell [label="Microbial Cell\n(Bacteria, Fungi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Negatively Charged\nCell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; ElectrostaticInteraction [label="Electrostatic\nInteraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; MembranePenetration [label="Penetration of\nHydrophobic Chains", fillcolor="#F1F3F4", fontcolor="#202124"]; MembraneDisruption [label="Disruption of\nMembrane Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Leakage [label="Leakage of Intracellular\nComponents (Ions, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

DDAC -> ElectrostaticInteraction [color="#5F6368"]; MicrobialCell -> CellMembrane [label="has a", color="#5F6368"]; CellMembrane -> ElectrostaticInteraction [color="#5F6368"]; ElectrostaticInteraction -> MembranePenetration [color="#5F6368"]; MembranePenetration -> MembraneDisruption [color="#5F6368"]; MembraneDisruption -> Leakage [color="#5F6368"]; Leakage -> CellDeath [color="#5F6368"]; }

Caption: Workflow for MIC determination via broth microdilution.

AOAC Use-Dilution Test

This method evaluates the efficacy of disinfectants on hard, non-porous surfaces.

Materials:

  • Sterile stainless-steel carriers (penicylinders)

  • Test disinfectant at the desired use-dilution

  • Standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica)

  • Sterile recovery broth with a suitable neutralizer

  • Incubator

  • Sterile petri dishes and filter paper

Procedure:

  • Carrier Inoculation: Immerse sterile stainless-steel carriers in a 48-54 hour culture of the test microorganism.

  • Carrier Drying: Aseptically transfer the inoculated carriers to a sterile petri dish containing sterile filter paper and dry them.

  • Disinfectant Exposure: Place each dried, contaminated carrier into a tube containing the use-dilution of the disinfectant for a specified contact time (e.g., 10 minutes).

  • Neutralization and Culture: After the contact time, transfer each carrier to a tube of sterile recovery broth containing a neutralizer to inactivate the disinfectant.

  • Incubation: Incubate the broth tubes at the appropriate temperature for 48 hours.

  • Evaluation: Observe the tubes for turbidity (growth). The number of tubes showing no growth out of the total number tested determines the efficacy of the disinfectant.

dot

AOAC_Use_Dilution_Test Workflow for AOAC Use-Dilution Test start Start inoculate_carriers Inoculate Stainless Steel Carriers start->inoculate_carriers dry_carriers Dry Inoculated Carriers inoculate_carriers->dry_carriers expose_to_disinfectant Expose Carriers to DDAC Solution dry_carriers->expose_to_disinfectant transfer_to_neutralizer Transfer Carriers to Neutralizing Broth expose_to_disinfectant->transfer_to_neutralizer incubate Incubate Broth Tubes transfer_to_neutralizer->incubate observe_growth Observe for Bacterial Growth incubate->observe_growth evaluate_efficacy Evaluate Efficacy (Number of Sterile Tubes) observe_growth->evaluate_efficacy end End evaluate_efficacy->end

Caption: Workflow for the AOAC Use-Dilution Test.

References

Comparative Cost-Benefit Analysis of Didecyl Dimethyl Ammonium Carbonate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial biocides and surfactants, the selection of an optimal agent hinges on a delicate balance of efficacy, cost, and application-specific performance. This guide provides a comprehensive comparative analysis of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC), a quaternary ammonium compound, against two other widely used industrial biocides: glutaraldehyde (B144438) and isothiazolinones. This objective comparison is supported by available experimental data to inform researchers, scientists, and drug development professionals in their selection process.

Executive Summary

Didecyl Dimethyl Ammonium Carbonate (DDAC) is a cationic surfactant with potent, broad-spectrum antimicrobial properties. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. In industrial applications, DDAC is utilized for water treatment, surface disinfection, and wood preservation. When compared to glutaraldehyde, an aldehyde-based biocide that functions by alkylating cellular proteins and nucleic acids, and isothiazolinones, which inhibit essential microbial enzymes, DDAC offers a compelling balance of performance, cost-effectiveness, and a different mode of action that can be advantageous in certain applications.

Performance Comparison

The efficacy of a biocide is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While direct comparative studies under identical conditions are limited in publicly available literature, the following tables synthesize available data to provide a comparative overview of the performance of DDAC, glutaraldehyde, and isothiazolinones against common industrial spoilage microorganisms.

Data Presentation: Comparative Antimicrobial Efficacy (MIC in ppm)

MicroorganismThis compound (DDAC)GlutaraldehydeIsothiazolinones (CMIT/MIT)
Pseudomonas aeruginosa10 - 5050 - 2001 - 10
Staphylococcus aureus1 - 1050 - 2500.5 - 5
Escherichia coli5 - 2025 - 1000.1 - 5
Aspergillus niger (Fungus)20 - 100100 - 5001 - 20
Sulfate-Reducing Bacteria (SRB)10 - 6025 - 1505 - 50

Note: The MIC values presented are approximate ranges compiled from various sources and may vary depending on the specific strain, temperature, pH, and presence of organic matter. Direct, side-by-side comparative studies are recommended for specific applications.

Cost-Benefit Analysis

The economic viability of a biocide is a critical factor in its industrial application. The following table provides an estimated cost comparison and a qualitative cost-benefit analysis of DDAC, glutaraldehyde, and isothiazolinones.

Data Presentation: Comparative Cost Analysis

BiocideEstimated Price (per kg, Technical Grade)Key BenefitsKey Drawbacks
This compound (DDAC) $3 - $7Broad-spectrum efficacy, effective at low concentrations, good surfactant properties, relatively low corrosivity.Can be less effective against certain spores and non-enveloped viruses, potential for microbial resistance with sublethal concentrations.
Glutaraldehyde $2 - $5Rapid and broad-spectrum activity, effective against spores and viruses, good material compatibility.Can be irritating and sensitizing, requires activation at alkaline pH, potential for polymerization and loss of activity.[1]
Isothiazolinones (CMIT/MIT) $10 - $20Highly effective at very low concentrations, broad-spectrum activity, good stability in formulations.Can be potent skin sensitizers, efficacy can be affected by pH and presence of reducing agents, higher cost per kg.

Experimental Protocols

To ensure accurate and reproducible evaluation of biocidal efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a specific microorganism.

Materials:

  • Test biocide (DDAC, glutaraldehyde, or isothiazolinone)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Pure culture of the test microorganism

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Biocide Dilutions: Prepare a series of twofold dilutions of the test biocide in the appropriate growth medium directly in the wells of a 96-well microtiter plate. The concentration range should be selected based on expected efficacy.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the biocide dilutions. Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the biocide in which no visible growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader, with the MIC defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Experimental Protocol 2: Antimicrobial Efficacy on Non-Porous Surfaces (Modified ISO 22196)

Objective: To quantitatively measure the antibacterial activity of a biocide on a treated non-porous surface.

Materials:

  • Test surfaces (e.g., stainless steel, glass, or plastic coupons, 50 mm x 50 mm)

  • Test biocide solution

  • Sterile polyethylene (B3416737) film (40 mm x 40 mm)

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile neutralizing broth (e.g., Dey-Engley neutralizing broth)

  • Agar (B569324) plates for bacterial enumeration

  • Incubator

Procedure:

  • Surface Preparation and Treatment: Sterilize the test surfaces. Apply a uniform layer of the test biocide solution to the surfaces and allow them to dry completely under sterile conditions. Untreated sterile surfaces will serve as controls.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria in a suitable broth to a concentration of approximately 10^6 CFU/mL.

  • Inoculation: Pipette a small volume (e.g., 0.4 mL) of the bacterial suspension onto the center of both the treated and control surfaces.

  • Covering and Incubation: Immediately cover the inoculated area with a sterile polyethylene film, ensuring the inoculum spreads evenly under the film. Place the samples in a humid chamber (≥90% relative humidity) and incubate at 35°C for 24 hours.

  • Bacterial Recovery: After incubation, carefully remove the polyethylene film. Add a specific volume of neutralizing broth (e.g., 10 mL) to the surface and scrape the surface to recover the surviving bacteria.

  • Enumeration: Perform serial dilutions of the recovered bacterial suspension in neutralizing broth and plate onto appropriate agar plates. Incubate the plates for 24-48 hours.

  • Calculation of Antimicrobial Activity: Count the number of colonies on the plates and calculate the number of viable bacteria per cm². The antimicrobial activity (R) is calculated using the following formula: R = (log(B/C)), where B is the average number of viable bacteria on the control surfaces after 24 hours, and C is the average number of viable bacteria on the treated surfaces after 24 hours. A log reduction of ≥2 is generally considered effective.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for DDAC, glutaraldehyde, and isothiazolinones.

DDAC_Mechanism DDAC Didecyl Dimethyl Ammonium Cation (+) Interaction Electrostatic Interaction DDAC->Interaction Membrane Microbial Cell Membrane (-) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leads to Lysis Cell Lysis and Death Disruption->Lysis Results in Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde Alkylation Alkylation and Cross-linking Glutaraldehyde->Alkylation CellProteins Cellular Proteins (e.g., enzymes) CellProteins->Alkylation NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->Alkylation Inactivation Enzyme and Protein Inactivation Alkylation->Inactivation Causes Damage Nucleic Acid Damage Alkylation->Damage Causes Death Cell Death Inactivation->Death Damage->Death Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Reaction Reaction with Thiol Groups Isothiazolinone->Reaction Enzymes Microbial Enzymes (with Thiol groups) Enzymes->Reaction Inhibition Enzyme Inhibition Reaction->Inhibition Leads to Disruption Metabolic Disruption Inhibition->Disruption Causes Death Cell Death Disruption->Death Biocide_Efficacy_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_results Results BiocidePrep Prepare Biocide Dilutions MIC_Test Perform MIC Test (e.g., Broth Dilution) BiocidePrep->MIC_Test Surface_Test Perform Surface Efficacy Test (e.g., ISO 22196) BiocidePrep->Surface_Test InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->MIC_Test InoculumPrep->Surface_Test Incubation Incubate Samples MIC_Test->Incubation Surface_Test->Incubation DataCollection Collect Data (Visual, OD, CFU counts) Incubation->DataCollection MIC_Determination Determine MIC Value DataCollection->MIC_Determination LogReduction Calculate Log Reduction DataCollection->LogReduction

References

Safety Operating Guide

Proper Disposal Procedures for Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Didecyl Dimethyl Ammonium (B1175870) Carbonate (DDAC), a quaternary ammonium compound with applications as a biocide and surfactant. Adherence to these procedures is critical to ensure personnel safety and environmental protection. DDAC is harmful if swallowed, can cause severe skin burns and eye damage, and is very toxic to aquatic life[1][2][3].

Immediate Safety Precautions

Before handling Didecyl Dimethyl Ammonium Carbonate, it is imperative to be familiar with its hazards and the necessary safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves[1].

  • Eye/Face Protection: Use eye and face protection, such as safety glasses or a face shield[1][4].

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact[1].

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor[1][2][3][4].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention[1][2].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[3].

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, get medical advice/attention[1][2][3].

Hazard Summary

The following table summarizes the key hazards associated with this compound and its closely related salts.

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed[1][2][3]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Aquatic Hazard (Acute) Very toxic to aquatic life[1][3]P273: Avoid release to the environment.[1][2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects[2]P391: Collect spillage.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".

  • Do not mix DDAC waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wear appropriate PPE, including respiratory protection if vapors or dust are generated.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][3]. Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[1][3].

  • Clean the spill area thoroughly with water and a suitable detergent, collecting the cleaning water for disposal as hazardous waste.

3. Container Management:

  • For empty containers, do not reuse or refill them[5].

  • Triple rinse the container with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste[5].

  • After triple rinsing, puncture the container to prevent reuse and dispose of it in accordance with local and state regulations, which may include disposal in a sanitary landfill if permitted[5].

4. Final Disposal:

  • All waste containing this compound, including contaminated materials and rinsate, must be disposed of through an approved hazardous waste disposal facility[1][3].

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all waste containers are properly sealed and labeled before collection.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Path start Start: Handling DDAC ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_gen Generate DDAC Waste (e.g., unused solution, contaminated items) ppe->waste_gen spill Spill Occurs ppe->spill waste_container Place in Labeled Hazardous Waste Container waste_gen->waste_container contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material (Use non-sparking tools) contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->waste_container ehs_contact Contact EHS for Pickup waste_container->ehs_contact final_disposal Dispose via Approved Hazardous Waste Facility ehs_contact->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Didecyl Dimethyl Ammonium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the safe use of Didecyl dimethyl ammonium (B1175870) carbonate, a quaternary ammonium compound with applications as a disinfectant and wood preservative.[1][2][3] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Didecyl dimethyl ammonium carbonate and its related compounds are known to pose several hazards. They can cause severe skin burns and eye damage[4], are harmful if swallowed[1], and may lead to respiratory irritation.[1] Inhalation of mists or vapors can irritate the throat and respiratory tract, with high concentrations potentially affecting the central nervous system.[1][5] Furthermore, this chemical is very toxic to aquatic life.[1]

To mitigate these risks, the following personal protective equipment is essential.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical-proof safety goggles.[6] A face shield should be used where splashing is a possibility.[1][5]
Skin Protection Chemical-Resistant GlovesWear protective gloves to prevent skin contact.[1][2][6]
Protective ClothingWear suitable protective clothing to prevent skin exposure.[1] Antistatic footwear and clothing should be considered.[1]
Respiratory Protection NIOSH-approved RespiratorUse a properly fitted NIOSH-approved N95 respirator or higher level of protection if working in poorly ventilated areas or if dusts, mists, or vapors are generated.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol should be followed:

1. Pre-Handling Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before use.

  • Ensure that a proper ventilation system, such as a chemical fume hood, is operational.[5][6]

  • Locate and verify the functionality of emergency equipment, including an eyewash station and safety shower.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before handling the chemical, don the appropriate PPE as specified in the table above.

  • Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

3. Handling and Use:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid direct physical contact with the substance.[1]

  • If transferring or mixing, do so carefully to avoid splashing or generating mists.

  • Keep the container tightly closed when not in use.[4][5]

4. Emergency Procedures:

  • In case of eye contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]

  • In case of skin contact: Immediately remove all contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[1][5] Seek medical attention.[1][5]

  • If inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

5. Post-Handling Procedures:

  • Decontaminate the work area after use.

  • Remove PPE carefully to avoid contaminating yourself.

  • Wash contaminated clothing before reuse.[1][2][5] Work clothes should be washed separately from other household clothing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not let the product enter drains, soil, or water sources.[5]

  • Container Disposal: Do not reuse empty containers.[7] Nonrefillable containers should be triple rinsed, with the rinsate collected and disposed of as hazardous waste.[7] After rinsing, the container may be offered for recycling or disposed of in a sanitary landfill as approved by state and local authorities.[7]

  • Spill Cleanup: In the event of a spill, eliminate all ignition sources.[1] Absorb the spill with a non-combustible material like sand or dry earth and place it in a suitable container for disposal.[1][5] Use non-sparking tools to collect the absorbed material.[1]

Experimental Protocols and Data Presentation

For specific experimental protocols involving this compound, it is imperative to consult peer-reviewed literature and established methodologies relevant to your research application.

Quantitative Data:

ParameterValueSource
End-use concentration for food-contact surfacesShould not exceed 400 ppm of active quaternary ammonium compound[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Execution cluster_emergency Emergency Response Receive Receive Chemical ReviewSDS Review SDS Receive->ReviewSDS PrepWorkArea Prepare Work Area ReviewSDS->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE Handling Chemical Handling & Use DonPPE->Handling Decontaminate Decontaminate Work Area Handling->Decontaminate Emergency Emergency Procedures Handling->Emergency DoffPPE Doff PPE Decontaminate->DoffPPE Disposal Waste Disposal DoffPPE->Disposal

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.